molecular formula C9H8N2O2S B1286768 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 871825-56-8

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1286768
CAS No.: 871825-56-8
M. Wt: 208.24 g/mol
InChI Key: YSTOGMCNCZGBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-11-7(9(12)13)5-6(10-11)8-3-2-4-14-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTOGMCNCZGBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602559
Record name 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871825-56-8
Record name 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a unique molecular architecture that combines a pyrazole core, a thiophene moiety, a carboxylic acid functional group, and an N-methyl substituent. This strategic amalgamation of functionalities makes it a molecule of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The pyrazole and thiophene ring systems are well-established pharmacophores, appearing in a wide array of biologically active compounds with therapeutic applications ranging from anti-inflammatory to anticancer agents.[1][2][3][4] The carboxylic acid group provides a crucial handle for synthetic modification and influences the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds.

The pyrazole scaffold, in particular, is a privileged structure in drug design, known for its ability to act as a bioisostere for arene cores, which can lead to improved lipophilicity and solubility profiles of drug candidates.[5] Similarly, thiophene-containing compounds are noted for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The combination of these two rings into a single molecular entity, as seen in 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, creates a scaffold with considerable potential for the development of novel therapeutic agents and functional materials.[6][7][8]

This guide provides a comprehensive technical overview of the chemical properties of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, designed for researchers, scientists, and drug development professionals. It covers the compound's physicochemical and spectroscopic properties, details a representative synthetic protocol, explores its chemical reactivity, and discusses its potential applications.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, formulation, and biological activity. While experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and computational predictions. A regioisomeric structure, 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, has a reported molecular weight of 208.24 g/mol and the molecular formula C₉H₈N₂O₂S.[9] The target molecule of this guide shares the same molecular formula and weight.

PropertyValue / DescriptionSource / Basis
Molecular Formula C₉H₈N₂O₂SCalculation
Molecular Weight 208.24 g/mol Calculation[9]
Appearance Expected to be a solid at room temperature.Analogy to similar pyrazole carboxylic acids[10][11]
CAS Number Not assigned. A regioisomer, 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, is registered under CAS 869901-15-5.[9]
Melting Point Expected to be >200 °C.Analogy to 1-Methyl-1H-pyrazole-5-carboxylic acid (220-225 °C)
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.General behavior of carboxylic acids and heterocyclic compounds.
pKa Estimated to be in the range of 3-5 for the carboxylic acid proton.Typical range for aromatic carboxylic acids.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below is a predicted spectroscopic profile for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid based on established principles and data from analogous structures.[12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically >12 ppm.

  • Thiophene Protons: Three protons on the thiophene ring will appear as multiplets or doublets of doublets in the aromatic region, approximately between 7.0 and 7.8 ppm.

  • Pyrazole Proton: A single proton on the pyrazole ring should appear as a singlet, estimated to be around 6.8 - 7.2 ppm.

  • N-Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected further upfield, likely in the range of 3.8 - 4.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically >160 ppm.

  • Aromatic Carbons: Carbons of the pyrazole and thiophene rings will resonate in the 110-150 ppm range.

  • N-Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region, generally between 35 and 45 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups.[13]

  • O-H Stretch: A very broad band from the carboxylic acid O-H group is expected from 2500-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid should appear around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches: Aromatic ring stretches from the pyrazole and thiophene moieties are anticipated in the 1400-1600 cm⁻¹ region.

  • C-S Stretch: A weaker absorption characteristic of the thiophene ring may be observed.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₉H₈N₂O₂S), which is approximately 208.03 g/mol . High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the heterocyclic rings.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of 1-methyl-3-aryl-1H-pyrazole-5-carboxylic acids is well-documented and typically involves the hydrolysis of a corresponding ester precursor.[10][14] This ester is often prepared via a cyclocondensation reaction followed by N-methylation.

The diagram below outlines a plausible and robust synthetic workflow for the target molecule.

SynthesisWorkflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation (Knorr Cyclization) cluster_2 Step 3: Saponification A Methyl 2-acetylthiopene D Intermediate Diketoester A->D B Diethyl oxalate B->D C Sodium ethoxide (Base) C->D F Ethyl 1-methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxylate D->F E Methylhydrazine E->F I 1-methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxylic acid (Final Product) F->I G NaOH or LiOH (Base) G->I H Acidic Workup (e.g., HCl) H->I

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agrochemical research.[1] As a key intermediate, its precise structural confirmation is paramount for ensuring the desired outcomes in drug development and structure-activity relationship (SAR) studies.[1] This document moves beyond a simple recitation of analytical techniques, instead focusing on the causal logic behind the experimental workflow. It details a self-validating system where each analytical step corroborates the others, culminating in an irrefutable structural assignment. The guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel molecular entities.

Introduction: The Imperative for Unambiguous Characterization

The synthesis of substituted heterocyclic compounds often yields a mixture of isomers. In the case of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, the primary synthetic challenge is to control the regioselectivity of the cyclization reaction. A plausible and common isomeric byproduct is 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.[1] Distinguishing between these two regioisomers is non-trivial and requires a sophisticated analytical approach, as their molecular formulas and mass are identical, and many spectroscopic features are similar. This guide outlines the definitive workflow to confirm the desired 1,3,5-substitution pattern.

The Integrated Analytical Workflow

A robust structure elucidation protocol is not a linear path but an integrated matrix of complementary techniques. Each method provides a unique piece of the structural puzzle, and their collective data provide the definitive answer. The logical flow of this process is designed to move from broad, general information (molecular formula) to highly specific, detailed information (atomic connectivity).

G cluster_0 Initial Assessment cluster_1 Core Structural Framework cluster_2 Final Confirmation Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Formula) Synthesis->MS Confirm Mass IR Infrared Spectroscopy (Functional Groups) Synthesis->IR Confirm Groups XRAY X-Ray Crystallography (Absolute 3D Structure) Synthesis->XRAY If crystal obtained NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) (Proton/Carbon Environment) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity) NMR_1D->NMR_2D Assign Signals Final Confirmed Structure NMR_2D->Final Definitive Connectivity XRAY->Final Gold Standard

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The foundational step in any structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS provides mass accuracy to within parts-per-million (ppm), allowing for the confident assignment of a unique molecular formula. For a compound containing nitrogen and sulfur, this precision is critical to rule out other potential elemental combinations.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a 1:1 methanol/water solution.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Acquisition Mode: Operate in negative ion mode. The carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, which is often more intense and cleaner than the [M+H]⁺ ion in positive mode.

  • Data Analysis: Determine the accurate mass of the most abundant peak corresponding to the [M-H]⁻ ion. Compare this experimental mass to the theoretical mass calculated for the target formula, C₉H₇N₂O₂S⁻.

Data Presentation: Expected HRMS Data
ParameterValue
Molecular FormulaC₉H₈N₂O₂S
Theoretical Exact Mass208.0306 g/mol
Ionization ModeESI Negative
Expected Ion[M-H]⁻
Calculated m/z for C₉H₇N₂O₂S⁻ 208.0234

Trustworthiness: A measured mass that deviates from the calculated mass by less than 5 ppm provides extremely high confidence in the elemental formula C₉H₈N₂O₂S. This result immediately validates the successful incorporation of all expected atoms and rules out impurities with different elemental compositions.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Causality: IR spectroscopy serves as a rapid and non-destructive check for the presence of key functional groups. Its power lies in identifying specific bond vibrations. For this molecule, the most critical functionalities to confirm are the carboxylic acid (both O-H and C=O bonds) and the aromatic C-H and C=C/C=N bonds of the heterocyclic rings.

Experimental Protocol: ATR-IR
  • Sample Preparation: A small amount of the solid, dry compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is acquired over a range of 4000–400 cm⁻¹. A background scan of the clean ATR crystal is performed first.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2500–3300 (very broad)O–H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
3100–3000C–H stretchAromatic/Heteroaromatic
2980–2850C–H stretchN-Methyl
1600–1450C=C and C=N stretchPyrazole and Thiophene Rings

Trustworthiness: The simultaneous observation of a very broad absorption in the 2500-3300 cm⁻¹ region and a strong, sharp absorption near 1700 cm⁻¹ is a definitive signature of a carboxylic acid dimer, confirming this crucial part of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.[2] A full suite of 1D and 2D experiments is required not only to assign every proton and carbon but, most importantly, to establish the long-range correlations that differentiate the target 1,3,5-regioisomer from its 1,5,3-counterpart. The choice of a solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of the carboxylic acid proton, allowing for its observation in the ¹H spectrum.

1D NMR (¹H, ¹³C, DEPT-135)

This initial set of experiments provides an inventory of all proton and carbon environments.

Experimental Protocol: 1D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H, ¹³C{¹H}, and DEPT-135 are used.

  • Data Analysis: Integrate the ¹H spectrum to determine proton ratios. Use the DEPT-135 spectrum to differentiate between CH₃/CH carbons (positive phase) and CH₂ carbons (negative phase; none expected here). Quaternary carbons will be visible in the ¹³C spectrum but absent in the DEPT-135.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 broad s 1H COOH
~7.8-8.0 m 2H Thiophene-H
~7.2 m 1H Thiophene-H
~7.1 s 1H Pyrazole-H4

| ~4.0 | s | 3H | N-CH₃ |

¹³C NMR Data

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
~162 Absent C OOH
~148 Absent Pyrazole-C5
~145 Absent Pyrazole-C3
~130 Absent Thiophene-C (ipso)
~129-127 Positive Thiophene-CH (x3)
~110 Positive Pyrazole-C4

| ~37 | Positive | N-C H₃ |

2D NMR: Proving the Regiochemistry

Expertise & Causality: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[3] COSY (¹H-¹H Correlation Spectroscopy) will confirm the spin system of the thiophene ring. HSQC (Heteronuclear Single Quantum Coherence) will definitively link each proton to its directly attached carbon. The most critical experiment, however, is HMBC (Heteronuclear Multiple Bond Correlation). HMBC reveals correlations between protons and carbons over two or three bonds, providing the long-range connectivity information needed to solve the isomer problem.[4][5]

Caption: Key HMBC correlations confirming the structure.

Trustworthiness - The Decisive Correlations:

  • N-Methyl to Pyrazole Carbons: The protons of the N-CH₃ group (~4.0 ppm) MUST show an HMBC correlation to the pyrazole carbon bearing the carboxylic acid (C5, ~148 ppm) and the other adjacent pyrazole carbon (C4, ~110 ppm). This firmly places the methyl group on N1.

  • Thiophene Proton to Pyrazole Carbon: The thiophene proton adjacent to the point of substitution (H3') must show a correlation to the pyrazole carbon it is attached to (C3, ~145 ppm).

  • Pyrazole Proton to Flanking Carbons: The lone pyrazole proton (H4, ~7.1 ppm) will show strong correlations to both flanking quaternary carbons, C3 and C5.

The presence of these specific correlations provides irrefutable proof of the 1-methyl-3-(thiophen-2-yl)-5-carboxy substitution pattern. The alternative isomer would show a correlation from the N-methyl protons to the carbon attached to the thiophene ring, a result that would be absent in the correct structure.

X-Ray Crystallography: The Gold Standard Confirmation

Expertise & Causality: While the combination of MS and NMR provides a definitive solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[6][7] It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding network of the carboxylic acid dimers.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: High-quality single crystals must be grown. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer.[7] The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to yield a final, highly accurate molecular model.[8]

Trustworthiness: An X-ray crystal structure is considered absolute proof. The resulting electron density map visually confirms the position of every non-hydrogen atom, leaving no ambiguity regarding the regiochemistry. It serves as the final and most authoritative piece of evidence in the structure elucidation process.

Conclusion

The structure elucidation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a clear demonstration of the power of a modern, integrated analytical workflow. By systematically applying mass spectrometry to define the elemental formula, IR spectroscopy to identify key functional groups, and a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity, a definitive and self-validating structural assignment can be achieved. The key HMBC correlations between the N-methyl group, the pyrazole proton, and the carbons of the pyrazole ring are the decisive data points for confirming the correct 1,3,5-regioisomer. Finally, single-crystal X-ray crystallography can provide ultimate, unequivocal confirmation, serving as the gold standard for molecular structure determination.

References

  • MySkinRecipes. 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available at: [Link]

  • MySkinRecipes. Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. Available at: [Link]

  • PubChem. 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • NPTEL. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • El-fakharany, E. M., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors. RSC Advances. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

  • Urbonavičiūtė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3807. Available at: [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its significant applications in the development of novel therapeutic agents. Particular focus is placed on its role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, pyrazole derivatives have garnered significant attention due to their diverse biological activities. This guide focuses on a specific, commercially available pyrazole derivative: 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid .

It is important to note that while the initial topic of interest was "1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid," a definitive CAS number for this specific isomer could not be readily identified in public databases. Therefore, this guide will concentrate on the well-documented and commercially available regioisomer, 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid , with the CAS number 869901-15-5 . This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features, combining a pyrazole core, a thiophene moiety, and a carboxylic acid group, make it a versatile scaffold for drug design and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 869901-15-5[1]
Molecular Formula C₉H₈N₂O₂S[1]
Molecular Weight 208.24 g/mol [1]
MDL Number MFCD08271952[1]
Storage Room temperature[1]

Synthesis Methodologies

A plausible synthetic route, based on established pyrazole synthesis, is outlined below. This should be considered a general methodology that may require optimization for this specific target molecule.

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Claisen Condensation cluster_reaction2 Cyclocondensation cluster_reaction3 Hydrolysis Thiophene_Glyoxal Thiophene-2-glyoxal Diketone 1-(Thiophen-2-yl)butane-1,3-dione Thiophene_Glyoxal->Diketone Base Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Diketone Pyrazole_Ester Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate Diketone->Pyrazole_Ester Acid catalyst Final_Product 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid Pyrazole_Ester->Final_Product Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_Ester Base Base (e.g., NaOH) Base->Final_Product

Caption: A plausible synthetic workflow for 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Thiophen-2-yl)butane-1,3-dione

  • To a solution of sodium ethoxide in ethanol, add thiophene-2-glyoxal.

  • Slowly add methyl acetoacetate to the reaction mixture at room temperature.

  • Stir the mixture for 12-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the crude 1-(thiophen-2-yl)butane-1,3-dione.

Step 2: Synthesis of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

  • Dissolve the 1-(thiophen-2-yl)butane-1,3-dione in a suitable solvent such as ethanol or acetic acid.

  • Add a stoichiometric amount of methylhydrazine.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pyrazole ester.

Step 3: Hydrolysis to 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

  • Dissolve the methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Agrochemicals

The primary utility of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid lies in its role as a key intermediate in the synthesis of more complex molecules with biological activity.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and COX-2 Inhibitors

This compound is particularly valuable in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors.[1] The pyrazole scaffold is a common feature in several marketed COX-2 inhibitors. The structure of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid provides a foundation for creating compounds with enhanced selectivity for COX-2 over COX-1, which can lead to a reduction in gastrointestinal side effects commonly associated with traditional NSAIDs.[1]

Agrochemical Research

In addition to its pharmaceutical applications, this pyrazole derivative is also employed in agrochemical research for the development of new herbicides and plant growth regulators.[1] The ability of the pyrazole ring system to interact with various biological targets makes it a promising scaffold for the discovery of novel crop protection agents.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The carboxylic acid functionality of this molecule allows for straightforward chemical modifications, such as amide bond formation, to generate libraries of related compounds. This makes it a valuable tool in medicinal chemistry for conducting structure-activity relationship (SAR) studies to identify molecules with optimized potency, selectivity, and pharmacokinetic properties.[1]

Conclusion

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 869901-15-5) is a versatile and valuable heterocyclic building block for researchers in drug discovery and agrochemical development. Its well-defined structure and reactive handles provide a solid foundation for the synthesis of novel bioactive compounds, particularly in the pursuit of safer and more effective anti-inflammatory agents. While the isomeric 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid remains less characterized in the public domain, the study and application of its 5-thiophenyl regioisomer continue to contribute significantly to advancements in medicinal and chemical sciences.

References

  • MySkinRecipes. 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in modern chemistry. Its derivatives are foundational to numerous applications, particularly in the pharmaceutical and agrochemical industries.[1][2] The introduction of a carboxylic acid moiety onto this scaffold dramatically expands its utility, providing a critical handle for synthetic elaboration and a key pharmacophoric element for biological interactions. This guide traces the historical trajectory of pyrazole carboxylic acids, from the initial discovery of the parent heterocycle to the development of sophisticated synthetic methodologies and their subsequent role in creating blockbuster drugs and pesticides. We will explore the causality behind key experimental choices, present detailed protocols, and offer insights into the enduring legacy and future potential of this remarkable class of molecules.

The Genesis of a Scaffold: From Knorr's Pyrazolone to Buchner's Pyrazole

The story of pyrazoles begins not with the parent ring itself, but with a derivative. In 1883, the German chemist Ludwig Knorr, while investigating quinine substitutes, conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[3][4] The resulting compound, a pyrazolone, led him to coin the term "pyrazole" for this new class of heterocycles.[5][6] While Knorr had discovered a key derivative, the synthesis of the unsubstituted parent pyrazole ring remained elusive for several more years.

The definitive synthesis of pyrazole was achieved by Eduard Buchner in 1889.[3][5] In a landmark experiment, Buchner accomplished this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] This event was pivotal, as it not only isolated the fundamental pyrazole structure but also intrinsically linked the history of pyrazole to its carboxylic acid derivatives from the very beginning. This early work established that the pyrazole ring was stable and that its positions could be functionalized, setting the stage for future synthetic exploration.

The Carboxylic Acid Moiety: A Gateway to Functionality and Bioactivity

The true value of the pyrazole scaffold was unlocked with the ability to selectively introduce functional groups. Among these, the carboxylic acid (-COOH) group proved to be exceptionally versatile for two primary reasons:

  • A Versatile Synthetic Handle: The carboxylic acid is a cornerstone of organic synthesis. It can be readily converted into a wide array of other functional groups, most notably amides, which form the backbone of many modern active ingredients.[7] This reactivity allows chemists to use pyrazole carboxylic acids as building blocks, coupling them with other molecules to construct complex and highly functionalized final products.[7][8]

  • A Key Bioisostere and Pharmacophore: In drug design, the carboxylic acid group is a powerful hydrogen bond donor and acceptor, often critical for binding to biological targets. However, its acidic nature can lead to poor pharmacokinetic properties, such as low cell permeability.[9] Pyrazole itself can act as a bioisostere—a substituent with similar physical or chemical properties—for other rings like benzene or imidazole, offering improved properties such as lower lipophilicity.[10] Furthermore, the strategic placement of a carboxylic acid or its derivatives on the pyrazole ring is a common strategy to optimize target engagement and overall drug-likeness.

Pillars of Synthesis: Evolving Methodologies for Pyrazole Carboxylic Acids

The methods for constructing pyrazole carboxylic acids have evolved significantly since Buchner's initial decarboxylation. The following sections detail the foundational and modern synthetic strategies, explaining the chemical logic that underpins their utility.

The Knorr Pyrazole Synthesis: The Foundational Condensation

The most enduring and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[4] In its classic form, it involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] To generate pyrazole carboxylic acids or their ester precursors, a β-ketoester is typically used as the dicarbonyl component.[13]

Causality of the Knorr Synthesis: The reaction's success and regioselectivity are dictated by fundamental electronic and steric principles. The mechanism proceeds via the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. With a β-ketoester, the ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, leading to a predictable initial condensation to form a hydrazone intermediate.[14] An intramolecular cyclization followed by dehydration yields the final pyrazole ring.[15] The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine) determines the substituent on the pyrazole nitrogen.

Knorr_Synthesis_Workflow Start Starting Materials Ketoester β-Ketoester Start->Ketoester Hydrazine Hydrazine Start->Hydrazine Condensation Condensation Ketoester->Condensation Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole Ester Dehydration->Product Hydrolysis Ester Hydrolysis Product->Hydrolysis Final_Product Pyrazole Carboxylic Acid Hydrolysis->Final_Product

Caption: Workflow for Knorr Pyrazole Carboxylic Acid Synthesis.

The Pechmann Synthesis: An Alternative Cycloaddition

Another classical approach is the Pechmann pyrazole synthesis, which involves the reaction of acetylenes with diazomethane.[16] When acetylenic esters are used, this [3+2] cycloaddition reaction directly yields pyrazole carboxylic acid esters. This method is particularly useful for accessing specific substitution patterns that may be difficult to achieve via the Knorr synthesis.

Modern Synthetic Innovations

While classical methods remain relevant, modern organic synthesis has introduced more efficient and versatile strategies:

  • One-Pot Procedures: Researchers have developed streamlined "one-pot" syntheses that avoid the isolation of intermediates. For example, pyrazoles can be synthesized directly from arenes and carboxylic acids via successive acylation reactions to form a 1,3-diketone in situ, which is then treated with hydrazine.[17] This approach improves efficiency and reduces waste.

  • Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have revolutionized the functionalization of pre-formed pyrazole rings. A simple halogenated pyrazole ester can be elaborated into a highly complex molecule, providing rapid access to diverse libraries of compounds for screening.[18]

Comparative Summary of Key Synthetic Routes
Method Starting Materials Key Reagents/Conditions Advantages Limitations
Knorr Synthesis 1,3-Dicarbonyl (e.g., β-ketoester), HydrazineAcid or base catalysisHigh yields, readily available starting materials, robust and scalable.[13]Potential for regioisomer formation with unsymmetrical dicarbonyls.[4]
Pechmann Synthesis Acetylene, Diazo compoundTypically proceeds without a catalystDirect access to specific substitution patterns.[16]Use of potentially explosive and toxic diazomethane, limited substrate scope.
One-Pot Synthesis Arene, Carboxylic Acid, HydrazineStrong acid (e.g., TfOH), acylating agent (e.g., TFAA)High efficiency, reduces purification steps, convergent.[17]Harsh reaction conditions, may not tolerate sensitive functional groups.

Applications: From Crop Protection to Human Health

The synthetic accessibility of pyrazole carboxylic acids has made them indispensable precursors in two major industries.

Agrochemicals: Protecting Global Food Supplies

Pyrazole carboxamides are a dominant class of modern pesticides.[8] The synthesis of these powerful fungicides and insecticides almost universally begins with a pyrazole carboxylic acid intermediate, which is then coupled with a specific aniline derivative.[7]

  • Fungicides (SDHIs): A major class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), frequently features a pyrazole carboxamide core. Molecules like Bixafen, Fluxapyroxad, and Isopyrazam are synthesized from corresponding pyrazole-4-carboxylic acid precursors.[19]

  • Insecticides (Ryanodine Receptor Modulators): The blockbuster insecticide Chlorantraniliprole is a diamide synthesized from 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[7] This precursor provides the essential structural framework that ensures potent and selective action against insect ryanodine receptors.[7]

Agrochemical_Synthesis Py_COOH Pyrazole-5-Carboxylic Acid Derivative Activation Activation (e.g., -> Acyl Chloride) Py_COOH->Activation Coupling Amide Coupling Activation->Coupling Amine Anthranilic Amine Derivative Amine->Coupling Product Chlorantraniliprole (Insecticide) Coupling->Product

Caption: Synthetic path from a pyrazole carboxylic acid to an agrochemical.

Pharmaceuticals: A Scaffold for Modern Drugs

The pyrazole motif is a fixture in medicinal chemistry, and the carboxylic acid handle is often central to the design of new therapeutic agents.[1][20]

  • Anti-Inflammatory Drugs: The COX-2 inhibitor Celecoxib, a blockbuster anti-inflammatory drug, is a diaryl pyrazole. While it does not contain a carboxylic acid, many pyrazole-based anti-inflammatory agents do, mimicking the structure of traditional NSAIDs.[21]

  • Enzyme Inhibitors: Pyrazole carboxylic acids have been instrumental in developing potent and selective enzyme inhibitors. They have been used to design inhibitors of Hsp90 for cancer therapy and dengue virus protease for antiviral applications.[22][23]

  • Bioisosteric Replacement: In the development of angiotensin II receptor blockers (ARBs) for hypertension, pyrazole rings were investigated as bioisosteres for the imidazole ring of losartan, with the carboxylic acid metabolite being crucial for potency.[10]

Self-Validating Experimental Protocol: Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid

This protocol describes a representative synthesis adapted from modern industrial processes, incorporating self-validating checkpoints to ensure procedural integrity and product quality.[24] The synthesis involves the cyclization of an intermediate derived from 2,3-butanedione with a hydrazine compound, followed by hydrolysis.

Objective: To synthesize and validate the identity of 5-acetyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • Compound III (2-(1-ethoxyethylidene)-3-oxobutanoic acid ethyl ester) - Intermediate synthesized from 2,3-butanedione

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • TLC plates (silica gel 60 F254)

  • Melting point apparatus

  • NMR spectrometer

Procedure:

Part A: Cyclization to Form Pyrazole Ester Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Compound III (10.0 g, 1 eq) in ethanol (100 mL).

  • pH Adjustment: Slowly add dilute HCl to the solution until the pH is between 5 and 6. This acidic condition catalyzes the condensation.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction & Monitoring (Self-Validation 1): Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The starting material spot should disappear and a new, more polar product spot should appear.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and adjust the pH to 7-8 with a dilute NaOH solution. Concentrate the mixture under reduced pressure to remove most of the ethanol. Add deionized water (50 mL) to precipitate the solid product.

  • Purification (Self-Validation 2): Filter the crude solid, wash with cold water (2 x 20 mL), and dry under vacuum. The product is the ethyl ester intermediate (Intermediate IV). A preliminary melting point can be taken to assess purity.

Part B: Hydrolysis to Pyrazole Carboxylic Acid

  • Saponification: Place the dried Intermediate IV into a flask with a 10% aqueous NaOH solution (3 eq). Heat the mixture to 60-70 °C and stir for 1-2 hours until the solid dissolves and the reaction is complete (monitored by TLC, checking for disappearance of the ester).

  • Isolation of Final Product: Cool the solution in an ice bath. Slowly acidify with concentrated HCl until the pH is between 1 and 2. A white precipitate of 5-acetyl-1H-pyrazole-3-carboxylic acid will form.

  • Final Purification (Self-Validation 3): Filter the solid product, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven at 50 °C.

  • Characterization (Final Validation):

    • Record the final yield.

    • Determine the melting point and compare it to the literature value.

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should show characteristic peaks for the pyrazole ring protons, the acetyl methyl group, and the absence of the ethyl ester signals.

Conclusion and Future Outlook

From its theoretical conception in the 1880s to its central role in multi-billion dollar industries today, the journey of pyrazole carboxylic acids is a testament to the power of fundamental organic chemistry. The discovery of the pyrazole ring by Knorr and Buchner laid the groundwork for over a century of innovation. The development of robust synthetic routes like the Knorr synthesis transformed these molecules from laboratory curiosities into readily accessible industrial building blocks.

Today, pyrazole carboxylic acids are at the heart of solutions addressing global challenges in food security and human health. The future will likely focus on developing greener, more sustainable synthetic methodologies and expanding the biological targets for new pyrazole-based therapeutics and agrochemicals. As our understanding of biological systems deepens, the inherent versatility of the pyrazole carboxylic acid scaffold ensures it will remain a vital tool for scientists and researchers for decades to come.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).
  • MDPI. (2023-09-05).
  • Bioscience Research. (n.d.).
  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ACS Publications. (2025-07-15). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.
  • ResearchGate. (n.d.).
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • YouTube. (2021-12-16).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ScienceDirect. (2006-06-01). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Autechaux. (2026-01-24).
  • ResearchGate. (2025-08-06).
  • ResearchGate. (n.d.).
  • Quick Company. (n.d.).
  • NIH. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • RSC Publishing. (n.d.).
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • J&K Scientific LLC. (2025-02-23). Knorr Pyrazole Synthesis.
  • YouTube. (2019-01-19). synthesis of pyrazoles.
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Pechmann pyrazole synthesis.
  • Drug Hunter. (2025-03-24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Name-Reaction.com. (n.d.). Pechmann Pyrazole Synthesis.
  • ACS Publications. (2016-03-11).
  • PubMed. (2024-02-21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • Semantic Scholar. (n.d.). Pechmann pyrazole synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • ACS Publications. (2025-09-22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Chem-Space. (2023-06-14). Carboxylic Acid Bioisosteres.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Cambridge MedChem Consulting. (2022-07-08). Acid Bioisosteres.

Sources

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Privileged Keystone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties. The pyrazole nucleus can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), enabling it to form critical interactions within the active sites of biological targets.[1] Furthermore, it frequently serves as a bioisostere for other aromatic rings like benzene or imidazole, often conferring improved properties such as enhanced potency, better solubility, and more favorable metabolic profiles.[1]

The surge in FDA approvals for pyrazole-containing drugs over the last decade is a testament to its significance, with dozens of molecules now on the market for a wide array of clinical conditions, including various cancers, inflammatory disorders, and cardiovascular diseases.[1][4] This guide will provide drug development professionals with an in-depth exploration of the key therapeutic targets modulated by pyrazole compounds. We will dissect the mechanisms of action, present quantitative data, and detail the experimental rationale and workflows essential for identifying and validating these interactions, moving beyond a simple catalog of drugs to explain the scientific causality that drives their efficacy.

Part 1: The Landscape of Pyrazole-Modulated Therapeutic Targets

The therapeutic success of pyrazole compounds is rooted in their ability to bind with high affinity and selectivity to a diverse range of biological macromolecules. We will explore these targets by classifying them into major functional families.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery. The pyrazole scaffold has proven to be an exceptionally effective framework for designing potent and selective kinase inhibitors.[5][6][7]

Key Kinase Targets:

  • Bruton's Tyrosine Kinase (BTK): A crucial non-receptor kinase in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[1] Its inhibition is a validated strategy for treating B-cell malignancies.

    • Ibrutinib & Zanubrutinib: These drugs are irreversible BTK inhibitors that form a covalent bond with a key cysteine residue (Cys481) in the enzyme's active site, leading to sustained inhibition of BCR signaling.[1] The pyrazolopyrimidine core of these molecules is instrumental in positioning the reactive acrylamide group for this covalent interaction and forms critical hydrogen bonds within the kinase hinge region.[1]

  • Janus Kinases (JAKs): A family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that mediate signaling for numerous cytokines and growth factors involved in hematopoiesis and immune response.[1] Inhibition of the JAK-STAT pathway is effective in treating myeloproliferative neoplasms and autoimmune conditions like rheumatoid arthritis.

    • Ruxolitinib & Baricitinib: These are potent, selective inhibitors of JAK1 and JAK2. Their pyrazole-containing structures occupy the ATP-binding pocket of the kinases, blocking downstream signaling and reducing the production of pro-inflammatory cytokines.[1]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic rearrangements can act as oncogenic drivers in non-small cell lung cancer (NSCLC).[1]

    • Lorlatinib & Crizotinib: These are ALK inhibitors used to treat ALK-positive NSCLC. The pyrazole ring in these compounds plays a key role in orienting the molecule within the ALK active site to establish potent inhibitory interactions.[1]

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. The PI3K/AKT pathway is one of the most frequently activated signaling pathways in human cancer.[8][9]

    • Umbralisib: This is a dual inhibitor of PI3K-delta and casein kinase 1-epsilon, approved for certain lymphomas. The pyrazolopyrimidine structure is vital for binding to the PI3K active site.[1]

Below is a simplified representation of the B-cell receptor signaling cascade, highlighting the central role of BTK, the target of Ibrutinib and Zanubrutinib.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK BCR->SYK Recruits & Activates LYN->BCR Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Generates NFkB NF-κB Pathway DAG_IP3->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib / Zanubrutinib Ibrutinib->BTK Irreversibly Inhibits

Caption: The B-Cell Receptor (BCR) signaling pathway, inhibited by pyrazole-based BTK inhibitors.

Table 1: Selected Pyrazole-Based Protein Kinase Inhibitors

Drug Target Kinase(s) Therapeutic Area Reported Potency (IC₅₀)
Ibrutinib BTK B-cell Malignancies ~0.5 nM[1]
Ruxolitinib JAK1, JAK2 Myelofibrosis, Polycythemia Vera ~3 nM for JAK1/JAK2[1]
Lorlatinib ALK, ROS1 Non-Small Cell Lung Cancer <0.025 nM for ALK[1]
Baricitinib JAK1, JAK2 Rheumatoid Arthritis ~5.9 nM (JAK1), ~5.7 nM (JAK2)[1]

| Asciminib | ABL1 (Allosteric) | Chronic Myeloid Leukemia | Binds to myristoyl pocket[1] |

Non-Kinase Enzymes: Diverse Mechanisms and Applications

Pyrazole compounds are adept at inhibiting a wide variety of enzymes beyond kinases, showcasing their structural adaptability.

Key Enzyme Targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[1][10][11][12]

    • Celecoxib: A cornerstone of anti-inflammatory therapy, Celecoxib is a selective COX-2 inhibitor. Its diaryl-substituted pyrazole structure allows it to fit snugly into the larger active site of the COX-2 isoform, while being too bulky for the COX-1 active site.[1]

  • Dipeptidyl Peptidase-4 (DPP-4): A serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[13] DPP-4 inhibition is a key strategy for managing type 2 diabetes.

    • Anagliptin & Teneligliptin: These oral antidiabetic drugs are potent and selective DPP-4 inhibitors. The pyrazolopyrimidine ring of anagliptin engages in a crucial π-π stacking interaction with a phenylalanine residue (Phe357) in the DPP-4 active site, which is key to its potency and selectivity.[1][14]

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality and cell death.

    • Niraparib: An orally active PARP inhibitor used for treating ovarian cancer. The pyrazole ring is part of a fused aromatic system designed to form a critical intramolecular hydrogen bond that enhances PARP-1 inhibitory activity.[1]

  • Phosphodiesterase 5 (PDE5): An enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. Its inhibition leads to smooth muscle relaxation and vasodilation.

    • Sildenafil: Widely used for erectile dysfunction and pulmonary arterial hypertension, Sildenafil's pyrazole ring forms a key π-π interaction with a tyrosine residue (Tyr612) in the PDE5 active site, contributing significantly to its binding affinity.[1]

  • Xanthine Oxidase (XO): The terminal enzyme in purine metabolism that catalyzes the formation of uric acid. Its inhibition is the primary approach for treating hyperuricemia and gout.[15]

    • Febuxostat Analogs (e.g., Y-700): While febuxostat itself is a thiazole derivative, highly potent pyrazole-based XO inhibitors have been developed. These compounds act as mixed-type inhibitors, demonstrating excellent hypouricemic effects in preclinical models.[16][17]

Table 2: Selected Pyrazole-Based Non-Kinase Enzyme Inhibitors

Drug/Compound Target Enzyme Therapeutic Area Mechanism
Celecoxib COX-2 Inflammation, Pain Selective competitive inhibition
Anagliptin DPP-4 Type 2 Diabetes Competitive inhibition
Niraparib PARP-1, PARP-2 Ovarian Cancer Active site inhibition
Sildenafil PDE5 Erectile Dysfunction, PAH Competitive inhibition

| Y-700 (Analog) | Xanthine Oxidase | Gout (preclinical) | Mixed-type inhibition |

Nuclear Receptors and Other Targets
  • Androgen Receptor (AR): A ligand-activated transcription factor that is the primary driver of prostate cancer growth and survival.

    • Darolutamide: A nonsteroidal AR antagonist for treating nonmetastatic prostate cancer. Darolutamide features two pyrazole rings. The molecule binds tightly within the AR ligand-binding pocket, with one pyrazole ring engaging in a face-to-face π-π stacking interaction with Trp742, a key interaction that confers high antagonist potency.[1]

  • Hemoglobin: While not a traditional drug target, the polymerization of deoxygenated sickle hemoglobin (HbS) is the root cause of sickle cell disease.

    • Voxelotor: This drug works by binding to hemoglobin and increasing its affinity for oxygen, which in turn inhibits the HbS polymerization that causes red blood cells to sickle. The pyrazole ring in Voxelotor plays a crucial role in positioning the molecule correctly for this allosteric modulation.[1]

  • Steroidogenesis Enzymes: Enzymes like CYP17A1 are involved in the biosynthesis of steroid hormones. Their inhibition is a strategy for treating hormone-dependent cancers.[18][19] Pyrazole-based compounds have been investigated as inhibitors of these pathways.[20]

Part 2: Experimental Workflows for Target Validation

Identifying and validating the therapeutic targets of novel pyrazole compounds requires a multi-faceted, systematic approach. As a Senior Application Scientist, the emphasis is on creating a self-validating system where each step confirms and builds upon the last.

The Drug Discovery Cascade

The process begins with a broad screen and progressively narrows down to a specific, well-characterized mechanism of action. This workflow ensures that resources are focused on the most promising candidates.

Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Validation Target ID & Validation cluster_Optimization Lead Optimization & Preclinical Lib Pyrazole Compound Library HTS High-Throughput Screening (HTS) (e.g., Phenotypic Screen) Lib->HTS Hits Initial 'Hits' HTS->Hits TargetID Target Deconvolution (e.g., Affinity Chromatography, Thermal Proteome Profiling) Hits->TargetID Biochem Biochemical Assays (In Vitro Enzyme Inhibition) TargetID->Biochem Cell Cell-Based Assays (Target Engagement, Downstream Signaling) Biochem->Cell SAR Structure-Activity Relationship (SAR) Biochem->SAR Cell->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Candidate Drug Candidate InVivo->Candidate

Sources

In Silico Prediction of Compound Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the principles, methodologies, and practical applications of in silico compound property prediction. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate and de-risk the discovery of new therapeutic agents. By moving beyond a mere recitation of protocols, we delve into the causal reasoning behind experimental choices, ensuring a robust and validated approach to predictive modeling.

Part 1: The Imperative for In Silico Prediction in Modern Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[1][2] The ability to predict these properties, alongside biological activity, before a compound is synthesized offers a significant strategic advantage. In silico, or computational, methods provide a rapid and cost-effective means to evaluate large numbers of molecules, prioritizing those with the highest probability of success and flagging potential liabilities early in the discovery pipeline.[2][3][4] This data-driven approach minimizes trial-and-error experimentation, accelerates discovery cycles, and ultimately streamlines the path from target identification to clinical development.[4]

This guide will explore the core methodologies that form the bedrock of in silico compound property prediction, from foundational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to advanced machine learning and simulation-based approaches. We will emphasize the importance of rigorous validation and the definition of a model's applicability domain to ensure the generation of reliable and actionable predictions.

Part 2: Foundational Methodologies: A Deep Dive

The prediction of compound properties can be broadly categorized into two approaches: ligand-based and structure-based methods. Ligand-based methods derive their predictions from the information contained within a set of known active and inactive molecules, while structure-based methods leverage the three-dimensional structure of the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a cornerstone of ligand-based drug design, founded on the principle that the biological activity of a compound is a function of its molecular structure.[5] By establishing a mathematical relationship between a set of molecular descriptors and an observed biological endpoint, a QSAR model can be used to predict the activity of novel compounds.[6]

A robust QSAR modeling workflow is an iterative and self-validating process. The key steps are outlined below, with an emphasis on the rationale behind each choice.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Model Application Data_Curation 1. Data Curation Descriptor_Calc 2. Descriptor Calculation Data_Curation->Descriptor_Calc Cleaned Dataset Data_Split 3. Data Splitting Descriptor_Calc->Data_Split Descriptor Matrix Model_Building 4. Model Building Data_Split->Model_Building Training Set External_Validation 6. External Validation Data_Split->External_Validation Test Set Internal_Validation 5. Internal Validation Model_Building->Internal_Validation Initial Model Internal_Validation->External_Validation Optimized Model Applicability_Domain 7. Applicability Domain External_Validation->Applicability_Domain Validated Model Prediction 8. Prediction Applicability_Domain->Prediction Defined Scope Pharmacophore_Model HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA 3.5 Å HY Hydrophobic HBA->HY 4.2 Å AR Aromatic HY->AR 5.0 Å AR->HBD 6.1 Å

Caption: A hypothetical 3D pharmacophore model with key features and distances.

Part 3: Advanced Computational Techniques

The field of in silico prediction is continually evolving, with the integration of advanced computational methods offering unprecedented accuracy and insight.

Machine Learning and Deep Learning

Machine learning (ML) has revolutionized QSAR and other predictive modeling tasks. [7]Deep learning, a subset of ML, utilizes deep neural networks to automatically learn relevant features from raw molecular representations like SMILES strings or molecular graphs, reducing the need for handcrafted descriptors. [8][9][10]This allows for the modeling of more complex, non-linear relationships. [10]

Technique Description Advantages Challenges
Random Forest An ensemble of decision trees. Robust to overfitting, handles non-linear data. Can be a "black box," making interpretation difficult.
Support Vector Machines Finds an optimal hyperplane to separate data points. Effective in high-dimensional spaces. Computationally intensive for large datasets.
Deep Neural Networks Multi-layered neural networks. Can learn complex patterns and automatic feature extraction. [6][10] Requires large datasets, prone to overfitting, can be a "black box." [8]

| Graph Neural Networks | Operates directly on molecular graphs. | Captures the natural graph structure of molecules. [9]| A relatively new and evolving field. |

Interpretable Machine Learning

A significant challenge with complex ML models is their "black box" nature. [11][12]Interpretable ML techniques aim to shed light on how a model arrives at its predictions, which is crucial for building trust and gaining insights for compound optimization. [11][12]

Part 4: Practical Applications and Workflows

In silico methods are applied throughout the drug discovery pipeline, from hit identification to lead optimization.

Virtual Screening

Virtual screening (VS) is the computational counterpart to high-throughput screening (HTS), allowing for the rapid evaluation of millions to billions of compounds. [13][14]

Virtual_Screening_Workflow Library Compound Library (Millions to Billions) Filter1 Initial Filtering (e.g., Physicochemical Properties) Library->Filter1 Screening Ligand- or Structure-Based Screening Filter1->Screening Ranking Scoring and Ranking Screening->Ranking Selection Hit Selection for Experimental Validation Ranking->Selection

Caption: A typical virtual screening workflow.

ADMET & Physicochemical Property Prediction

Predicting ADMET and physicochemical properties is a critical application of in silico modeling. [15]Early prediction of properties like solubility, permeability, and potential toxicity helps to prioritize compounds with favorable drug-like characteristics. [4][16][17]A variety of open-access and commercial tools are available for ADMET prediction. [15]

Property Importance in Drug Discovery Common In Silico Method
Aqueous Solubility Affects absorption and formulation. QSAR, Machine Learning
Permeability (e.g., Caco-2) Influences oral bioavailability. QSAR, Machine Learning
Metabolic Stability Determines drug half-life. Docking to metabolic enzymes, QSAR
hERG Inhibition A key cardiotoxicity liability. Pharmacophore modeling, QSAR

| Mutagenicity | A critical genotoxicity endpoint. | Rule-based systems, QSAR |

In Silico Toxicology

Computational toxicology aims to predict the potential adverse effects of compounds, reducing the reliance on animal testing. [18][19][20]Models are developed to predict various toxicity endpoints, such as carcinogenicity, hepatotoxicity, and skin sensitization. [19]

Part 5: Best Practices and Future Directions

To ensure the successful implementation of in silico prediction, it is essential to adhere to best practices and stay abreast of emerging trends.

The OECD Principles for QSAR Model Validation

The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of QSAR models for regulatory purposes: [21]

  • A defined endpoint: The property being predicted should be clearly defined. 2. An unambiguous algorithm: The method used to generate the model should be transparent. [21]3. A defined domain of applicability: The chemical space in which the model can make reliable predictions should be defined. [21]4. Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance should be rigorously evaluated. [21]5. A mechanistic interpretation, if possible: The model should, ideally, be consistent with existing biological and chemical knowledge. [21]

The Future of In Silico Prediction

The integration of artificial intelligence and the availability of vast datasets are driving the future of in silico prediction. We can expect to see more sophisticated and accurate models that can predict a wider range of properties with greater confidence. The ultimate goal is to move towards a more predictive and personalized approach to medicine, where computational models can help to design the right drug for the right patient.

References

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024-08-13). Retrieved from [Link]

  • Basic validation procedures for regression models in QSAR and QSPR studies - SciSpace. Retrieved from [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed. (2010-07-12). Retrieved from [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. Retrieved from [Link]

  • DeepAutoQSAR | Schrödinger Machine Learning Solutions. Retrieved from [Link]

  • Deep learning based QSAR prediction model with multiple hidden layers - ResearchGate. Retrieved from [Link]

  • Deep Neural Networks for QSAR - PubMed. Retrieved from [Link]

  • Dramatically improving hit rates with a modern virtual screening workflow - Schrödinger. Retrieved from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling - ACS Publications. (2025-03-14). Retrieved from [Link]

  • Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data - ACS Publications. (2025-09-15). Retrieved from [Link]

  • Explainable Machine Learning for Property Predictions in Compound Optimization - PubMed. (2021-12-23). Retrieved from [Link]

  • Explainable Machine Learning for Property Predictions in Compound Optimization | Journal of Medicinal Chemistry - ACS Publications. (2021-12-13). Retrieved from [Link]

  • Extended-Connectivity Fingerprints - Batista Lab. (2021-02-10). Retrieved from [Link]

  • Extended-Connectivity Fingerprints | Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Extended Connectivity Fingerprint (ECFP) - Chemaxon Docs. Retrieved from [Link]

  • From Theory to Code: A Deep Dive into Molecular Extended-Connectivity Fingerprints (ECFPs) with Python | by Dave Berry | Medium. (2024-03-09). Retrieved from [Link]

  • GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors | ACS Omega - ACS Publications. (2026-01-21). Retrieved from [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. Retrieved from [Link]

  • In silico toxicology tools, steps to generate prediction models, and... - ResearchGate. Retrieved from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC - NIH. Retrieved from [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. Retrieved from [Link]

  • Introduction to QSAR modeling based on RDKit and Python. Retrieved from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. (2024-03-31). Retrieved from [Link]

  • Machine Learning 101: How to train your first QSAR model - Optibrium. Retrieved from [Link]

  • A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML - arXiv. (2025-05-13). Retrieved from [Link]

  • Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World - ACS Publications. Retrieved from [Link]

  • Molecular Properties Prediction - Osiris Property Explorer - Organic Chemistry Portal. Retrieved from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (2020-07-31). Retrieved from [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. Retrieved from [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Retrieved from [Link]

  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster) - YouTube. (2023-06-30). Retrieved from [Link]

  • T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation. Retrieved from [Link]

  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis - Meiler Lab. Retrieved from [Link]

  • Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. (2025-04-08). Retrieved from [Link]

  • Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - NIH. (2017-07-17). Retrieved from [Link]

  • Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks. (2025-11-24). Retrieved from [Link]

  • What is Virtual Screening? | NVIDIA Glossary. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core linked to a thiophene ring, is present in a variety of biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The thiophene moiety can further modulate the biological activity and pharmacokinetic properties of the molecule. This application note provides a detailed, step-by-step protocol for the synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, intended for researchers and professionals in the fields of organic synthesis and drug development.

Overall Synthesis Strategy

The synthesis of the target compound is achieved through a three-step process, commencing with the formation of a key β-keto ester intermediate, followed by the construction of the pyrazole ring, and culminating in the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Workflow A Step 1: Claisen Condensation B Step 2: Pyrazole Ring Formation A->B Intermediate 1 C Step 3: Ester Hydrolysis B->C Intermediate 2 D Final Product C->D

Caption: Overall workflow for the synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.

Step 1: Synthesis of Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate

This initial step involves a Claisen condensation reaction between 2-acetylthiophene and diethyl oxalate, facilitated by a strong base, sodium ethoxide, to yield the corresponding β-keto ester.[1][2][3] The causality behind using a strong base like sodium ethoxide is its ability to deprotonate the α-carbon of 2-acetylthiophene, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of diethyl oxalate.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2-AcetylthiopheneC₆H₆OS126.1812.6 g0.1
Diethyl oxalateC₆H₁₀O₄146.1416.1 g0.11
Sodium ethoxideC₂H₅NaO68.057.5 g0.11
Anhydrous EthanolC₂H₅OH46.07150 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
1M Hydrochloric acidHCl36.46As needed-
Experimental Protocol
  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with anhydrous ethanol (100 mL).

  • Base Preparation: Sodium ethoxide (7.5 g, 0.11 mol) is carefully added to the ethanol at room temperature. The mixture is stirred until the sodium ethoxide is completely dissolved.

  • Addition of Reactants: A solution of 2-acetylthiophene (12.6 g, 0.1 mol) and diethyl oxalate (16.1 g, 0.11 mol) in anhydrous ethanol (50 mL) is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred sodium ethoxide solution over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The formation of a precipitate should be observed.

  • Work-up: The reaction mixture is poured into a beaker containing crushed ice (200 g) and acidified to pH 3-4 with 1M hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether.

  • Purification: The crude product is recrystallized from ethanol to afford ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate as a crystalline solid.

Step 2: Synthesis of Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

The pyrazole ring is constructed in this step through the condensation of the β-keto ester intermediate with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoateC₁₀H₈O₄S224.2322.4 g0.1
MethylhydrazineCH₆N₂46.074.8 g0.105
Glacial Acetic AcidCH₃COOH60.05100 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Experimental Protocol
  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate (22.4 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Addition of Hydrazine: Methylhydrazine (4.8 g, 0.105 mol) is added cautiously to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water (300 mL). The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, then with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.[4][5]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylateC₁₁H₁₂N₂O₂S236.2923.6 g0.1
Sodium hydroxideNaOH40.008.0 g0.2
EthanolC₂H₅OH46.07100 mL-
WaterH₂O18.02100 mL-
Concentrated Hydrochloric acidHCl36.46As needed-
Experimental Protocol
  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (23.6 g, 0.1 mol), ethanol (100 mL), and a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL).

  • Reaction: The mixture is heated to reflux for 3 hours. The reaction can be monitored by TLC until the starting ester is no longer detectable.

  • Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven. The crude 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Characterization of the Final Product

The structure and purity of the synthesized 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, signals for the thiophene protons, a singlet for the pyrazole proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbons in the thiophene and pyrazole rings, the methyl group, and the carboxylic acid carbonyl.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₈N₂O₂S, MW: 208.24 g/mol ).[6]

Safety Precautions

  • Sodium ethoxide: is a corrosive and flammable solid. It reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9][10][11]

  • Methylhydrazine: is toxic, flammable, and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and a face shield.[12][13][14]

  • Diethyl oxalate and 2-Acetylthiophene: are irritants. Avoid contact with skin and eyes.

  • Concentrated Hydrochloric Acid: is highly corrosive. Handle with appropriate care and PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. The described three-step synthesis is based on well-established organic reactions and can be performed in a standard laboratory setting. The final product is a valuable building block for the development of novel pharmaceutical agents and other biologically active compounds.

Caption: Chemical structure of the final product.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-diketones. [Link]

  • Liang, Y. S., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1787. [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • MySkinRecipes. (n.d.). Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • New Jersey Department of Health. (n.d.). METHYL HYDRAZINE HAZARD SUMMARY. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • MySkinRecipes. (n.d.). 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • Doceri. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism) [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. PubChem. [Link]

  • Lim, D., Fang, F., Zhou, G., & Coltart, D. M. (2007). Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Letters, 9(21), 4139–4142. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... [Link]

  • Stoyanov, S., Petkov, I., & Antonov, L. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 26. [Link]

  • ResearchGate. (2017). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95%. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Google Patents. (1994).
  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

  • Aly, A. M. (2009). Ethyl {4-[2-(saccharin-2-yl)acetylsulfamoyl]phenylazo}cyanoacetate in the synthesis of polyfunctionally heteroaromatic derivatives. Benha University. [Link]

  • ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Kauno technologijos universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Amazon AWS. (2024). aks740 - sodium ethoxide. 95%. [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

  • Sciencemadness Wiki. (2019). Sodium ethoxide. [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]

  • Pleiades Publishing. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Beilstein Journals. (n.d.). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • mzCloud. (2017). N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea. [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Poblete-Jullian/e8b7f8e8d8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8]([Link]

Sources

Application Notes and Protocols for the ¹H NMR Characterization of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids represent a cornerstone scaffold in medicinal chemistry and materials science. Their rigid, heteroaromatic structure, combined with the versatile chemistry of the carboxylic acid group, makes them privileged building blocks in the design of pharmaceuticals, agrochemicals, and functional materials. In drug development, for instance, the pyrazole motif is found in numerous marketed drugs, where it often acts as a key pharmacophore, engaging in crucial hydrogen bonding and π-stacking interactions with biological targets. The carboxylic acid moiety, in turn, can serve as a handle for further derivatization, a key recognition element for protein binding sites, or a means to modulate physicochemical properties such as solubility and metabolic stability.

Given their importance, the unambiguous structural characterization of pyrazole carboxylic acids is paramount. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose. It provides a detailed fingerprint of the molecular structure, enabling the confirmation of substitution patterns, the assessment of purity, and the study of dynamic processes such as tautomerism. This application note provides a comprehensive guide to the ¹H NMR characterization of pyrazole carboxylic acids, blending theoretical principles with practical, field-proven protocols and data interpretation strategies.

Theoretical Underpinnings: Understanding the ¹H NMR Landscape of Pyrazole Carboxylic Acids

The ¹H NMR spectrum of a pyrazole carboxylic acid is governed by several key factors: the inherent aromaticity of the pyrazole ring, the electronic effects of the carboxylic acid group and other substituents, the phenomenon of tautomerism, and the influence of the solvent and hydrogen bonding.

The Pyrazole Ring: Aromatic Protons and Their Environment

The pyrazole ring is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. In an unsubstituted pyrazole, there are three distinct protons: H3, H4, and H5. Due to the aromatic nature of the ring, these protons typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm.

  • Chemical Shifts: The precise chemical shift of each proton is influenced by its position relative to the nitrogen atoms and any substituents. The H4 proton is often found to be the most shielded (furthest upfield) of the ring protons, while the H3 and H5 protons, being adjacent to the electronegative nitrogen atoms, are more deshielded (further downfield).

  • Tautomerism: A critical feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of rapidly interconverting tautomers. This prototropic exchange between the N1 and N2 positions can lead to time-averaged NMR signals, where the chemical shifts and coupling patterns of the H3 and H5 protons become equivalent. The rate of this exchange is highly dependent on the solvent, temperature, and pH. In some aprotic solvents, this exchange can be slow enough on the NMR timescale to observe distinct signals for each tautomer.

The Carboxylic Acid Group: A Diagnostic Downfield Signal

The carboxylic acid proton (-COOH) is one of the most readily identifiable signals in a ¹H NMR spectrum.

  • Chemical Shift: Due to strong deshielding from the adjacent carbonyl group and participation in hydrogen bonding, the carboxylic acid proton resonates far downfield, typically in the 10-13 ppm range.[1] This region is often free from other signals, making it a highly diagnostic marker.

  • Signal Shape and Exchangeability: The carboxylic acid proton signal is often broad due to chemical exchange and quadrupolar broadening from the adjacent oxygen atoms. A key confirmatory test is the addition of a drop of deuterium oxide (D₂O) to the NMR tube. The acidic proton will rapidly exchange with deuterium, causing the -COOH signal to disappear from the spectrum.[1]

Coupling Constants: Deciphering Connectivity

Spin-spin coupling between adjacent protons on the pyrazole ring provides invaluable information about their connectivity. The magnitude of the coupling constant (J, measured in Hertz) is dependent on the number of bonds separating the protons.

  • ³J Coupling (Vicinal): Coupling between protons on adjacent carbons (e.g., H3 and H4, or H4 and H5) is typically observed. For pyrazole systems, these ³J values are generally small, in the range of 1.0 to 3.0 Hz.

  • ⁴J Coupling (Long-Range): Coupling across four bonds (e.g., between H3 and H5) is often negligible or very small (close to 0 Hz).

The following diagram illustrates the general structure and numbering of a pyrazole carboxylic acid.

Caption: General structure and numbering of a pyrazole ring.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

Adherence to a robust experimental protocol is crucial for obtaining high-resolution, artifact-free ¹H NMR spectra. This section details a validated workflow for the characterization of pyrazole carboxylic acids.

Materials and Reagents
  • Deuterated Solvents: DMSO-d₆ (highly recommended), CDCl₃, Methanol-d₄, Acetone-d₆. The choice of solvent is critical and will influence the chemical shifts observed. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its tendency to slow down the exchange of labile protons, often resulting in sharper NH and OH signals.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), though it is often included in commercially available deuterated solvents.

  • Deuterium Oxide (D₂O): For confirmation of exchangeable protons.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazole carboxylic acid sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • D₂O Exchange (Optional but Recommended):

    • Acquire an initial ¹H NMR spectrum.

    • Add one drop of D₂O to the NMR tube.

    • Cap the tube and invert it several times to mix thoroughly.

    • Re-acquire the ¹H NMR spectrum and observe the disappearance of the -COOH and N-H signals.

NMR Data Acquisition Parameters

For a standard 400 MHz spectrometer, the following parameters are a good starting point and can be optimized as needed:

ParameterRecommended Value
Pulse Programzg30 or similar
Number of Scans (NS)16-64 (adjust for S/N)
Relaxation Delay (D1)1-2 seconds
Acquisition Time (AQ)2-4 seconds
Spectral Width (SW)16-20 ppm
Temperature298 K (25 °C)

The following workflow diagram summarizes the key steps in the ¹H NMR characterization process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire d2o_add Add D₂O (1 drop) acquire->d2o_add reaquire Re-acquire Spectrum d2o_add->reaquire process Process Data (FT, Phasing, Baseline Correction) reaquire->process integrate Integrate Signals process->integrate assign Assign Peaks & Analyze Coupling integrate->assign report Report Findings assign->report

Caption: Workflow for ¹H NMR characterization of pyrazole carboxylic acids.

Spectral Interpretation: From Raw Data to Structural Confirmation

The interpretation of the ¹H NMR spectrum is a systematic process of assigning each signal to a specific proton in the molecule.

A Guide to Chemical Shift Regions
Proton TypeTypical Chemical Shift (ppm)Multiplicity & Notes
Carboxylic Acid (-COOH) 10.0 - 13.0Broad singlet, disappears upon D₂O exchange.[1]
Pyrazole N-H 8.0 - 14.0Often a broad singlet, position is highly dependent on solvent and concentration. Disappears upon D₂O exchange.[2]
Pyrazole C-H (H3, H5) 7.5 - 8.5Typically doublets or singlets depending on substitution at C4. Deshielded by adjacent nitrogen atoms.
Pyrazole C-H (H4) 6.0 - 7.5Often a triplet or singlet. Generally the most upfield of the pyrazole ring protons.[3]
Substituent Protons VariableDependent on the nature and position of the substituent.
Case Study: Pyrazole-3,5-dicarboxylic acid in DMSO-d₆

Let's consider the ¹H NMR spectrum of pyrazole-3,5-dicarboxylic acid.

  • Structure: This molecule is symmetrical, with carboxylic acid groups at positions 3 and 5.

  • Expected Signals:

    • A signal for the two equivalent carboxylic acid protons.

    • A signal for the H4 proton.

    • A signal for the N-H proton.

  • Observed Spectrum (in DMSO-d₆):

    • A singlet is observed around 7.16 ppm, which can be assigned to the H4 proton.[4]

    • A very broad signal for the carboxylic acid and N-H protons is expected further downfield, often coalescing and being highly dependent on concentration and water content.

The simplicity of this spectrum, a single sharp singlet for the ring proton, is a direct consequence of the molecule's symmetry.

The Influence of Substituents

The position of the carboxylic acid group and any other substituents will significantly impact the chemical shifts and coupling patterns of the pyrazole ring protons.

  • Electron-Withdrawing Groups (e.g., -NO₂): These groups will deshield nearby protons, causing them to shift downfield.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups will shield nearby protons, causing them to shift upfield.

For example, in 5-methyl-1H-pyrazole-3-carboxylic acid, the H4 proton appears as a singlet at 6.42 ppm.[3] The presence of the electron-donating methyl group at the 5-position shields the H4 proton, shifting it upfield compared to its position in pyrazole-3,5-dicarboxylic acid.

Troubleshooting and Advanced Topics

Common Impurities

It is common to observe signals from residual solvents in the NMR spectrum. Being able to identify these is crucial to avoid misinterpretation.

Solvent/Impurity¹H Chemical Shift in DMSO-d₆ (ppm)
Water~3.33
Acetone2.09
Ethanol3.44 (q), 1.06 (t)
Ethyl Acetate4.03 (q), 1.99 (s), 1.15 (t)
Dichloromethane5.76
Tautomerism and Dynamic Exchange

As mentioned, the tautomerism of the pyrazole ring can lead to averaged signals. In cases where the exchange is intermediate on the NMR timescale, the signals for H3 and H5 may become significantly broadened. Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes. By lowering the temperature, the rate of exchange can be slowed, potentially resolving the individual signals of the two tautomers.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole carboxylic acids. A thorough understanding of the fundamental principles of chemical shifts, coupling constants, and the dynamic nature of the pyrazole ring, combined with meticulous experimental technique, allows for the confident and accurate characterization of these important molecules. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals in their daily work with this versatile class of compounds.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Jokisaari, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 568-572. Retrieved from [Link]

  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7858-7866. Retrieved from [Link]

Sources

Application Notes and Protocols for the HPLC Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Purity

Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have cemented their importance in the pharmaceutical landscape.[1][2] The synthesis of these heterocyclic compounds, however, often yields complex mixtures containing regioisomers, unreacted starting materials, and byproducts.[3] Achieving the high degree of purity required for pharmacological screening, clinical trials, and eventual therapeutic use necessitates robust and efficient purification methodologies. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the isolation and purification of these valuable derivatives, offering unparalleled resolution and versatility.

This comprehensive guide provides a detailed framework for developing and implementing HPLC purification methods for pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but the underlying scientific rationale to empower users to adapt and optimize these methods for their specific pyrazole compounds.

Method Development: A Strategic Approach to Separating Pyrazole Derivatives

The successful purification of pyrazole derivatives by HPLC hinges on a systematic and logical approach to method development. The unique physicochemical properties of each pyrazole derivative will dictate the optimal chromatographic conditions.

Choosing the Right Chromatographic Mode: Reverse-Phase as the Workhorse

For the majority of pyrazole derivatives, which are often moderately polar to nonpolar, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol. This setup allows for the effective separation of compounds based on their hydrophobicity.

Normal-Phase HPLC (NP-HPLC) , which utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase, can be an alternative for very polar pyrazole derivatives or for the separation of certain isomers that are difficult to resolve by RP-HPLC.

The Critical Role of the Stationary Phase

The heart of the HPLC separation is the column. For RP-HPLC of pyrazole derivatives, C18 (octadecylsilyl) columns are the most widely used and versatile option.[4] They provide excellent retention and selectivity for a broad range of pyrazole structures. Other stationary phases to consider include:

  • C8 (octylsilyl): Offers slightly less retention than C18 and can be beneficial for more hydrophobic pyrazoles that may be too strongly retained on a C18 column.

  • Phenyl-Hexyl: Provides alternative selectivity due to π-π interactions with the aromatic pyrazole ring, which can be advantageous for separating structurally similar analogs.

  • Polar-Embedded Phases: These phases contain polar groups embedded in the alkyl chains, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar pyrazoles.

Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase is a critical parameter that is fine-tuned to achieve the desired separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at short wavelengths, while methanol can provide different selectivity.

  • Aqueous Phase and pH Control: The aqueous component is typically HPLC-grade water. For basic pyrazole derivatives, which can exhibit poor peak shape due to interactions with residual silanols on the silica support, the addition of an acid modifier to the mobile phase is crucial. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice as it acts as an ion-pairing agent and improves peak symmetry.[4] Formic acid or phosphoric acid can also be used.[5] The pH of the mobile phase should be controlled to ensure the consistent ionization state of the pyrazole derivative, which directly impacts its retention.

  • Isocratic vs. Gradient Elution:

    • Isocratic elution , where the mobile phase composition remains constant throughout the run, is suitable for simple mixtures where all components elute relatively close to each other.[4]

    • Gradient elution , where the proportion of the organic modifier is increased during the run, is necessary for complex mixtures with a wide range of polarities. This allows for the elution of both polar and nonpolar impurities in a reasonable time with good resolution.

Detection: Visualizing the Separation

The choice of detector depends on the chromophoric properties of the pyrazole derivative.

  • UV-Vis Detector: The most common and versatile detector for HPLC. Pyrazole derivatives typically have strong UV absorbance due to their aromatic nature. The detection wavelength should be set at the absorbance maximum (λmax) of the target compound to ensure the highest sensitivity.[4] A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each eluting peak, which aids in peak identification and purity assessment.[3]

  • Mass Spectrometry (MS) Detector: When coupled with HPLC (LC-MS), a mass spectrometer provides molecular weight information, which is invaluable for confirming the identity of the target compound and characterizing impurities.

Visualizing the HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Solvent Mixing & Degassing) SystemPrep HPLC System Equilibration MobilePhasePrep->SystemPrep SystemPrep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Peak Detection (UV/MS) Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection Analysis Purity Analysis of Fractions FractionCollection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation FinalProduct Pure Pyrazole Derivative Evaporation->FinalProduct

Caption: A schematic overview of the HPLC purification workflow for pyrazole derivatives.

Protocol 1: Analytical Method Development for a Novel Pyrazole Derivative

This protocol outlines the steps for developing an analytical RP-HPLC method, which will serve as the foundation for the preparative-scale purification.

1. System and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and/or methanol.

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Degas both mobile phases using an inline degasser or by sonication.

3. Sample Preparation:

  • Accurately weigh a small amount (e.g., 1 mg) of the crude pyrazole derivative.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase, to a concentration of approximately 1 mg/mL.[4]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5-10 µL.

  • PDA Detection: Scan from 200-400 nm, and select the λmax of the target pyrazole for monitoring.

5. Initial Gradient Scouting:

  • Run a broad gradient to determine the approximate retention time of the target compound and the complexity of the mixture.

    • Example Gradient: 5% B to 95% B over 20 minutes.

  • Analyze the chromatogram to assess the separation of the target peak from impurities.

6. Method Optimization:

  • Based on the scouting run, adjust the gradient to improve the resolution around the target peak.

  • If peak shape is poor, ensure the mobile phase is adequately acidified.

  • If resolution is insufficient, try a shallower gradient or a different organic modifier (methanol instead of acetonitrile).

Protocol 2: Preparative HPLC Purification of a Pyrazole Derivative

This protocol describes the scale-up from the optimized analytical method to a preparative purification.

1. System and Column:

  • Preparative HPLC system with a high-flow-rate pump, a larger sample loop, and a fraction collector.

  • A preparative C18 column with the same stationary phase chemistry as the analytical column but larger dimensions (e.g., 21.2 x 250 mm, 5-10 µm particle size).

2. Scaling Up the Method:

  • Adjust the flow rate based on the cross-sectional area of the preparative column to maintain the same linear velocity as the analytical method.

  • The gradient time should be adjusted to maintain a constant number of column volumes of mobile phase per unit of time.

3. Sample Loading Study:

  • Prepare a concentrated solution of the crude pyrazole derivative in a solvent that is weaker than the initial mobile phase to avoid peak distortion.

  • Perform a loading study by injecting increasing amounts of the sample onto the preparative column.

  • Monitor the chromatograms to determine the maximum loading capacity that still provides adequate separation of the target compound from its closest eluting impurities.

4. Fraction Collection:

  • Set up the fraction collector to collect fractions based on the UV signal of the eluting peaks.

  • Peak-based collection is the most common strategy, where the collector is triggered to start and stop collecting based on a set UV threshold.[6]

  • For closely eluting peaks, time-based or slope-based collection might be necessary to achieve higher purity.

5. Post-Purification Work-up:

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Combine the pure fractions containing the target pyrazole derivative.

  • Remove the HPLC solvents, typically by rotary evaporation.

  • The final product can be further dried under high vacuum to remove residual solvents.

Key Method Parameters and Their Impact

ParameterEffect on SeparationRationale for Pyrazole Derivatives
Stationary Phase Influences retention and selectivity.C18 is a good starting point due to the typical hydrophobicity of pyrazoles. Phenyl phases can offer alternative selectivity for aromatic pyrazoles.
Mobile Phase Organic Modifier Affects retention time and selectivity.Acetonitrile and methanol are standard choices. Their different solvent properties can be exploited to optimize difficult separations.
Mobile Phase pH Controls the ionization state of the analyte, impacting retention and peak shape.Acidic modifiers (e.g., TFA) are often necessary to suppress silanol interactions and ensure sharp, symmetrical peaks for basic pyrazole derivatives.
Gradient Slope Determines the resolution between peaks.A shallow gradient provides better resolution for complex mixtures, while a steeper gradient reduces run time.
Flow Rate Affects analysis time, resolution, and backpressure.Should be optimized for the column dimensions to achieve a balance between speed and efficiency.
Column Temperature Influences viscosity of the mobile phase and can affect selectivity.Maintaining a constant temperature ensures reproducible retention times.
Injection Volume & Concentration High volumes or concentrations can lead to peak broadening and loss of resolution.A loading study is crucial for preparative HPLC to maximize throughput without sacrificing purity.

Troubleshooting Common HPLC Purification Issues for Pyrazole Derivatives

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the basic pyrazole and acidic silanol groups on the column. - Column overload.- Increase the concentration of the acidic modifier (e.g., TFA to 0.1%). - Operate at a lower pH. - Use a highly end-capped column. - Reduce the sample load.
Poor Resolution between Isomers - Insufficient selectivity of the chromatographic system.- Optimize the mobile phase composition (try a different organic modifier or a shallower gradient). - Change the stationary phase (e.g., from C18 to a Phenyl-Hexyl phase). - For enantiomers, a chiral stationary phase is required.
Broad Peaks - Extra-column volume. - Column contamination or degradation. - Sample solvent stronger than the mobile phase.- Use shorter tubing with a smaller internal diameter. - Wash the column with a strong solvent. - Dissolve the sample in the initial mobile phase or a weaker solvent.
Drifting Baseline - Column not fully equilibrated. - Mobile phase contamination or degradation. - Changes in column temperature.- Ensure the column is thoroughly equilibrated with the initial mobile phase. - Prepare fresh mobile phase. - Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the system (e.g., clogged frit or column). - Precipitated buffer or sample.- Filter all samples and mobile phases. - Back-flush the column (if recommended by the manufacturer). - Replace the in-line filter or column frit.

Conclusion

The HPLC purification of pyrazole derivatives is a critical step in their development as potential therapeutic agents. A thorough understanding of the principles of chromatography, coupled with a systematic approach to method development, is essential for achieving the high levels of purity required. By carefully selecting the appropriate stationary phase, optimizing the mobile phase composition, and employing robust preparative techniques, researchers can confidently and efficiently isolate their target pyrazole compounds. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the challenges of pyrazole purification and accelerating the discovery and development of new medicines.

References

  • Sivagami. B, et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • How to Perform Fractionation Collection & Analysis using HPLC? ResearchGate. Available at: [Link]

  • Developing Strategies for Preparative HPLC. Separation Science. Available at: [Link]

  • HPLC analysis of partially purified A(30-42). Collected fractions from... ResearchGate. Available at: [Link]

  • A Guide to Fraction Collection in Chromatography. Gilson. Available at: [Link]

  • Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. Waters. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Principles and practical aspects of preparative liquid chromatography. Agilent. Available at: [Link]

  • Process for the preparation of pyrazole and its derivatives. Google Patents.
  • How to use preparative HPLC - Part 1 Evaluation of loading amount. GL Sciences. Available at: [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. Available at: [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations... National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Principles in preparative HPLC. University of Warwick. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]

  • Prep Chromatography Loading for Maximum Recoveries and Yields. YMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols for the Development of Enzyme Inhibitors with a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties, including its metabolic stability and ability to act as a versatile bioisostere, make it an attractive starting point for the design of potent and selective enzyme inhibitors.[1][3][4][5] This guide provides a comprehensive overview of the key strategies and experimental protocols for the successful development of pyrazole-based enzyme inhibitors, from initial design and synthesis to thorough biological evaluation and lead optimization.

The Pyrazole Scaffold: A Cornerstone in Enzyme Inhibitor Design

The five-membered aromatic heterocycle, pyrazole, has garnered significant attention in drug discovery due to its remarkable versatility.[2][6] Over 50 pyrazole-containing synthetic medicines are available globally, with more than 30 approved by the US FDA since 2011.[1] This success can be attributed to several key features of the pyrazole ring system.

Physicochemical Properties and Bioisosterism

The pyrazole ring possesses a unique set of properties that are highly advantageous for drug design. It is a five-membered aromatic ring containing two adjacent nitrogen atoms, which imparts a distinct electronic distribution and hydrogen bonding capability.[1][7]

  • Acidity and Basicity: Pyrazole is weakly basic, with a pKa of 2.5, making it significantly less basic than its isomer, imidazole (pKa 7.1).[1] This property can be modulated by substituents to fine-tune the overall physicochemical profile of the inhibitor.

  • Lipophilicity: The pyrazole ring is considerably less lipophilic (ClogP = 0.24) than a benzene ring (ClogP = 2.14), which can lead to improved aqueous solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Bioisosteric Replacement: Pyrazole is an excellent bioisostere for other aromatic and heterocyclic rings.[1][8][9][10] It can replace more lipophilic and metabolically labile groups, often leading to enhanced potency and improved pharmacokinetic profiles.[1] For instance, replacing an imidazole with a pyrazole has been a successful strategy in developing potent antagonists.[1]

Role in FDA-Approved Drugs

The prevalence of the pyrazole scaffold in approved drugs highlights its therapeutic importance across a wide range of diseases.[1][2][5]

Drug NameTarget Enzyme/ReceptorTherapeutic Area
Celecoxib Cyclooxygenase-2 (COX-2)Anti-inflammatory[5][11]
Sildenafil Phosphodiesterase 5 (PDE5)Erectile Dysfunction[1]
Ruxolitinib Janus Kinase 1/2 (JAK1/2)Myelofibrosis[4][12]
Crizotinib ALK/ROS1 Tyrosine KinaseNon-Small Cell Lung Cancer[4][12]
Apixaban Factor XaAnticoagulant[1]
Niraparib Poly ADP-ribose polymerase (PARP)Ovarian Cancer[1]

Workflow for Developing Pyrazole-Based Enzyme Inhibitors

A systematic and iterative approach is crucial for the successful development of novel pyrazole-based inhibitors. The following workflow outlines the key stages, from initial concept to a well-characterized lead compound.

G cluster_0 Design & Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Characterization & Optimization Target_Selection Target Selection & Validation Scaffold_Hopping Scaffold Hopping & Bioisosterism Target_Selection->Scaffold_Hopping Library_Synthesis Pyrazole Library Synthesis Scaffold_Hopping->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Validation Hit Validation & Confirmation HTS->Hit_Validation Enzyme_Kinetics Enzyme Kinetics & MoA Studies Hit_Validation->Enzyme_Kinetics Cell_Based_Assays Cell-Based Assays Enzyme_Kinetics->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assays->SAR_Studies ADME_Tox ADME-Tox Profiling SAR_Studies->ADME_Tox ADME_Tox->Scaffold_Hopping

Caption: A streamlined workflow for the development of pyrazole-based enzyme inhibitors.

Synthesis of a Substituted Pyrazole Library

The synthesis of a diverse library of pyrazole derivatives is the first critical step. A common and versatile method is the Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[13]

General Protocol for Pyrazole Synthesis

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles.

Materials:

  • Substituted 1,3-diketone

  • Substituted hydrazine hydrochloride

  • Ethanol or acetic acid

  • Sodium acetate (if using hydrazine hydrochloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the reaction mixture. If using a free hydrazine base, sodium acetate is not required.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired pyrazole derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: From Screening to Mechanism of Action

A multi-tiered approach to biological evaluation is essential to identify and characterize potent and selective inhibitors.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of a large library of pyrazole compounds to identify initial "hits".[14] Enzyme inhibition assays are commonly used for this purpose.[15][16]

Protocol: Generic Enzyme Inhibition Assay for HTS

  • Compound Plating: Prepare serial dilutions of the pyrazole library compounds in 384-well plates.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Assay Execution:

    • Add the enzyme solution to the wells containing the compounds and pre-incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

  • Signal Detection: Measure the enzyme activity by monitoring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound at a single concentration to identify hits.

Hit Confirmation and IC₅₀ Determination

Hits identified from the primary HTS should be re-tested to confirm their activity and to determine their potency (IC₅₀ value).[17]

Protocol: IC₅₀ Determination

  • Dose-Response Plate Preparation: Prepare a series of dilutions (typically 8-10 concentrations) for each confirmed hit compound.

  • Assay Performance: Perform the enzyme inhibition assay as described for HTS, but with the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization.[18][19] MoA studies can determine if an inhibitor is competitive, non-competitive, uncompetitive, or irreversible.[18]

G cluster_0 Mechanism of Action Determination Initial_Hit Confirmed Hit Kinetics_Assay Enzyme Kinetic Assays (Varying [S] and [I]) Initial_Hit->Kinetics_Assay Reversibility Reversibility Assay (Jump Dilution) Initial_Hit->Reversibility Data_Analysis Lineweaver-Burk or Michaelis-Menten Plot Analysis Kinetics_Assay->Data_Analysis MoA Determine MoA (Competitive, Non-competitive, etc.) Data_Analysis->MoA Binding_Mode Reversible vs. Irreversible Reversibility->Binding_Mode

Caption: Workflow for determining the mechanism of action of an enzyme inhibitor.

Protocol: Reversibility Assay (Jump Dilution Method)

  • Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for an extended period (e.g., 60 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Dilution: Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the substrate. The dilution factor should be large enough (e.g., 100-fold) to significantly reduce the concentration of the free inhibitor.

  • Activity Measurement: Monitor the enzyme activity over time.

  • Interpretation:

    • Reversible Inhibitor: A rapid recovery of enzyme activity will be observed.

    • Irreversible Inhibitor: Little to no recovery of enzyme activity will be observed.[18]

Cell-Based Assays

Biochemical hits should be evaluated in a cellular context to assess their efficacy and potential toxicity.[18]

Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Lead Optimization: Refining the Pyrazole Scaffold

The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. This is achieved through an iterative process of chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of the pyrazole scaffold and assessing the impact on biological activity.[5][20][21] This helps to identify the key structural features required for potent inhibition.

Example SAR Table for a Hypothetical Pyrazole Kinase Inhibitor Series:

CompoundIC₅₀ (nM)
1a -H-Ph-Me500
1b -Cl-Ph-Me250
1c -Me-Ph-Me450
1d -H4-F-Ph-Me100
1e -H4-OMe-Ph-Me800
1f -H-Ph-Et600

From this hypothetical data, one could infer that a halogen at R¹ and an electron-withdrawing group at the para position of the R² phenyl ring are beneficial for activity.

ADME-Tox Profiling

Early assessment of ADME-Tox properties is critical to avoid late-stage failures in drug development.[22][23][24]

Key ADME-Tox Assays:

  • Solubility: Determines the aqueous solubility of the compound.

  • Permeability: Assesses the ability of the compound to cross cell membranes (e.g., using a PAMPA assay).

  • Metabolic Stability: Evaluates the stability of the compound in the presence of liver microsomes or hepatocytes.

  • Cytotoxicity: Measures the toxicity of the compound to various cell lines.[25]

  • hERG Inhibition: Assesses the potential for cardiotoxicity.

Conclusion

The pyrazole scaffold is a highly versatile and valuable starting point for the development of novel enzyme inhibitors.[3][6] By employing a systematic workflow that integrates rational design, efficient synthesis, and a comprehensive suite of biological assays, researchers can successfully identify and optimize potent and selective pyrazole-based drug candidates with favorable therapeutic potential.

References

  • Zhang, W., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]

  • Pouli, N., Marakos, P., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Mechanism of Action Assays for Enzymes. [Link]

  • Gorgan, A. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(9), 3895. [Link]

  • Alam, M. J., & Al-Hourani, B. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1957-1981. [Link]

  • Da Fermo, A., Bisi, A., et al. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 28(7), 3105. [Link]

  • Kumar, A., & Yadav, G. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(5), 183-203. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20839-20853. [Link]

  • Zhang, W., & Li, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. [Link]

  • Tufail, A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 9(9), 211. [Link]

  • Wikipedia. (2023). Enzyme assay. [Link]

  • Creative BioMart. (n.d.). Enzyme Activity Assay. [Link]

  • Khan, S., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Current Organic Chemistry, 29. [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 776. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Garau, G., et al. (2006). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 4(21), 3907-3910. [Link]

  • Amblard, F., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. European Journal of Medicinal Chemistry, 192, 112185. [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • ResearchGate. (n.d.). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Kumar, S., & Singh, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-193. [Link]

  • El-Naggar, M. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 733. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Castagnolo, D., et al. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 16(18), 8587-8591. [Link]

  • Maccioni, E., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1774. [Link]

  • ResearchGate. (n.d.). FDA approved pyrazole containing anti-inflammatory drugs (I-V). [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. [Link]

  • Ali, S. S., et al. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Journal of Population Therapeutics and Clinical Pharmacology, 31(5), 1029-1037. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Frontiers in Chemistry, 11, 1243405. [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • Sajjadifar, N. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 1-13. [Link]

  • ResearchGate. (n.d.). ADME-T profiling of pyrazole-carboxamide derivatives (compounds 3a-3h). [Link]

  • El-Gazzar, M. G., et al. (2023). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 47(32), 14945-14963. [Link]

Sources

Application Notes & Protocols: The Strategic Role of Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate journey from a basic chemical starting material to a life-saving Active Pharmaceutical Ingredient (API), intermediates are the crucial, yet often unsung, heroes.[1][2] These molecular entities represent the essential stepping stones in a synthetic pathway, bridging the gap between simple precursors and the final complex drug substance.[] This guide provides an in-depth exploration of the strategic use of intermediates in pharmaceutical synthesis, tailored for researchers, scientists, and drug development professionals. We will dissect the core principles governing their design and application, from initial route scouting to large-scale production. Using the commercial synthesis of the blockbuster drug Sildenafil (Viagra™) as a central case study, this document will illuminate the practical application of these principles, complete with detailed experimental protocols, comparative data, and process visualizations to provide a comprehensive and actionable resource for the modern pharmaceutical chemist.

The Foundational Role of Intermediates in API Manufacturing

Pharmaceutical intermediates are the chemical compounds produced during the multi-step synthesis of an API. While not the final therapeutic agent, their structural integrity, purity, and yield directly dictate the quality and efficiency of the entire manufacturing process.[4] Breaking down a complex synthesis into a series of well-defined intermediates offers several strategic advantages:

  • Simplifies Complexity: Deconstructing a total synthesis into manageable stages allows for greater control over each chemical transformation.[1]

  • Ensures Quality and Purity: Each isolated intermediate provides a critical quality control point. At these stages, impurities can be identified and removed, preventing their propagation to the final API, where purification can be exponentially more challenging and costly.[5]

  • Enhances Safety and Scalability: Isolating stable intermediates can de-risk the handling of hazardous reagents or unstable compounds, a crucial consideration for process safety and large-scale manufacturing.

  • Facilitates Process Optimization: Each step leading to an intermediate can be individually optimized for yield, cost, and environmental impact (Green Chemistry), contributing to a more robust and economical overall process.[6]

The journey from a laboratory-scale route to a commercial manufacturing process is a developmental cascade, where the initial synthesis is progressively refined for efficiency, safety, and cost-effectiveness.[6]

cluster_0 Process Development Workflow Raw Materials Raw Materials Intermediate_1 Intermediate_1 Raw Materials->Intermediate_1 Step 1 (Optimization) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Step 2 (Quality Control) API API Intermediate_2->API Final Step (Purification) Final Drug Product Final Drug Product API->Final Drug Product Formulation

Caption: General workflow from raw materials to final drug product.

Case Study: Convergent Synthesis of Sildenafil (Viagra™)

The synthesis of Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), offers an excellent real-world example of industrial process development.[7] The initial medicinal chemistry route was linear and inefficient for large-scale production.[8] Process chemists at Pfizer developed a more convergent and optimized commercial route, which highlights the strategic synthesis and coupling of two key intermediates.[9][10]

This convergent approach involves the separate synthesis of a substituted pyrazole intermediate and a substituted benzene intermediate, which are then coupled in the final stages. This strategy is inherently more efficient as it allows for parallel synthesis streams and maximizes the yield based on the more complex or expensive starting materials.

Intermediate A: Synthesis of the Aminopyrazole Moiety

The pyrazole core is a crucial pharmacophore in Sildenafil.[11] Its synthesis begins with the condensation of a diketoester with hydrazine to form the pyrazole ring.[10] This is followed by a series of transformations including N-methylation, hydrolysis, nitration, and reduction to yield the key aminopyrazole intermediate.[9][10]

start Diketoester + Hydrazine step1 Pyrazole Ring Formation Cyclization start->step1:f0 step2 N-methylation & Hydrolysis Regioselective methylation step1:f0->step2:f0 step3 Nitration Electrophilic Aromatic Substitution step2:f0->step3:f0 step4 Amide Formation & Reduction Formation of key amino group step3:f0->step4:f0 end Aminopyrazole Intermediate step4:f0->end

Caption: Synthesis pathway for the aminopyrazole intermediate.

Intermediate B: Synthesis of the Sulfonyl Chloride Benzoyl Moiety

The second key intermediate provides the sulfonamide portion of Sildenafil. The commercial route starts with 2-ethoxybenzoic acid.[10] A critical improvement in the industrial synthesis was the early-stage chlorosulfonation, which is a challenging reaction to scale up.[8][12] Performing this step on a simpler, lower molecular weight starting material is more efficient and safer. The resulting sulfonyl chloride is then reacted with N-methylpiperazine to form the sulfonamide.[13]

This intermediate, 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid , is a crucial building block for the synthesis of Sildenafil.[14][15][16]

Experimental Protocols

The following protocols are illustrative and based on published synthetic routes.[10][12][17] All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment.

Protocol 1: Preparation of 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoyl Chloride

Rationale: This protocol details the activation of the carboxylic acid on Intermediate B to an acid chloride, preparing it for coupling with the aminopyrazole intermediate. Thionyl chloride is a common and effective reagent for this transformation.

  • Materials:

    • 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Toluene (solvent)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • Suspend 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 70-80°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Protocol 2: Coupling and Cyclization to form Sildenafil

Rationale: This is the convergent step where the two key intermediates are joined. The aminopyrazole acts as a nucleophile, attacking the electrophilic acid chloride. The subsequent cyclization is a condensation reaction that forms the pyrimidinone ring of the final product. Using a non-nucleophilic base like potassium tert-butoxide under anhydrous conditions minimizes side reactions like hydrolysis.[9][17]

  • Materials:

    • Aminopyrazole intermediate (from section 2.1) (1.0 eq)

    • 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoyl chloride (from Protocol 1) (1.05 eq)

    • Potassium tert-butoxide (KOtBu) (2.2 eq)

    • tert-Butanol (t-BuOH) (solvent)

  • Procedure:

    • Dissolve the aminopyrazole intermediate in anhydrous t-BuOH in a dry flask under an inert atmosphere (e.g., nitrogen).

    • Add a solution of the crude acid chloride in toluene dropwise to the aminopyrazole solution at room temperature.

    • Stir the reaction mixture for 1-2 hours to complete the acylation step.

    • Add potassium tert-butoxide portion-wise to the mixture.

    • Heat the reaction to reflux and maintain for 4-6 hours until the cyclization is complete.

    • Cool the reaction mixture and quench by slowly adding water.

    • Adjust the pH to ~7.5 with aqueous HCl to precipitate the Sildenafil base.[17]

    • Filter the solid, wash with water, and dry under vacuum to obtain crude Sildenafil.

    • The crude product can be further purified by recrystallization.

Data Presentation: Synthesis Route Comparison

The evolution from a linear to a convergent synthesis resulted in a significant improvement in overall yield and process efficiency.

Parameter Initial Medicinal Chemistry Route Improved Commercial Route Causality for Improvement
Synthesis Type Linear (9 steps)[8]Convergent[10]Parallel synthesis of intermediates reduces overall steps and improves timeline.
Overall Yield ~27.6%[10]~51.7%[10]Higher yielding individual steps and fewer linear transformations.
Key Challenge Late-stage chlorosulfonation on a complex molecule.[8]Early-stage chlorosulfonation on a simple starting material.Improved safety, yield, and reduced waste for a difficult reaction.[12]
Purification Multiple recrystallizations required for final product.[8]High-purity intermediates lead to a cleaner final reaction.Isolation and purification of intermediates is more efficient than purifying the complex final API.

Conclusion: The Strategic Imperative of Intermediate Synthesis

The synthesis of pharmaceutical intermediates is far more than a mere sequence of chemical reactions; it is a strategic discipline that underpins the entire drug manufacturing process.[18] As demonstrated by the industrial synthesis of Sildenafil, a well-designed, convergent route centered on high-quality, well-characterized intermediates is paramount for achieving efficiency, scalability, and safety.[9] For professionals in drug development, a deep understanding of the principles of intermediate synthesis—from route selection and process optimization to quality control—is indispensable. By mastering the art and science of the intermediate, we build a robust and reliable bridge from chemical possibility to therapeutic reality.

References

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Synthesis of Sildenafil Citrate. (n.d.). University of Bristol. Retrieved January 26, 2026, from [Link]

  • Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Wiley. Retrieved January 26, 2026, from [Link]

  • A Synthesis of Sildenafil. (2018, June 5). UKEssays.com. Retrieved January 26, 2026, from [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • What Are Pharmaceutical Intermediates and their Role in API Production. (2025, December 26). Chemox. Retrieved January 26, 2026, from [Link]

  • Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate. (n.d.). Google Patents.
  • Active Pharmaceutical Ingredient (API) Process Development. (n.d.). Esco Aster. Retrieved January 26, 2026, from [Link]

  • Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. (2025, December 26). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process Development for Active Pharmaceutical Ingredients Following a Developmental Cascade. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Role of Pharmaceutical Intermediates in Drug Manufacturing. (2025, April 10). Sarex Fine. Retrieved January 26, 2026, from [Link]

  • The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing: Powering Innovation & Quality. (2025, July 18). APIFDF. Retrieved January 26, 2026, from [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved January 26, 2026, from [Link]

  • 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid. (n.d.). Allmpus. Retrieved January 26, 2026, from [Link]

  • 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols for Molecular Docking Studies of Pyrazole-Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole-Thiophene Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents.[1] Among these, pyrazole and thiophene rings are distinguished for their versatile biological activities.[2][3] Pyrazole, a five-membered ring with two adjacent nitrogen atoms, is a core component in drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[2] Its derivatives are known to exhibit a wide pharmacological spectrum, including anti-inflammatory, analgesic, and antitumor effects.[2] Similarly, thiophene, a sulfur-containing five-membered ring, enhances the pharmacokinetic and pharmacodynamic profiles of molecules, contributing to antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The molecular hybridization of pyrazole and thiophene moieties into a single scaffold has emerged as a promising strategy in drug design.[3] This combination aims to create synergistic effects, leading to compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic characteristics.[3] These hybrid compounds have shown significant potential as anticancer agents, often targeting key proteins like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and topoisomerase.[1][3][4]

Molecular docking is a pivotal in silico method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][5] This computational technique is instrumental in drug discovery for elucidating the interactions between small molecules, such as pyrazole-thiophene derivatives, and their protein targets at an atomic level.[6] By estimating the binding affinity and analyzing the binding mode, researchers can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug development pipeline.[4][5][6]

This guide provides a comprehensive protocol for conducting molecular docking studies with pyrazole-thiophene compounds, tailored for researchers and scientists in the field of drug development. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow.

I. Foundational Principles and Prerequisites

Before initiating a docking study, it is crucial to understand the underlying principles and prepare the necessary computational tools. The primary goal of docking is to predict the conformation and binding affinity of a ligand within the active site of a target protein.[6] This is achieved through a scoring function that evaluates the fitness of different binding poses.

Software and Tools:

  • Molecular Docking Software: AutoDock Vina is a widely used and effective tool for protein-ligand docking.[2] It employs a sophisticated gradient optimization method in its search algorithm.

  • Molecular Visualization and Preparation Tools:

    • AutoDock Tools (ADT): Essential for preparing protein (receptor) and ligand files into the required PDBQT format, which includes atomic coordinates, partial charges, and atom types.[7]

    • UCSF Chimera or ChimeraX: Powerful visualization tools used for inspecting protein structures, preparing molecules, and analyzing docking results.[8]

    • Open Babel: A chemical toolbox used for interconverting between different chemical file formats.[6]

II. Experimental Workflow: A Visual Overview

The molecular docking process follows a structured workflow, from initial data retrieval to final analysis. Each step is critical for the accuracy and reliability of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Retrieve Protein Structure (e.g., from PDB) PDB_Clean 3. Prepare Receptor - Remove water, heteroatoms - Add polar hydrogens - Assign charges (PDBQT) PDB->PDB_Clean Ligand_Sketch 2. Obtain Ligand Structure (2D Sketch or 3D) Ligand_3D 4. Prepare Ligand - Generate 3D coordinates - Energy minimization - Define rotatable bonds (PDBQT) Ligand_Sketch->Ligand_3D Grid 5. Define Binding Site (Grid Box Generation) PDB_Clean->Grid Ligand_3D->Grid Docking 6. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Results 7. Analyze Results - Binding Affinities (kcal/mol) - Binding Poses Docking->Results Interaction 8. Visualize Interactions - H-bonds, Hydrophobic, etc. Results->Interaction Validation 9. Protocol Validation - Re-docking native ligand - Calculate RMSD Results->Validation

Caption: Molecular Docking Workflow.

III. Detailed Protocol: Docking Pyrazole-Thiophene Ligands

This protocol uses EGFR as an example target, a protein often implicated in cancers and a common target for pyrazole-thiophene inhibitors.[3][4]

Part A: Receptor Preparation

The goal of this stage is to prepare the protein structure for docking by removing extraneous molecules and adding necessary information like charges and atom types.[7]

  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use a structure of EGFR. Ensure the PDB file contains a co-crystallized ligand, which is essential for validating the docking protocol.

  • Clean the PDB File:

    • Rationale: Water molecules, ions, and co-factors not relevant to the binding interaction can interfere with the docking process. They should be removed to simplify the system.

    • Action: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT). Delete all water molecules and any heteroatoms that are not part of the protein or the native ligand.[8]

  • Add Hydrogens and Assign Charges:

    • Rationale: Crystal structures often lack hydrogen atoms. Adding them, particularly polar hydrogens, is crucial for accurately calculating interactions like hydrogen bonds.[7] Partial charges must be assigned to each atom for the scoring function to calculate electrostatic interactions.

    • Action (using ADT):

      • Go to Edit > Hydrogens > Add and select 'Polar only'.

      • Go to Grid > Macromolecule > Choose to select the protein. ADT will automatically add Gasteiger charges and merge non-polar hydrogens.[7]

  • Save as PDBQT:

    • Rationale: The PDBQT format contains the 3D coordinates, partial charges, and atom type information required by AutoDock Vina.[5]

    • Action: Save the prepared protein as a .pdbqt file.

Part B: Ligand Preparation

This stage involves converting the 2D structure of the pyrazole-thiophene compound into a 3D format suitable for docking.

  • Obtain Ligand Structure: Draw the pyrazole-thiophene compound using a chemical drawing tool like ChemDraw and save it as a 2D structure file (e.g., .mol or .sdf).

  • Convert to 3D and Minimize Energy:

    • Rationale: A 2D structure needs to be converted into a realistic 3D conformation. Energy minimization is then performed to find a low-energy, stable conformation of the ligand.

    • Action: Use a program like Open Babel to convert the 2D file to a 3D format (e.g., .pdb). During this process, an energy minimization step is typically applied.

  • Define Torsions and Save as PDBQT:

    • Rationale: To allow for ligand flexibility during docking, its rotatable bonds must be defined.[7] This allows the docking algorithm to explore different conformations of the ligand within the binding site.

    • Action (using ADT):

      • Load the 3D ligand structure.

      • Go to Ligand > Input > Choose. ADT will automatically detect the rotatable bonds and assign charges.

      • Save the prepared ligand as a .pdbqt file.

Part C: Docking Simulation
  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional search space where the docking program will attempt to place the ligand.[5] It should encompass the entire binding site of the protein.

    • Action (using ADT):

      • Go to Grid > Grid Box.

      • Center the grid box on the co-crystallized native ligand to ensure it covers the active site. Adjust the dimensions to provide enough space for the pyrazole-thiophene ligand to move and rotate freely. A spacing of 1.0 Å is standard.

  • Create Configuration File:

    • Rationale: This file contains all the necessary parameters for the docking run, including the names of the receptor and ligand files, and the coordinates and dimensions of the grid box.

    • Action: Create a text file (e.g., conf.txt) and specify the following:

  • Run AutoDock Vina:

    • Rationale: This executes the docking algorithm, which will systematically search for the best binding poses of the ligand within the defined grid box.

    • Action: Run Vina from the command line: vina --config conf.txt --log log.txt

IV. Analysis and Interpretation of Results

The output of a docking simulation provides a wealth of data that needs careful interpretation. The primary outputs are the binding affinity and the coordinates of the predicted binding poses.

  • Binding Affinity: This value, typically in kcal/mol, is an estimate of the binding free energy.[4] More negative values indicate stronger, more favorable binding. These scores are used to rank different pyrazole-thiophene derivatives against the target.

  • Binding Pose: This is the predicted 3D orientation of the ligand in the protein's active site. The top-ranked pose (the one with the lowest binding energy) is of primary interest.

Visualization of Interactions: Use UCSF Chimera or PyMOL to visualize the output .pdbqt file. Analyze the interactions between the pyrazole-thiophene ligand and the protein's amino acid residues. Key interactions to look for include:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Often involving aromatic rings of the ligand and non-polar residues of the protein.[4]

  • Pi-Pi Stacking: Interactions between aromatic rings.

V. Self-Validation: Ensuring Protocol Trustworthiness

A critical step in any docking study is to validate the protocol to ensure it can reliably reproduce known binding modes.

  • Re-docking the Native Ligand:

    • Rationale: Before docking your novel compounds, you must confirm that your docking setup can accurately predict the pose of a known binder. The co-crystallized ligand serves as the perfect positive control.

    • Protocol: Use the exact same docking protocol (prepared receptor, grid box parameters) to dock the co-crystallized ligand back into its own binding site.

  • Calculate Root-Mean-Square Deviation (RMSD):

    • Rationale: The RMSD measures the average distance between the atoms of the docked pose and the original crystal structure pose. A low RMSD value indicates that the docking protocol has successfully reproduced the experimental binding mode.

    • Action: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9]

VI. Data Presentation

Summarizing docking results in a clear, tabular format is essential for comparison and analysis.

Compound IDBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
Control (Erlotinib) -7.9Met769, Leu694H-bond, Hydrophobic
Pyrazole-Thiophene 1 -8.8Leu694, Leu820, Lys721Hydrophobic
Pyrazole-Thiophene 2 -8.4Leu694, Lys721, Met769H-bond, Hydrophobic
Pyrazole-Thiophene 3 -7.6Met769, Leu820Hydrophobic

This table is a hypothetical representation based on data patterns observed in the literature.[4]

Conclusion

Molecular docking is a powerful computational tool that provides valuable insights into the potential of pyrazole-thiophene compounds as therapeutic agents. By following a rigorous and validated protocol, researchers can effectively screen virtual libraries, understand structure-activity relationships, and rationally design more potent and selective inhibitors. The combination of in silico predictions with experimental validation is a cornerstone of modern drug discovery, paving the way for the development of next-generation therapeutics.[3]

References

  • Chunaifah, I., Venilita, R. E., Tjitda, P. J. P., Jumina, Wahyuningsih, T. D., & Sholikhah, E. N. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071. [Link]

  • Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available online at [Link].

  • Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. DOI:10.1039/D4RA06228K. [Link]

  • Bhatt, D. M., et al. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Taylor & Francis Online. [Link]

  • Various Authors. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health (NIH). [Link]

  • Bhatt, D. M., et al. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. [Link]

  • Various Authors. (Year not specified). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Author not specified. (Year not specified). Session 4: Introduction to in silico docking. Course materials. [Link]

  • Batool, M., et al. (2019). Protein-ligand docking. Galaxy Training. [Link]

  • Various Authors. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. Europe PMC. [Link]

Sources

Application Notes and Protocols for Anti-inflammatory Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Inflammation with Pyrazole Scaffolds

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening and characterization of novel pyrazole derivatives for their anti-inflammatory potential. The protocols herein are designed to be robust and self-validating, offering a clear path from initial enzymatic assays to more complex cell-based and in vivo models.

Part 1: The Hierarchical Screening Strategy

A logical and stepwise approach is crucial for the efficient identification and validation of promising anti-inflammatory pyrazole candidates. This guide proposes a hierarchical screening cascade, beginning with target-specific in vitro assays and progressing to more physiologically relevant cell-based and in vivo models. This strategy allows for early deselection of inactive compounds and provides a deeper mechanistic understanding of the lead candidates.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Validation cluster_3 Candidate Selection A Primary Screening: COX-1/COX-2 Enzyme Inhibition Assays B Secondary Screening: 5-LOX Enzyme Inhibition Assay A->B Identify COX inhibitors C Functional Screening: LPS-Stimulated Macrophages (RAW 264.7) B->C Assess cellular efficacy D Cytotoxicity Assessment (MTT Assay) E Measurement of NO, PGE2, TNF-α, IL-6 C->E Quantify mediator inhibition F Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats E->F Confirm in vivo activity G Lead Candidate for Further Development F->G Select promising compounds

Caption: A hierarchical workflow for screening pyrazole derivatives.

Part 2: In Vitro Enzymatic Assays: The First Line of Evaluation

The initial screening of pyrazole derivatives should focus on their direct interaction with key enzymes in the inflammatory pathway. COX-1 and COX-2 are the primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs), and pyrazoles have shown significant potential as selective COX-2 inhibitors.[1][5][7]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a stock solution in DMSO.

    • Enzyme: Recombinant human COX-1 or COX-2.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • TMPD (Chromogenic Substrate): Prepare fresh in assay buffer.

    • Test Compounds: Dissolve pyrazole derivatives in DMSO to create a stock solution (e.g., 10 mM). Serially dilute in DMSO to obtain a range of concentrations.

    • Positive Control: Celecoxib or Indomethacin.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of heme cofactor.

    • Add 10 µL of the test compound dilution or DMSO (vehicle control).

    • Add 10 µL of COX-1 or COX-2 enzyme.

    • Incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Immediately add 20 µL of TMPD solution.

    • Read the absorbance at 595 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Pyrazole Derivative 1>1000.5>200
Pyrazole Derivative 215.21.88.4
Celecoxib (Control)15.00.08187.5

Causality Behind Experimental Choices: The use of both COX-1 and COX-2 enzymes is critical to determine the selectivity of the pyrazole derivatives. High selectivity for COX-2 is often desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of 5-LOX, an enzyme involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. The assay measures the formation of the hydroperoxy product from linoleic acid, which can be monitored spectrophotometrically at 234 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 5-LOX Enzyme: From potato or recombinant human.

    • Linoleic Acid (Substrate): Prepare a stock solution in ethanol.

    • Test Compounds: Prepare as described for the COX assay.

    • Positive Control: Zileuton or Quercetin.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 180 µL of assay buffer to each well.

    • Add 10 µL of the test compound dilution or DMSO.

    • Add 10 µL of 5-LOX enzyme solution.

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of linoleic acid solution.

    • Immediately read the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.

Part 3: Cell-Based Assays: Probing Cellular Mechanisms

Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory effects of pyrazole derivatives by considering factors such as cell permeability and interaction with intracellular signaling pathways.[8] The murine macrophage cell line RAW 264.7 is a widely used model for in vitro inflammation studies.[7][9]

General Workflow for Cell-Based Assays

G A Seed RAW 264.7 Macrophages B Pre-treat with Pyrazole Derivatives A->B C Induce Inflammation with LPS B->C D Incubate for a Defined Period (e.g., 24h) C->D E Collect Supernatant D->E F Perform Cytotoxicity Assay on Cells (MTT) D->F G Analyze Supernatant for Inflammatory Mediators E->G

Caption: A general workflow for cell-based anti-inflammatory assays.

Cytotoxicity Assessment (MTT Assay)

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the pyrazole derivatives. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of NO by inducible nitric oxide synthase (iNOS).[9][10] The Griess assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.[9]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and pre-treat with non-toxic concentrations of pyrazole derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO production inhibition.

Pro-inflammatory Cytokine (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6) and the inflammatory mediator prostaglandin E2 (PGE2) in the cell culture supernatant.[7][11][12]

Protocol:

  • Sample Collection: Use the same supernatants collected for the Griess assay.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for commercially available kits.[12][13]

  • Data Analysis: Generate a standard curve for each mediator and determine the concentration in the samples. Calculate the percentage of inhibition for each pyrazole derivative.

Data Presentation for Cell-Based Assays:

Compound (at non-toxic concentration)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)PGE2 Inhibition (%)
Pyrazole Derivative 1 (10 µM)75.268.572.185.3
Pyrazole Derivative 2 (10 µM)45.839.242.655.1
Dexamethasone (Control)88.992.495.390.7

Part 4: In Vivo Validation: Assessing Efficacy in a Living System

Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[14][16]

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.[15]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (Indomethacin, 10 mg/kg, intraperitoneally).

    • Group 3-5: Test groups (Pyrazole derivatives at different doses, e.g., 10, 20, 50 mg/kg, intraperitoneally or orally).

  • Compound Administration: Administer the test compounds or controls 1 hour before the carrageenan injection.[17]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%) at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.38 ± 0.0355.3
Pyrazole Derivative 1100.30 ± 0.0464.7
Pyrazole Derivative 1200.22 ± 0.0274.1

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local institutional animal care and use committee.

Part 5: Concluding Remarks and Future Directions

The screening cascade outlined in these application notes provides a robust framework for the identification and characterization of novel pyrazole derivatives with anti-inflammatory properties. Compounds that demonstrate potent and selective COX-2 inhibition, effectively suppress the production of inflammatory mediators in cell-based assays, and exhibit significant in vivo efficacy in the carrageenan-induced paw edema model are strong candidates for further preclinical development. Future studies may include more chronic models of inflammation (e.g., adjuvant-induced arthritis), pharmacokinetic profiling, and detailed toxicology studies to fully assess the therapeutic potential of these promising compounds.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 24, 2026, from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. Retrieved January 24, 2026, from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). MDPI. Retrieved January 24, 2026, from [Link]

  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. (2009). PubMed. Retrieved January 24, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). PubMed. Retrieved January 24, 2026, from [Link]

  • Nonsteroidal anti-inflammatory drugs. Proposed guidelines for monitoring toxicity. (1994). PubMed. Retrieved January 24, 2026, from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]

  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. (2009). PubMed Central. Retrieved January 24, 2026, from [Link]

  • In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Safety and recommendations for outpatient nonsteroidal anti-inflammatory drug challenges. (2021). The Journal of Allergy and Clinical Immunology: In Practice. Retrieved January 24, 2026, from [Link]

  • In Vitro Screening Method for Characterization of Macrophage Activation Responses. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2019). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

  • NSAIDs monitoring. (2021). Specialist Pharmacy Service. Retrieved January 24, 2026, from [Link]

  • What are the guidelines for using Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in patients with pre-existing medical conditions?. (n.d.). Dr.Oracle. Retrieved January 24, 2026, from [Link]

  • 1-(Phenylselanyl)-2-(p-tolyl)indolizine Mitigates Lipopolysaccharide (LPS)-Induced Depressive-Like Behavior by Modulating Oxidative Stress and Inflammatory Markers. (2022). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Prostaglandin E2 (PGE2) production (pg/10 000 cells) in cell‐cell.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • NSAID hypersensitivity – recommendations for diagnostic work up and patient management. (n.d.). Allergo Journal International. Retrieved January 24, 2026, from [Link]

  • Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. (2019). MDPI. Retrieved January 24, 2026, from [Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (2011). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model. (2012). Clinical and Experimental Immunology. Retrieved January 24, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Carboxamide Derivatives from Pyrazole Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole scaffold is a privileged five-membered heterocyclic ring system that is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Among these derivatives, pyrazole carboxamides are of particular interest to drug development professionals due to their ability to form key hydrogen bonding interactions with biological targets, thereby enhancing potency and selectivity.[1] The synthesis of diverse libraries of pyrazole carboxamides is, therefore, a critical activity in the hit-to-lead and lead optimization phases of drug discovery.[2][4][5]

This guide provides a detailed overview of the common synthetic strategies for preparing carboxamide derivatives from pyrazole carboxylic acids, complete with step-by-step protocols, mechanistic insights, and troubleshooting tips.

Core Synthetic Strategies: A Comparative Overview

The conversion of a carboxylic acid to a carboxamide is a condensation reaction that requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. For the synthesis of pyrazole carboxamides, two primary strategies are widely employed: the acyl chloride route and the use of coupling agents. The choice between these methods often depends on the stability of the starting materials, the desired scale of the reaction, and the need to avoid harsh reagents.

Strategy A: The Acyl Chloride Route

This classic and robust method involves the conversion of the pyrazole carboxylic acid to a more reactive pyrazole acyl chloride, which readily reacts with an amine to form the desired carboxamide.

Rationale: The conversion of the carboxylic acid's hydroxyl group into a good leaving group (chloride) significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by even weakly nucleophilic amines.

Common Reagents:

  • Thionyl chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

  • Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reagent is also highly effective and produces gaseous byproducts (CO, CO₂, and HCl).

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Carboxamide via the Acyl Chloride Intermediate

This protocol describes a general two-step procedure for the synthesis of a pyrazole carboxamide, starting from the corresponding pyrazole carboxylic acid.

Step 1: Synthesis of Pyrazole Acyl Chloride

G cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Py_COOH Pyrazole Carboxylic Acid Mix Combine Pyrazole Carboxylic Acid and Solvent Py_COOH->Mix SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Add_Reagent Add SOCl₂ or Oxalyl Chloride (catalytic DMF if using Oxalyl Chloride) SOCl2->Add_Reagent Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Mix Mix->Add_Reagent Heat Heat to reflux Add_Reagent->Heat Monitor Monitor reaction by TLC Heat->Monitor Evaporate Evaporate solvent in vacuo Monitor->Evaporate Py_COCl Pyrazole Acyl Chloride Evaporate->Py_COCl

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Thionyl chloride (2.0-3.0 eq) or Oxalyl chloride (1.5-2.0 eq)

  • Catalytic dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

Procedure:

  • To a solution of pyrazole carboxylic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride (with a drop of DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude pyrazole acyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Formation

G cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Py_COCl Pyrazole Acyl Chloride Add_Acyl_Chloride Add Pyrazole Acyl Chloride solution dropwise at 0°C Py_COCl->Add_Acyl_Chloride Amine Primary or Secondary Amine Dissolve_Amine Dissolve Amine and Base in Solvent Amine->Dissolve_Amine Base Base (e.g., Triethylamine, Pyridine) Base->Dissolve_Amine Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Dissolve_Amine Dissolve_Amine->Add_Acyl_Chloride Stir Stir at room temperature Add_Acyl_Chloride->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (e.g., Recrystallization, Chromatography) Workup->Purify Py_CONH Pyrazole Carboxamide Purify->Py_CONH

Materials:

  • Crude pyrazole acyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Base (e.g., triethylamine, pyridine) (2.0 eq)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Dissolve the amine and the base in an anhydrous solvent.

  • To this solution, add a solution of the crude pyrazole acyl chloride in the same solvent dropwise at 0 °C.[5][6]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure pyrazole carboxamide.[5]

Table 1: Comparison of Chlorinating Agents

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Inexpensive, volatile byproductsCan be harsh for sensitive substrates
Oxalyl Chloride ((COCl)₂) **Milder conditions, volatile byproductsMore expensive, requires a catalyst
Strategy B: The Coupling Agent Route

This approach utilizes a coupling agent to activate the carboxylic acid in situ, allowing for a one-pot synthesis of the pyrazole carboxamide. This method is generally milder than the acyl chloride route and is compatible with a wider range of functional groups.

Rationale: Coupling agents, such as carbodiimides, react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8][9] This intermediate is then readily attacked by the amine to form the amide bond, while the coupling agent is converted into a soluble urea byproduct.[7][8]

Common Coupling Agents:

  • Dicyclohexylcarbodiimide (DCC): A widely used and effective coupling agent. The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents, which can simplify purification but also complicates reactions on a solid phase.[10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): A water-soluble carbodiimide, making the urea byproduct easy to remove by aqueous workup.[10] This is often the preferred reagent for solution-phase synthesis.

  • Additives: Reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization, particularly in peptide synthesis.[10]

G

Protocol 2: One-Pot Synthesis of Pyrazole Carboxamide using EDC

This protocol provides a general procedure for the synthesis of pyrazole carboxamides using EDC as a coupling agent.

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • EDC (1.1-1.5 eq)

  • HOBt (optional, 1.0 eq)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

Procedure:

  • Dissolve the pyrazole carboxylic acid, amine, and HOBt (if used) in an anhydrous solvent.

  • Add the base to the mixture.

  • Add EDC to the reaction mixture in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Comparison of Common Coupling Agents

Coupling AgentAdvantagesDisadvantages
DCC Inexpensive, efficientInsoluble urea byproduct can be difficult to remove completely
EDC Water-soluble urea byproduct, easy workupMore expensive than DCC

Characterization of Pyrazole Carboxamide Derivatives

The successful synthesis of pyrazole carboxamides should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the successful formation of the amide bond (presence of an N-H proton signal in ¹H NMR, if applicable, and a characteristic carbonyl carbon signal in ¹³C NMR).[5]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide C=O stretch (typically around 1630-1680 cm⁻¹) and N-H stretch (for primary and secondary amides, around 3100-3500 cm⁻¹).[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[5]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of pyrazole carboxamide derivatives from pyrazole carboxylic acids is a well-established and versatile process in medicinal chemistry. Both the acyl chloride and coupling agent strategies offer reliable pathways to these valuable compounds. The choice of method should be guided by the specific characteristics of the substrates and the desired scale of the synthesis. By following the detailed protocols and considering the insights provided in these application notes, researchers can efficiently synthesize and diversify libraries of pyrazole carboxamides for their drug discovery programs.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Letters in Organic Chemistry. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Process for preparation of pyrazole carboxylic acid amide. Google Patents.
  • Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available at: [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Preparation of amides using DCC. Khan Academy. Available at: [Link]

Sources

Unlocking Pyrazole Chemistry: A Researcher's Guide to DFT Computational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Power of Computational Insight

Pyrazoles, five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry and materials science. Their remarkable versatility and diverse biological activities—ranging from anti-inflammatory and analgesic to anticancer and antiviral properties—have cemented their status as a "privileged scaffold" in drug discovery. The electronic properties and structural nuances of the pyrazole ring and its derivatives are intimately linked to their function, governing everything from receptor binding affinity to photochemical stability.

Understanding these properties at a sub-atomic level is paramount for rational drug design and the development of novel functional materials. This is where Density Functional Theory (DFT) emerges as an indispensable tool. DFT calculations allow researchers to model the electronic structure of molecules with a favorable balance of computational cost and accuracy, providing profound insights into geometries, reaction mechanisms, and a wide array of molecular properties.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of instructions, offering a detailed exploration of the why behind the how. We will delve into the practical application of DFT for analyzing pyrazole structures, providing field-proven protocols and the theoretical rationale underpinning these powerful computational methods.

I. The Computational Blueprint: Selecting the Right Tools for Pyrazole Analysis

The fidelity of any DFT study hinges on the judicious selection of the computational method, specifically the exchange-correlation functional and the basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system under investigation and the properties being calculated.

Choosing Your Weapon: The Exchange-Correlation Functional

The exchange-correlation functional is the heart of a DFT calculation, approximating the complex many-body electron interactions. For organic molecules like pyrazoles, a vast "zoo" of functionals exists. However, extensive research and benchmark studies have provided clear guidance.

  • The Workhorse: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is arguably the most widely used and well-validated functional for general-purpose calculations on organic molecules.[1] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the over-delocalization of electrons common in simpler functionals, a key consideration for aromatic systems like pyrazoles.[2] Numerous studies on pyrazole derivatives have successfully employed B3LYP to predict geometries, electronic properties, and spectroscopic data with high fidelity.[1][3]

  • Beyond B3LYP: When to Consider Alternatives. While B3LYP is a robust starting point, certain applications may benefit from other functionals. For instance, when studying non-covalent interactions (e.g., π-π stacking in pyrazole dimers), dispersion-corrected functionals like B3LYP-D3 or the ωB97X-D functional are highly recommended. For calculations of excited states, particularly for UV-Vis spectra, long-range corrected functionals such as CAM-B3LYP can provide more accurate results, especially for charge-transfer excitations.[4][5]

Describing the Electrons: The Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.

  • Pople Style Basis Sets: A Good Starting Point. The basis sets developed by John Pople and his group are widely used and offer a systematic way to improve accuracy.

    • 6-31G(d): This is often considered the minimum reasonable basis set for geometry optimizations. It is a split-valence, double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic nature of chemical bonds.

    • 6-311++G(d,p): For higher accuracy, especially for single-point energy calculations or properties like NMR chemical shifts, a triple-split valence basis set like 6-311G is recommended. The addition of "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and anions. The "(d,p)" denotes polarization functions on both heavy atoms and hydrogens. Many successful studies on pyrazoles have utilized this level of theory.[1][6]

  • Dunning's Correlation-Consistent Basis Sets. For calculations demanding very high accuracy, the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) are the gold standard. They are designed to systematically converge towards the complete basis set limit, allowing for robust extrapolation of results.

Basis Set Description Typical Application
6-31G(d) Double-zeta, polarized on heavy atomsRoutine geometry optimizations
6-31+G(d,p) Adds diffuse functions to heavy atoms and polarization to HImproved accuracy for systems with lone pairs or anions
6-311++G(d,p) Triple-zeta, polarized and diffuse on all atomsHigh-accuracy energies, NMR, and other properties
cc-pVTZ Correlation-consistent, triple-zetaHigh-accuracy benchmark calculations

II. Core Computational Protocols: From Structure to Properties

This section provides step-by-step protocols for the most common and insightful DFT calculations performed on pyrazole structures. These protocols are based on the widely used Gaussian 16 software suite, but the keywords and principles are readily adaptable to other quantum chemistry packages.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

The essential first step in any computational analysis is to find the minimum energy structure of the molecule. A subsequent frequency calculation is crucial to verify that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.

workflow1 cluster_pre Structure Preparation cluster_calc Gaussian Calculation cluster_post Validation & Analysis Build Build Initial 3D Structure (e.g., in GaussView) Opt Geometry Optimization (Opt keyword) Build->Opt Input .gjf file Freq Frequency Analysis (Freq keyword) Opt->Freq Optimized Geometry Validation Verify Minimum (No imaginary frequencies) Freq->Validation Output .log file Thermo Obtain Thermochemical Data (ZPE, Enthalpy, Free Energy) Validation->Thermo

Caption: Workflow for Geometry Optimization and Frequency Analysis.

Step-by-Step Methodology:

  • Construct the Input Molecule: Build a 3D model of your pyrazole derivative using a molecular editor like GaussView. Ensure correct atom types and initial connectivity.

  • Prepare the Gaussian Input File (.gjf):

    • Route Section (#p): This line specifies the calculation type. For a standard optimization and frequency calculation, it should look like this: #p B3LYP/6-31G(d) Opt Freq

      • B3LYP/6-31G(d): Specifies the functional and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Molecule Specification: This section contains the charge, multiplicity, and atomic coordinates of your pyrazole.

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output (.log file):

    • Confirm Normal Termination: The file should end with a "Normal termination of Gaussian 16" message.

    • Verify Optimization Convergence: Search for "Stationary point found." in the output of the frequency calculation. This confirms the optimization was successful.

    • Check for Imaginary Frequencies: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or that the optimization did not find a true minimum.

Expert Insight: Combining Opt and Freq into a single job ensures that the frequency analysis is performed on the exact same geometry that was optimized, which is crucial for the validity of the thermochemical data.

Protocol 2: Exploring Chemical Reactivity with Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

FMO theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The MEP map provides a visual representation of the charge distribution and is invaluable for identifying sites susceptible to electrophilic or nucleophilic attack.

workflow2 cluster_fmo FMO Analysis cluster_mep MEP Analysis Opt_Geom Optimized Pyrazole Geometry (from Protocol 1) HOMO HOMO (Electron Donor) Opt_Geom->HOMO LUMO LUMO (Electron Acceptor) Opt_Geom->LUMO Red_Regions Red Regions (Negative Potential) Nucleophilic Sites Opt_Geom->Red_Regions Blue_Regions Blue Regions (Positive Potential) Electrophilic Sites Opt_Geom->Blue_Regions Energy_Gap HOMO-LUMO Gap (ΔE) (Indicator of Reactivity) HOMO->Energy_Gap LUMO->Energy_Gap

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis from Diones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazoles from 1,3-diones and hydrazines, commonly known as the Knorr pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction to the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazole derivatives, which are key structural motifs in many pharmaceuticals.[1][2] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3] While seemingly straightforward, this reaction can be prone to several side reactions that can significantly impact yield and purity. This guide will delve into the most common side reactions, their mechanisms, and provide detailed troubleshooting strategies and protocols to help you achieve your desired pyrazole product with high fidelity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during pyrazole synthesis from diones.

FAQ 1: My reaction is not going to completion, and I see a significant amount of a major intermediate. What is it and how can I fix this?

This is one of the most frequent challenges in Knorr pyrazole synthesis. The persistent intermediate is most likely the hydrazone , formed by the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dione.[4] The subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring is often the rate-limiting step and is highly dependent on the reaction conditions.[5]

Causality and Troubleshooting:

  • Insufficient Acidity: The cyclization and dehydration steps are acid-catalyzed.[3] If the reaction medium is not sufficiently acidic, the hydrazone intermediate will accumulate.

    • Solution: Ensure an adequate amount of an acid catalyst is present. Acetic acid is commonly used, but stronger acids like sulfuric or hydrochloric acid can also be employed, though they may need to be used in smaller, catalytic amounts to avoid unwanted side reactions.[2] The optimal pH for the reaction is typically acidic.[4]

  • Reaction Temperature and Time: The cyclization step may require elevated temperatures and sufficient reaction time to proceed to completion.

    • Solution: If you are running the reaction at room temperature, consider gently heating the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used and can facilitate the proton transfer steps involved in the mechanism.[6]

Protocol for Driving the Reaction to Completion:

  • Reaction Monitoring: Use TLC to monitor the progress of the reaction. The hydrazone intermediate will typically have a different Rf value than the starting materials and the final pyrazole product.

  • pH Adjustment: If the reaction has stalled, try adding a small amount of glacial acetic acid or a few drops of a stronger acid and continue to monitor by TLC.

  • Thermal Push: Gently heat the reaction mixture to reflux and monitor for the disappearance of the hydrazone spot on the TLC plate.

Incomplete_Cyclization

FAQ 2: I'm observing a significant apolar byproduct in my reaction. Could it be an N-acyl pyrazole?

The formation of an N-acyl pyrazole is a potential side reaction, especially if you are using a carbohydrazide (an acylated hydrazine) as your starting material.[7] It can also occur if there is an acylating agent present in the reaction mixture or if the pyrazole product itself is susceptible to acylation under the reaction conditions.

Causality and Troubleshooting:

  • Use of Carbohydrazides: When a carbohydrazide is used, the initial reaction with the 1,3-dione can lead to the formation of an N-acyl pyrazole directly.

  • Presence of Acylating Agents: If your starting materials or solvents contain acylating impurities (e.g., acid anhydrides or acyl chlorides), these can react with the NH group of the newly formed pyrazole.

  • Reaction Conditions: High temperatures and prolonged reaction times in the presence of acidic catalysts can sometimes promote side reactions, including acylation if a source is available.

Identification and Mitigation:

  • Characterization: N-acyl pyrazoles can be identified by NMR spectroscopy. You will observe the disappearance of the N-H proton signal and the appearance of signals corresponding to the acyl group. Mass spectrometry will also show a corresponding increase in the molecular weight.

  • Purification: N-acyl pyrazoles are generally less polar than their N-unsubstituted counterparts. This difference in polarity can be exploited for purification.

    • Column Chromatography: A gradient elution on a silica gel column, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the N-acyl pyrazole from the desired product.[8]

    • Recrystallization: If the desired pyrazole is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Protocol for Chromatographic Separation of N-Acyl Pyrazole:

  • TLC Analysis: Develop a TLC method to clearly separate the desired pyrazole from the N-acyl byproduct. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Preparation: Pack a silica gel column with the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

  • Elution: Start eluting with the low-polarity mobile phase. The less polar N-acyl pyrazole should elute first. Gradually increase the polarity of the eluent to elute the more polar desired pyrazole.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure fractions of your desired product.

Acyl_Pyrazole_Formation

FAQ 3: My mass spectrum shows a peak that corresponds to a dimer. Is it possible to form a bis-pyrazole?

The formation of a bis-pyrazole is a less common but possible side reaction, particularly if the stoichiometry of the reactants is not carefully controlled or under specific reaction conditions. A bis-pyrazole can arise from the reaction of two molecules of the 1,3-dione with one molecule of hydrazine, or potentially one dione with two hydrazine molecules in a more complex pathway.

Causality and Troubleshooting:

  • Stoichiometry: Using a significant excess of the 1,3-dione relative to the hydrazine can favor the formation of a bis-pyrazole where one hydrazine molecule links two dione-derived pyrazole rings. Conversely, a large excess of hydrazine might lead to other side products.

    • Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of 1,3-dione to hydrazine is the theoretical ideal. In practice, a slight excess of hydrazine (e.g., 1.1 equivalents) may be used to ensure complete consumption of the dione.

  • Reaction Conditions: High concentrations of reactants and prolonged heating can increase the likelihood of intermolecular side reactions leading to dimers.

    • Solution: Consider running the reaction at a lower concentration. Add one reactant dropwise to the other to maintain a low instantaneous concentration of the added reagent.

Identification and Purification:

  • Characterization: The most definitive way to identify a bis-pyrazole is through mass spectrometry, which will show a molecular ion peak corresponding to the mass of the dimer. NMR spectroscopy will show a more complex spectrum than the expected product.

  • Purification: Bis-pyrazoles are significantly larger and often have different polarity and solubility profiles compared to the desired monomeric pyrazole.

    • Recrystallization: Due to their higher molecular weight and potentially different crystal packing, bis-pyrazoles may have different solubility, allowing for separation by recrystallization.

    • Size Exclusion Chromatography: In some cases, size exclusion chromatography could be a viable option for separating the monomer from the dimer.

General Protocol for Minimizing Dimer Formation:

  • Stoichiometric Control: Accurately weigh your reactants to ensure a close to 1:1 molar ratio.

  • Controlled Addition: Dissolve the 1,3-dione in the reaction solvent. Add the hydrazine (or hydrazine solution) dropwise to the dione solution over a period of time, with efficient stirring.

  • Concentration: Use a reasonably dilute solution to disfavor intermolecular reactions.

  • Monitoring: Monitor the reaction by TLC. If a new, less mobile spot appears at higher conversions, it could be the bis-pyrazole.

Bis_Pyrazole_Formation

General Troubleshooting and Purification Strategies

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction, side product formation, or product loss during workup.Optimize reaction conditions (acid concentration, temperature, time). Check the purity of starting materials. Use a slight excess of hydrazine.[9]
Multiple Spots on TLC Presence of starting materials, intermediates, and/or side products.Use TLC to identify the components. Co-spot with starting materials. Use specific staining agents if necessary.[10][11]
Difficulty in Purification Similar polarities of product and impurities.For column chromatography, try a different solvent system or use a gradient elution.[12] For recrystallization, try a mixed-solvent system.[13] Formation of an acid addition salt can sometimes facilitate crystallization and purification.[14]

Conclusion

The Knorr pyrazole synthesis is a powerful tool in the arsenal of the synthetic chemist. However, like any reaction, it is not without its potential pitfalls. By understanding the common side reactions – incomplete cyclization, N-acylation, and bis-pyrazole formation – and the factors that influence them, you can effectively troubleshoot your experiments. Careful control of reaction parameters such as stoichiometry, acidity, temperature, and reaction time, coupled with diligent monitoring by TLC, will significantly increase your chances of obtaining a high yield of your desired pyrazole product. This guide provides the foundational knowledge and practical protocols to help you navigate the challenges of pyrazole synthesis with confidence.

References

Sources

Technical Support Center: Purification of Carboxylic Acid Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of carboxylic acid pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. The following content, presented in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to address common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Crystallization Issues

Question 1: My pyrazole carboxylic acid derivative is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This often occurs when the compound is highly impure or when the chosen solvent is too effective at dissolving the compound, leading to a supersaturated solution that separates into two liquid phases upon cooling. For pyrazole carboxylic acids, their polar nature and potential for strong hydrogen bonding can exacerbate this issue.

Causality: The high polarity of both the carboxylic acid and the pyrazole ring can lead to very strong solute-solvent interactions, particularly in polar solvents. If the cooling rate is too rapid, the molecules may not have sufficient time to orient themselves into a crystal lattice and instead aggregate as a disordered, supercooled liquid.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: Slow cooling is paramount. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can gradually move it to a colder environment, such as a refrigerator and then a freezer.

  • Solvent System Modification:

    • Use a Solvent Mixture: A binary solvent system can be highly effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystallization. Common mixtures include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[1][2]

    • Solvent Selection: For carboxylic acids, solvents like ethanol, acetone, or ethyl acetate are often good starting points.[1] If your compound is very polar, consider less polar co-solvents to decrease solubility at lower temperatures.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can induce nucleation.

Question 2: I am struggling to find a suitable single solvent for the recrystallization of my pyrazole carboxylic acid. What is a systematic approach to solvent selection?

Answer:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Finding a single solvent with these precise properties for the often-polar pyrazole carboxylic acids can be challenging.

Expert Insight: The polarity and hydrogen bonding capabilities of both the pyrazole ring and the carboxylic acid group dictate solubility. A systematic screening process is the most efficient way to identify an appropriate solvent or solvent mixture.

Systematic Solvent Screening Protocol:

  • Small-Scale Testing: In small test tubes, add a few milligrams of your crude product.

  • Room Temperature Solubility: Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at this stage. Solvents to screen include water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane.[1]

  • Hot Solubility: Heat the test tubes that showed poor room temperature solubility. A suitable solvent will dissolve the compound upon heating.

  • Cooling and Crystallization: Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a significant amount of crystalline precipitate.

  • Binary Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" hot solvent and add a "poor" hot solvent dropwise until turbidity appears. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

Solvent Selection Guide for Carboxylic Acid Pyrazole Derivatives:

Solvent SystemPolarityComments
Ethanol/WaterHighExcellent for many polar pyrazole carboxylic acids.
Methanol/Diethyl EtherMedium-HighGood for compounds that are too soluble in pure methanol.
Ethyl Acetate/HexaneMedium-LowEffective for less polar derivatives.
Acetone/HexaneMediumA versatile combination for a range of polarities.[1]
Chromatography Challenges

Question 3: My pyrazole carboxylic acid is streaking on the silica gel TLC plate and I'm getting poor separation in column chromatography. What's happening?

Answer:

Streaking on silica gel is a common issue with acidic compounds like carboxylic acids. This is due to strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform distribution of the compound as it moves up the plate, resulting in elongated spots or "streaks."

Causality: The strong adsorption of the carboxylic acid to the stationary phase causes a slow and uneven elution, leading to band broadening and poor separation.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add Acetic Acid: Incorporating a small amount (0.5-2%) of acetic acid into your mobile phase (e.g., ethyl acetate/hexane) will protonate the silanol groups on the silica, reducing their interaction with your acidic compound.[3] This results in sharper bands and better separation.

    • Use a More Polar Solvent System: If your compound is highly polar, a more polar eluent, such as dichloromethane/methanol, may be necessary to ensure adequate mobility.[3]

  • Stationary Phase Selection:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile with a formic or trifluoroacetic acid modifier) can be a better option.[4]

TLC Visualization:

  • UV Light: Many pyrazole derivatives are UV active due to the aromatic nature of the pyrazole ring.[5]

  • Iodine Chamber: A simple and often effective method for visualizing organic compounds.[6]

  • Staining:

    • Potassium Permanganate: A general stain that reacts with many functional groups.

    • Bromocresol Green: A specific stain for acidic compounds, which will appear as yellow spots on a blue background.[7]

Question 4: I have synthesized a mixture of pyrazole regioisomers (e.g., 1,3- and 1,5-disubstituted). How can I separate them?

Answer:

The separation of regioisomers is a frequent challenge in pyrazole synthesis, as they often have very similar polarities.[8] Successful separation typically requires careful optimization of chromatographic conditions.

Expert Insight: While challenging, the subtle differences in the dipole moments and steric hindrance between regioisomers can be exploited for chromatographic separation. High-performance liquid chromatography (HPLC) often provides the necessary resolution that is difficult to achieve with standard flash chromatography.

Separation Strategy:

  • Flash Column Chromatography Optimization:

    • Stationary Phase: Standard silica gel is the most common choice.[9]

    • Mobile Phase: Start with a standard eluent system like ethyl acetate/hexane and perform a gradient elution, slowly increasing the polarity.[9] The isomer with the less hindered or more exposed polar groups will generally elute first.

    • Dry Loading: To improve resolution, adsorb your crude mixture onto a small amount of silica gel and load it onto the column as a dry powder.[9]

  • High-Performance Liquid Chromatography (HPLC):

    • Normal Phase: Can provide better separation than flash chromatography due to higher efficiency.

    • Reverse Phase: C18 columns with a mobile phase of acetonitrile/water, often with a formic acid or TFA modifier, can be very effective.[4] The separation mechanism is based on hydrophobicity, which can differ significantly between regioisomers.

Workflow for Regioisomer Separation:

Caption: Decision workflow for separating pyrazole regioisomers.

Work-up and Impurity Removal

Question 5: My reaction mixture from a Knorr pyrazole synthesis contains unreacted hydrazine. How can I safely and effectively remove it?

Answer:

Residual hydrazine is a common and hazardous impurity in pyrazole syntheses. Its high polarity and reactivity necessitate specific work-up procedures for its removal.

Expert Insight: Direct extraction is often inefficient due to the high water solubility of hydrazine hydrate. Quenching with an aldehyde or ketone to form a less soluble hydrazone, followed by extraction or filtration, is a robust method.

Hydrazine Removal Protocols:

  • Aqueous Work-up with Aldehyde Quench:

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Add an excess of a simple aldehyde, such as benzaldehyde or acetone, and stir for 30 minutes. This will convert the hydrazine into a less water-soluble hydrazone.

    • Wash the organic layer several times with water or brine to remove the hydrazone and any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Acid-Base Extraction:

    • Dilute the reaction mixture with an organic solvent.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The hydrazine will be protonated to form a water-soluble salt that will partition into the aqueous layer.

    • Caution: Your pyrazole carboxylic acid may also be extracted into the aqueous layer if it is sufficiently basic. Check the pH and consider back-extraction if necessary.

  • Chromatography:

    • Hydrazine is highly polar and will stick to a silica gel column.[10] If your product is significantly less polar, flash chromatography can effectively remove residual hydrazine.

Question 6: I am performing an acid-base extraction to purify my pyrazole carboxylic acid, but I am getting a persistent emulsion at the interface. How can I break it?

Answer:

Emulsion formation is a frequent issue in liquid-liquid extractions, especially when dealing with heterocyclic compounds that can act as surfactants.

Causality: Emulsions are stabilized by compounds that have solubility in both the aqueous and organic phases, reducing the interfacial tension between the two layers.

Troubleshooting Emulsions:

  • Prevention is Key:

    • Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[11] This reduces the mechanical energy that can lead to emulsion formation.

  • Breaking the Emulsion:

    • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.[11]

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

References

Sources

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve your desired pyrazole regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the selectivity?

A1: Regioisomer formation in the Knorr synthesis (reaction of a 1,3-dicarbonyl compound with a monosubstituted hydrazine) is a common issue, particularly when the substituents on the dicarbonyl are of similar size and electronic nature.[1][2] To enhance regioselectivity, consider the following immediate adjustments:

  • Solvent Choice: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the proportion of the desired regioisomer.[3]

  • pH Modification: The pH of the reaction medium significantly influences the reaction pathway.[4] Introducing an acid catalyst, such as acetic acid or a stronger acid like HCl in an aprotic dipolar solvent (e.g., DMF, DMAc), can accelerate the desired cyclization and dehydration steps, often favoring one regioisomer.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Q2: I need to synthesize a 1,3,5-trisubstituted pyrazole with specific regiochemistry. Which method offers the best control?

A2: For the synthesis of 1,3,5-trisubstituted pyrazoles with high regiocontrol, a highly effective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[2] This approach circumvents the common regioselectivity problems associated with the Knorr synthesis and has been shown to provide complete regioselectivity even when the substituents are structurally similar.[2]

Q3: Are there any catalytic methods that can ensure high regioselectivity?

A3: Yes, several catalytic systems have been developed to afford high regioselectivity in pyrazole synthesis. These include:

  • Lewis Acid Catalysis: Catalysts like nano-ZnO and aluminum triflate (Al(OTf)₃) have been shown to promote regioselective pyrazole synthesis.[5]

  • Transition Metal Catalysis: Copper, iron, and ruthenium catalysts have been successfully employed in various pyrazole syntheses to yield single regioisomers. For example, copper triflate can be used in the synthesis of 1,3,5-triarylpyrazoles.[5][6]

Troubleshooting Guide: A Deeper Dive into Regioisomer Control

Unpredictable or poor regioselectivity can derail a synthetic campaign. This section provides a more profound understanding of the underlying principles governing regioisomer formation and offers systematic troubleshooting strategies.

The Root of the Problem: Understanding the Reaction Mechanism

The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl and a monosubstituted hydrazine is determined by the initial nucleophilic attack. The monosubstituted hydrazine has two non-equivalent nitrogen atoms: the substituted, less nucleophilic nitrogen (N1) and the unsubstituted, more nucleophilic nitrogen (N2). These can attack either of the two distinct carbonyl carbons of the dicarbonyl compound.

The interplay of steric hindrance and electronic effects at both the hydrazine and the dicarbonyl dictates the preferred pathway.

Diagram: Competing Pathways in Knorr Pyrazole Synthesis

G cluster_0 Reactants 1,3-Dicarbonyl 1,3-Dicarbonyl Attack_at_C1 N2 attacks more electrophilic/less hindered C1 1,3-Dicarbonyl->Attack_at_C1 Pathway A Attack_at_C2 N2 attacks less electrophilic/more hindered C2 1,3-Dicarbonyl->Attack_at_C2 Pathway B Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Attack_at_C1 Substituted Hydrazine->Attack_at_C2 Intermediate_A Intermediate_A Attack_at_C1->Intermediate_A Intermediate_B Intermediate_B Attack_at_C2->Intermediate_B Regioisomer_1 Regioisomer_1 Intermediate_A->Regioisomer_1 Regioisomer_2 Regioisomer_2 Intermediate_B->Regioisomer_2

Caption: Competing reaction pathways leading to regioisomer formation.

Strategic Solutions for Enhanced Regioselectivity
Problem Underlying Cause Proposed Solution(s) Scientific Rationale
Mixture of 1,3- and 1,5-isomers Similar steric and electronic properties of the dicarbonyl substituents.1. Modify the dicarbonyl substrate: Introduce a substituent with strong electron-withdrawing properties (e.g., -CF₃) or significant steric bulk. 2. Change the solvent: Use fluorinated alcohols (TFE, HFIP).[3] 3. Employ acidic conditions. [1]1. This creates a significant electronic or steric bias, directing the initial nucleophilic attack to one carbonyl group. 2. Fluorinated alcohols, through their strong hydrogen-bonding capabilities, can stabilize transition states selectively. 3. Acid catalysis can alter the reactivity of the carbonyl groups and favor a specific cyclization pathway.
Desired isomer is the minor product The reaction conditions favor the thermodynamically more stable, but undesired, isomer.1. Utilize a stepwise approach: Isolate the initial hydrazone intermediate before cyclization. 2. Explore alternative synthetic routes: Consider [3+2] cycloaddition reactions, such as those involving sydnones and alkynes.[7]1. This allows for greater control over the cyclization step, potentially under conditions that favor the desired kinetic product. 2. These methods proceed through different mechanisms where the regiochemistry is dictated by the nature of the dipole and dipolarophile, often with high predictability.
Low yield and regioisomeric mixture Inefficient reaction and lack of selectivity.1. Introduce a catalyst: Screen Lewis acids (e.g., LiClO₄, nano-ZnO) or transition metals (e.g., Cu, Fe, Ru complexes).[5][6] 2. Consider a one-pot, multi-component reaction. [8]1. Catalysts can lower the activation energy for a specific reaction pathway, thereby increasing both the reaction rate and selectivity. 2. One-pot procedures can be designed to be highly regio- and chemo-selective by controlling the order of reagent addition and reaction.[8]

Validated Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles in an Aprotic Dipolar Solvent

This protocol is adapted from the work of Gosselin et al. and is particularly effective for the regioselective synthesis of 1-arylpyrazoles.[1][5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Concentrated HCl

Procedure:

  • To a solution of the 1,3-diketone in DMAc, add the arylhydrazine hydrochloride.

  • Add a catalytic amount of concentrated HCl to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This method typically yields the desired regioisomer with high selectivity (>98:2 in many cases), especially when one of the diketone substituents is a trifluoromethyl group.[1]

Diagram: Workflow for Regioselective Pyrazole Synthesis

G start Start reactants Combine 1,3-Diketone and Arylhydrazine HCl in DMAc start->reactants acid Add Catalytic HCl reactants->acid stir Stir at Room Temperature (Monitor by TLC/LC-MS) acid->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Obtain Pure Regioisomer purify->end

Caption: Step-by-step experimental workflow.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol, based on the work of Kong, Tang, and Wang, offers excellent and complete regioselectivity.[2]

Materials:

  • N-alkylated tosylhydrazone (1.0 equiv)

  • Terminal alkyne (4.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.1 equiv)

  • 18-crown-6 (0.5 equiv)

  • Pyridine (solvent)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-alkylated tosylhydrazone and 18-crown-6.

  • Add dry pyridine via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the terminal alkyne, followed by the portion-wise addition of t-BuOK.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: This method provides 1,3,5-trisubstituted pyrazoles as single regioisomers in good to excellent yields.[2]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Chen, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • Farah, S., & El-Bayoumy, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7654. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Joub, G., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(19), 7545-7550. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

Sources

Technical Support Center: Navigating Acute Toxicity in Novel Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, yielding potent inhibitors for a range of biological targets. However, researchers often encounter a critical and perplexing issue: compounds that appear benign in standard in vitro cytotoxicity screens exhibit sudden and severe acute toxicity in vivo. This guide is designed to serve as a dedicated technical resource for drug development professionals navigating this challenge. We will dissect the underlying mechanisms of this toxicity, provide robust troubleshooting frameworks for unexpected results, and detail the essential experimental protocols required to de-risk your compounds early and effectively.

Part 1: Frequently Asked Questions (FAQs) - The Root of the Problem

This section addresses the fundamental questions surrounding the unexpected toxicity of pyrazole carboxamides.

Q1: My pyrazole carboxamide showed high selectivity and low cytotoxicity in standard cancer cell line assays (e.g., HeLa, A549), but was acutely lethal in my first rodent study. What is the likely cause?

A1: This is a classic and frequently observed disconnect. The most probable cause is masked mitochondrial toxicity .[1][2] Standard in vitro assays are typically conducted in high-glucose media. In these conditions, many cancer cell lines preferentially generate ATP through glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic flexibility allows them to bypass the mitochondria for energy production. Therefore, if your compound's primary toxic effect is the inhibition of mitochondrial function, it will go completely undetected in these glycolytically-reliant cells.[3][4] The acute in vivo toxicity you observed strongly suggests that the compound is potently inhibiting mitochondrial respiration in vital organs that depend on oxidative phosphorylation (OXPHOS), such as the liver, heart, and brain.[2][5]

Q2: What is the specific mitochondrial target for many pyrazole carboxamides?

A2: The predominant molecular target is Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain (ETC).[6][7][8] Pyrazole carboxamides are well-documented SDH inhibitors (SDHIs). By binding to the quinone-binding site of SDH, they block the transfer of electrons from succinate to coenzyme Q, effectively halting the Krebs cycle and oxidative phosphorylation.[6][9] This leads to a rapid depletion of cellular ATP, oxidative stress, and cell death in tissues that cannot compensate via glycolysis.[10]

Q3: Are all observed toxicities related to SDH inhibition (on-target), or could there be other reasons?

A3: While SDH inhibition is the most common mechanism, it is crucial to consider other possibilities. Toxicity can be broadly categorized as on-target or off-target.[11]

  • On-Target Toxicity: This is an adverse effect caused by the compound interacting with its intended target (or its mammalian ortholog). In this case, inhibition of mammalian SDH is an on-target effect that leads to toxicity.[11]

  • Off-Target Toxicity: This occurs when the compound interacts with other, unintended biological molecules.[11] While many pyrazole carboxamides are designed for a specific pathogen or cancer-related target, their structural similarity to the SDH binding site can lead to this potent on-target toxicity in mammals. True off-target effects on other receptors or enzymes are also possible and should be investigated if mitochondrial assays are negative.

Q4: Why is it critical to detect this mitochondrial liability early in the drug discovery pipeline?

A4: Early detection is paramount for saving time, resources, and avoiding late-stage failures. Identifying mitochondrial toxicity allows for:

  • Early No-Go Decisions: Compounds with an unacceptable therapeutic window (i.e., the concentration that inhibits the intended target is too close to the concentration that inhibits mammalian SDH) can be deprioritized.

  • Structure-Activity Relationship (SAR) Guided Design: Medicinal chemists can modify the compound's structure to improve selectivity for the intended target over mammalian SDH.[7][12]

  • Informed Preclinical Study Design: Understanding the mechanism of toxicity allows for the selection of appropriate biomarkers and safety monitoring strategies in subsequent in vivo studies.[13][14]

Part 2: Troubleshooting Guide - From Unexpected Results to Actionable Insights

This section provides a structured, question-and-answer guide to address specific experimental issues.

Q5: My standard MTT/LDH assay in HepG2 cells shows an IC50 > 50 µM, but my compound fails in vivo. How do I design an in vitro experiment to reveal the true toxicity?

A5: You need to force the cells to rely on their mitochondria for energy. The most direct way to do this is with a Glucose vs. Galactose Media Switch Assay .

  • The Rationale: By replacing glucose with galactose in the culture medium, you force cells to metabolize galactose through the Leloir pathway, which ultimately feeds into glycolysis at a much lower rate. This metabolic shift compels the cells to depend on oxidative phosphorylation for ATP production.[3][4][15] If your compound is a mitochondrial toxicant, you will see a dramatic leftward shift (a much lower IC50 value) in the dose-response curve in galactose medium compared to glucose medium.[15]

  • Troubleshooting Logic:

    • No change in IC50: The compound is likely not a direct mitochondrial toxicant. The in vivo toxicity may stem from a toxic metabolite (if using a metabolically incompetent cell line), an off-target effect not present in your cell model, or a complex physiological response.

    • Significant IC50 shift (>3-fold): This strongly indicates mitochondrial toxicity. A greater than 3-fold increase in potency in galactose media is a common threshold for flagging a compound as a mitochondrial toxicant.[15]

Data Presentation: Interpreting the Glucose/Galactose Shift
CompoundCell LineIC50 (Glucose Medium)IC50 (Galactose Medium)Fold Shift (Glu/Gal)Interpretation
PZ-101 (Your Compound) HepG2> 50 µM1.2 µM >41.7 Potent Mitochondrial Toxicant
Rotenone (Positive Control) HepG225 µM0.5 µM50Known Mitochondrial Toxicant
Tamoxifen (Negative Control) HepG215 µM12 µM1.25Non-Mitochondrial Cytotoxicity

Q6: The Glucose/Galactose assay suggests mitochondrial toxicity. How can I definitively confirm this and understand the specific mechanism of impairment?

A6: The gold standard for confirming mitochondrial toxicity and elucidating the mechanism is the Agilent Seahorse XF Cell Mito Stress Test .[2] This assay directly measures the Oxygen Consumption Rate (OCR), a real-time indicator of mitochondrial respiration.

  • The Rationale: The assay involves the sequential injection of mitochondrial inhibitors to measure key parameters of mitochondrial function:

    • Basal Respiration: The baseline oxygen consumption.

    • ATP-Linked Respiration: Measured after injecting Oligomycin (an ATP synthase inhibitor).

    • Maximal Respiration: Measured after injecting FCCP (an uncoupling agent that collapses the proton gradient and drives the ETC to its maximum rate).

    • Non-Mitochondrial Respiration: Measured after injecting Rotenone/Antimycin A (Complex I and III inhibitors).

  • Troubleshooting with Seahorse Data:

    • Observation: Your pyrazole carboxamide significantly lowers Basal and Maximal Respiration.

    • Interpretation: This profile is characteristic of an ETC inhibitor. Since pyrazole carboxamides are known SDHIs (Complex II), this is the expected result. The cell's ability to consume oxygen is crippled at the level of the electron transport chain.

    • Observation: Your compound only lowers ATP-linked respiration.

    • Interpretation: This would suggest an effect on ATP synthase (Complex V) or related processes like phosphate transport, which is not the typical mechanism for this compound class.

    • Observation: Your compound increases the Proton Leak (OCR after Oligomycin).

    • Interpretation: This indicates the compound is acting as a mitochondrial uncoupler, which is also not the expected mechanism for a pyrazole carboxamide.

Experimental Workflow: Diagnosing Mitochondrial Toxicity

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Tier 1: Confirmation cluster_3 Tier 2: Mechanistic Insight cluster_4 Conclusion & Next Steps A In Vivo Acute Toxicity Observed C Hypothesis: Masked Mitochondrial Toxicity A->C B Standard In Vitro Assay (e.g., MTT in Glucose) Shows No Toxicity B->C D Perform Glucose vs. Galactose Cytotoxicity Assay C->D Test Hypothesis E Result: Significant IC50 Shift in Galactose? D->E F Perform Seahorse XF Mito Stress Test E->F Yes J Conclusion: Toxicity is NOT mitochondrial. Investigate metabolites, off-targets. E->J No G Result: Inhibition of Basal & Maximal Respiration? F->G H Conclusion: Toxicity is due to ETC Inhibition (likely SDH) G->H Yes G->J No I Action: Initiate SAR to improve selectivity. Deprioritize? H->I

Caption: Workflow for diagnosing masked mitochondrial toxicity.

Q7: How can I visually confirm mitochondrial damage within the cell?

A7: High-Content Imaging (HCI) using fluorescent probes is a powerful method to visualize and quantify mitochondrial health.

  • The Rationale: You can use specific dyes to measure key indicators of mitochondrial integrity. A common and robust probe is Tetramethylrhodamine (TMRM) , a cell-permeant dye that accumulates in active mitochondria with an intact membrane potential.[16][17][18] Healthy mitochondria will fluoresce brightly, while depolarized, unhealthy mitochondria will show a dim signal.

  • Experimental Output: HCI platforms can automatically image and analyze thousands of cells, providing quantitative data on the percentage of cells with depolarized mitochondria at different compound concentrations. This provides a direct, visual confirmation of the Seahorse results.

Signaling Pathway: Pyrazole Carboxamide-Induced Mitochondrial Collapse

G cluster_consequences Cellular Consequences PZ Pyrazole Carboxamide (SDHI) SDH Succinate Dehydrogenase (Complex II) PZ->SDH INHIBITS ETC Electron Transport Chain (Complexes III, IV) SDH->ETC e- flow blocked ATP ATP Synthase (Complex V) ETC->ATP Proton gradient collapses ROS Oxidative Stress (ROS Production) ATP_Depletion ATP Depletion Succinate Succinate Succinate->SDH e- Apoptosis Apoptosis & Cell Death ATP_Depletion->Apoptosis ROS->Apoptosis

Caption: Mechanism of pyrazole carboxamide-induced mitochondrial toxicity.

Q8: My compound is a confirmed mitochondrial toxicant. Is this an on-target (mammalian SDH) or off-target effect? How can I distinguish between the two?

A8: This is a critical question for guiding medicinal chemistry efforts. You need to determine if the toxicity is from hitting the mammalian ortholog of your intended target or another mitochondrial protein.

  • The Rationale: The most definitive experiment is to perform a direct enzymatic assay using isolated mitochondria .[9][19][20] By providing succinate as the sole substrate, you can specifically measure the activity of SDH (Complex II). You can then compare the IC50 of your compound for inhibiting SDH in isolated mammalian mitochondria (e.g., from rat liver) versus its IC50 against your primary target (e.g., a fungal or parasitic enzyme).

  • Interpreting the Results:

    • Potent inhibition of both targets: This confirms the toxicity is on-target . The compound is not selective. The goal for medicinal chemistry is to introduce structural modifications that decrease binding affinity for the mammalian SDH active site while retaining affinity for the pathogen's SDH.

    • Potent inhibition of primary target, weak/no inhibition of mammalian SDH: This suggests the mitochondrial toxicity observed in whole-cell assays might be an off-target effect on a different mitochondrial protein, or that the compound requires metabolic activation to become a potent SDH inhibitor.

Part 3: Key Experimental Protocols

These are condensed protocols providing the essential steps for the assays discussed. Always optimize parameters like cell density and reagent concentrations for your specific cell type.[1][2]

Protocol 1: Glucose vs. Galactose Cytotoxicity Assay
  • Objective: To unmask mitochondrial toxicity by forcing cellular reliance on oxidative phosphorylation.

  • Methodology:

    • Cell Plating: Seed HepG2 cells (or another relevant cell line) in 96-well plates and allow them to adhere overnight.

    • Media Preparation: Prepare two types of media:

      • Glucose Medium: DMEM supplemented with 10% FBS, Pen/Strep, and 25 mM Glucose.

      • Galactose Medium: Glucose-free DMEM supplemented with 10% FBS, Pen/Strep, and 10 mM Galactose.[3][21]

    • Media Exchange: The next day, wash cells with PBS and replace the medium with either Glucose or Galactose medium.

    • Compound Treatment: Add serial dilutions of your pyrazole carboxamide to both sets of plates. Include vehicle controls (e.g., DMSO) and positive controls (e.g., Rotenone).

    • Incubation: Incubate for 24-72 hours. The incubation time should be sufficient to observe cytotoxicity.

    • Viability Assessment: Measure cell viability using a standard method like MTT or a commercial ATP-based assay (e.g., CellTiter-Glo®).

    • Data Analysis: Calculate IC50 values for both glucose and galactose conditions. A fold-shift (IC50-Glu / IC50-Gal) of >3 is considered indicative of mitochondrial toxicity.[15]

Protocol 2: Seahorse XF Cell Mito Stress Test
  • Objective: To measure the oxygen consumption rate (OCR) and quantify specific parameters of mitochondrial dysfunction.

  • Methodology:

    • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density. Allow to adhere overnight.

    • Cartridge Hydration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed XF Assay Medium supplemented with pyruvate, glutamine, and glucose. Incubate at 37°C in a non-CO2 incubator for 1 hour.

    • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (provided in the kit) and your test compound. Typical concentrations are 1.5 µM Oligomycin, 1.0-2.0 µM FCCP (must be titrated for each cell line), and 0.5 µM Rotenone/Antimycin A.[2]

    • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed Mito Stress Test protocol.

    • Data Analysis: Use the Wave software to analyze the OCR data, which will automatically calculate parameters like Basal Respiration, Maximal Respiration, and ATP Production.[2]

Protocol 3: High-Content Imaging of Mitochondrial Membrane Potential (ΔΨm)
  • Objective: To visualize and quantify compound-induced mitochondrial depolarization.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom imaging plate.

    • Compound Treatment: Treat cells with a dose-response of your pyrazole carboxamide for a relevant time period (e.g., 6-24 hours).

    • Staining: Add a staining solution containing TMRM (e.g., 25 nM) for mitochondrial membrane potential and Hoechst 33342 (e.g., 5 µM) to stain the nuclei. Incubate for 30 minutes at 37°C.[16][17][18]

    • Imaging: Wash cells with PBS and replace with fresh buffer. Acquire images on a high-content imaging system using appropriate filter sets (TRITC for TMRM, DAPI for Hoechst).

    • Image Analysis: Use image analysis software to identify the nuclei (Hoechst signal) and then define the surrounding cytoplasm. Measure the mean fluorescence intensity of the TMRM signal within the cytoplasmic region of each cell.

    • Data Analysis: Quantify the percentage of cells that show a significant drop in TMRM intensity compared to vehicle-treated controls.

Protocol 4: SDH Activity Assay in Isolated Mitochondria
  • Objective: To directly measure the inhibitory effect of a compound on SDH (Complex II) activity.

  • Methodology:

    • Mitochondria Isolation: Isolate mitochondria from a relevant source (e.g., rat liver tissue) using differential centrifugation.

    • Reaction Mix: Prepare a reaction buffer containing a substrate (succinate) and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCIP), which loses its color upon reduction.[19][20]

    • Assay Setup: In a 96-well plate, add the isolated mitochondria and serial dilutions of your pyrazole carboxamide.

    • Initiate Reaction: Add the reaction mix to initiate the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a plate reader and measure the decrease in absorbance at 600 nm over time in kinetic mode.[19][20]

    • Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Determine the IC50 value by plotting the reaction rate against the compound concentration.

References

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. [Link]

  • Scatena, R., Bottoni, P., Pontoglio, A., et al. (2007). Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. Journal of translational medicine, 5, 23. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. [Link]

  • Plaa, G. L., & Hewitt, W. R. (Eds.). (2012). Toxicology of the liver. CRC press. (Note: A general toxicology principle, specific link not available but widely cited concept).
  • Kamalian, L. (n.d.). Acute metabolic switch assay using glucose/galactose media in HepaRG cells to detect mitochondrial toxicity. The University of Liverpool Repository. [Link]

  • Hartung, T., & Rovida, C. (2009). Chemical regulators of cellular fate and function: the role of toxicology and technology in the 21st century. ALTEX, 26(3), 147-160. (Note: Discusses principles of IVIVE, a general concept).
  • Dykens, J. A., & Will, Y. (Eds.). (2008). Drug-induced mitochondrial dysfunction. John Wiley & Sons.
  • Avenot, H. F., & Michailides, T. J. (2010). Resistance to boscalid, penthiopyrad, and fluopyram in Alternaria alternata isolates from pistachio in California. Plant Disease, 94(7), 841-848. (Note: Example of SDHI mechanism in a non-mammalian system).
  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay. [Link]

  • Bender, A., Scheel, J., & Gmuender, H. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. Chemical Research in Toxicology. [Link]

  • Wang, H., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

  • Valdebenito, G. E. (n.d.). Monitoring mitochondrial membrane potential in live cells using time-lapse fluorescence imaging. UCL Discovery. [Link]

  • Bell, S., et al. (2018). In vitro to in vivo extrapolation for predicting human toxicity. In Comprehensive Predictive Toxicology. Elsevier. (Note: General principles of IVIVE).
  • Zhang, J., et al. (2022). Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. Frontiers in Pharmacology, 13, 966993. [Link]

  • United Mitochondrial Disease Foundation. (n.d.). Therapeutic Pipeline. [Link]

  • Scatena, R., et al. (2007). Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. Journal of Translational Medicine, 5, 23. [Link]

  • Agilent Technologies. (n.d.). Maximizing Efficiency and Performance of Seahorse XF Assays with the Bravo Automated Liquid Handling Platform. [Link]

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants. Toxicological sciences, 97(2), 539-547.
  • Le-Bel, G., & Wetmore, B. A. (2020). Quantitative in vitro to in vivo extrapolation for human toxicology and drug development. arXiv preprint arXiv:2401.03277. [Link]

  • Abbkine. (n.d.). CheKine™ Micro Succinate Dehydrogenase (SDH) Activity Assay Kit (KTB1230). [Link]

  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. [Link]

  • Teixeira, J., et al. (2020). Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted and Untargeted Antioxidants on Human Neuronal and Hepatic Cell Lines: A Comparative Analysis. Antioxidants, 9(11), 1088. [Link]

  • Scribd. (n.d.). Manual xf24 Cell Mito Stress Test Kit. [Link]

  • Valdebenito, G. E. (2021). Monitoring mitochondrial membrane potential in live cells using time-lapse fluorescence imaging. [Link]

  • Bénit, P., et al. (2014). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Biomedicines, 2(3), 203-218. [Link]

  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay. [Link]

  • Zhang, H., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(32), 11843–11853. [Link]

  • Groothuis, F. A., et al. (2015). Quantitative in vitro to in vivo extrapolation of cell-based toxicity assay results. Altex, 32(3), 199-212. [Link]

  • Protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. [Link]

  • ResearchGate. (n.d.). Mitochondrial dysfunction evaluated by MTT reduction assay. [Link]

  • Cyprotex. (n.d.). Mitochondrial Toxicity (Glu/Gal Assay). Evotec. [Link]

  • Reiter, R. J., et al. (2023). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10810. [Link]

  • STAR Protocols. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Cell Press. [Link]

  • Agcs, B., et al. (2021). Global changes to HepG2 cell metabolism in response to galactose treatment. Journal of Biological Chemistry, 297(1), 100833. [Link]

  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. [Link]

  • Hill, C. T., et al. (2024). UV irradiation alters TFAM binding specificity and compaction of DNA. bioRxiv. [Link]

  • Cottingham, M. G., et al. (2010). Monitoring the Succinate Dehydrogenase Activity Isolated from Mitochondria by Surface Enhanced Raman Scattering. The Journal of Physical Chemistry C, 114(4), 1731–1737. [Link]

  • Celardo, I., et al. (2014). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 21(4), 543–553. [Link]

  • Bio-Rad. (n.d.). MitoPT® TMRE & TMRM Assay Kits. [Link]

  • Oohira, S., et al. (2014). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 39(3), 132-139. [Link]

  • Nagasawa, T., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of 1-ethylpyrazole-3-carboxamide Compounds as Novel Hypoxia-Inducible Factor (HIF) Inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1796-1807. [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimization. Pyrazoles are a cornerstone of medicinal chemistry, and their efficient synthesis is critical.[1] The choice of catalyst is arguably one of the most pivotal factors influencing reaction yield, purity, and regioselectivity.

This resource provides field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for pyrazole synthesis?

A1: The synthesis of pyrazoles can be achieved through various pathways, with catalyst choice depending heavily on the starting materials and desired substitution pattern. The main classes include:

  • Acid Catalysts: Often used in classical Knorr synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine.[2] These can be simple Brønsted acids or Lewis acids like lithium perchlorate.[1][3]

  • Transition Metal Catalysts: This is a broad and highly versatile category.

    • Palladium (Pd): Excellent for cross-coupling reactions to form N-arylpyrazoles and for ring-opening reactions of azirines.[4]

    • Copper (Cu): Widely used for aerobic oxidative cyclizations, sydnone-alkyne cycloadditions, and as an inexpensive option for various N-arylation and cycloaddition reactions.[4][5]

    • Silver (Ag): Effective in [3+2] cycloaddition reactions and for synthesizing trifluoromethylated pyrazoles.[1][4]

    • Ruthenium (Ru) & Iron (Fe): Utilized in hydrogen transfer reactions and for regioselective synthesis from diarylhydrazones and diols.[4]

  • "Green" and Heterogeneous Catalysts: These offer advantages in terms of reusability and reduced environmental impact. Examples include nano-ZnO and solid acids like Amberlyst-70 or Montmorillonite KSF.[1][6]

  • Photoredox Catalysts: A modern approach using visible light to promote reactions under very mild conditions, often enabling unique reaction pathways.[4]

  • Metal-Free Catalysts: Iodine is a notable example, mediating oxidative C-N bond formation and other cascade reactions.[4][7]

Q2: How does the catalyst influence the regioselectivity of the pyrazole ring formation?

A2: Regioselectivity—the control of which constitutional isomer is formed—is a critical challenge, especially when using unsymmetrical starting materials like certain 1,3-diketones or acetylenic ketones.[6] The catalyst plays a crucial role in directing the reaction.

For instance, in the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine, two different pyrazole regioisomers can form.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The catalyst can influence this in several ways:

  • Steric Hindrance: Bulky ligands on a metal catalyst can sterically block one reaction site, favoring attack at the less hindered position.

  • Electronic Effects: A Lewis acidic catalyst might coordinate more strongly to one carbonyl group over the other, making it more electrophilic and directing the initial attack.

  • Solvent and Base Interaction: The choice of solvent and base, often dictated by the catalytic system, can significantly alter the reaction pathway and resulting regioselectivity. For example, aprotic dipolar solvents have shown better results than traditional protic solvents in certain cyclocondensation reactions.[6]

Q3: What is the Knorr Pyrazole Synthesis and what is the catalyst's role?

A3: The Knorr synthesis is a foundational method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] The reaction is typically catalyzed by an acid.

The mechanism proceeds as follows:

  • The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack.

  • One of the nitrogen atoms of the hydrazine attacks the activated carbonyl carbon, eventually forming an imine or enamine intermediate after dehydration.

  • The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.

  • A final dehydration step, often facilitated by the catalyst, results in the formation of the aromatic pyrazole ring.[2][3]

The catalyst's primary role is to accelerate the condensation and dehydration steps, which would otherwise be very slow.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is unacceptably low. What are the likely catalytic causes and how can I fix them?

A: This is a common issue with several potential root causes related to the catalyst.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity The chosen catalyst may not be suitable for your specific substrates. Solution: Screen a panel of catalysts from different classes (e.g., try a Cu-based catalyst if a Pd-based one fails). For instance, if a Cu(OTf)₂ catalyst gives a 60% yield, an Fe(OTf)₃ catalyst might yield no product at all for the same reaction.[1]
Catalyst Deactivation/Poisoning The catalyst may be deactivated by impurities in your starting materials, solvents, or atmosphere (e.g., oxygen for air-sensitive catalysts). Functional groups on your substrate (like thiols) can also poison metal catalysts. Solution: Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (Nitrogen or Argon). Consider using a more robust catalyst or adding a sacrificial ligand.
Incorrect Reaction Conditions The temperature, solvent, or base may not be optimal for catalyst turnover. Solution: Systematically vary the reaction parameters. An increase in temperature from ambient to 60 °C can significantly improve yield, but further increases may lead to decomposition.[1] Similarly, switching solvents from THF to toluene can have a dramatic effect.[1]
Insufficient Catalyst Loading The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe. Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Be aware that higher loadings can sometimes lead to more side products.
Workflow for Troubleshooting Low Yield

Caption: Decision tree for diagnosing catalyst-related low-yield issues.

Problem 2: Poor Regioselectivity (Product Mixture)

Q: I am getting a mixture of regioisomers. How can I use the catalyst system to favor the formation of a single product?

A: Achieving high regioselectivity is a matter of fine-tuning the reaction to favor one pathway over another.

Optimization Strategy Explanation & Causality
Modify Catalyst Ligands The ligands coordinated to a metal center are critical. Bulky ligands can use steric hindrance to block one of the reactive sites on your substrate, forcing the reaction to proceed at the other. For palladium-catalyzed couplings, using a bulky phosphine ligand like tBuBrettPhos can be effective.[4]
Change the Metal Center Different metals have different electronic properties and coordination preferences. Switching from a copper catalyst to a silver or ruthenium catalyst might completely reverse or significantly improve the regioselectivity due to changes in the transition state geometry.
Alter the Solvent The solvent can influence the stability of intermediates and transition states. Moving from a protic solvent (like ethanol) to an aprotic polar solvent (like DMF or NMP) can alter the reaction mechanism and improve regioselectivity in cyclocondensation reactions.[6]
Screen Additives/Bases The choice of base can be crucial. A sterically hindered base might selectively deprotonate one site, while a chelating base could interact with the catalyst and substrate to direct the reaction. K₂CO₃ has been shown to be more effective than bases like NaH or t-BuOK in certain silver-catalyzed reactions.[1]
Catalyst System Comparison for Regioselectivity
Catalyst SystemStarting MaterialsKey FeatureTypical OutcomeReference
Acid Catalyst (e.g., HCl) Unsymmetrical 1,3-Diketone + HydrazineStandard KnorrOften yields a mixture of regioisomers.[6][6]
Silver Triflate (AgOTf) Trifluoromethylated Ynone + HydrazineLewis Acidic ActivationHighly regioselective formation of 3-CF₃-pyrazoles.[1]
Palladium + Bulky Ligand Aryl Triflates + PyrazoleSteric ControlEnables selective N-arylation.[4]
Copper(I) Iodide (CuI) β,γ-Unsaturated HydrazonesAerobic Oxidative CyclizationProvides a broad range of pyrazoles with good selectivity.[4]

Experimental Protocols

Protocol 1: General Procedure for Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles

This protocol is adapted from an environmentally friendly method demonstrating the use of a heterogeneous catalyst.[1]

1. Reagent Preparation:

  • In a 50 mL round-bottom flask, combine the 1,3-diketone (e.g., ethyl acetoacetate, 10 mmol) and the substituted hydrazine (e.g., phenylhydrazine, 10 mmol).
  • Add 15 mL of water as the solvent.

2. Catalysis and Reaction:

  • Add nano-ZnO (5 mol%) to the mixture.
  • Stir the reaction mixture vigorously at room temperature (25-30 °C).
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

3. Work-up and Purification:

  • Upon completion, add 20 mL of ethyl acetate to the flask and stir for 5 minutes.
  • Separate the organic layer. The nano-ZnO catalyst remains in the aqueous layer and can potentially be recovered and reused.
  • Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.
  • Concentrate the filtrate under reduced pressure to obtain the crude product.
  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure pyrazole derivative.
Reaction Scheme Visualization

Caption: Workflow for a green synthesis of pyrazoles using a nano-ZnO catalyst.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Jetir.Org. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

Validation & Comparative

The Pyrazole-5-Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships Across Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a remarkable breadth of biological activities.[1] Among these, the pyrazole-5-carboxamide core has emerged as a particularly versatile framework for the design of potent and selective modulators of various biological targets, ranging from G-protein coupled receptors (GPCRs) to essential metabolic enzymes and protein kinases.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-5-carboxamide derivatives, offering insights into the nuanced structural modifications that govern their interaction with different protein targets. We will delve into specific examples, supported by experimental data, to illuminate the chemical causality that drives potency and selectivity.

The Architectural Blueprint: General Synthesis of Pyrazole-5-Carboxamides

The synthetic accessibility of the pyrazole-5-carboxamide scaffold is a key enabler of its widespread use in drug discovery. A common and robust strategy involves a two-step process: the initial construction of the pyrazole ring with a carboxylic acid or ester at the C5-position, followed by amidation. This approach allows for late-stage diversification of the amide substituent, which is often crucial for fine-tuning the pharmacological profile.[4]

A frequently employed method for the pyrazole core synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4] The resulting pyrazole-5-carboxylate can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine to yield the final pyrazole-5-carboxamide.[5]

Caption: General synthetic workflow for pyrazole-5-carboxamides.

Case Study 1: Cannabinoid Receptor 1 (CB1) Antagonists

The discovery of pyrazole-5-carboxamides as potent and selective CB1 receptor antagonists marked a significant milestone in the exploration of the endocannabinoid system.[6] The lead compound, Rimonabant (SR141716A), provided a clear blueprint for the key structural features required for high-affinity binding.[7][8]

Key SAR Insights for CB1 Antagonism:

The SAR for CB1 antagonism is well-defined, with three critical pharmacophoric elements:

  • N1-Substituent: A bulky, lipophilic group at the N1 position of the pyrazole ring is essential for potent antagonism. The 2,4-dichlorophenyl group present in Rimonabant is optimal, as substitutions at this position generally lead to a decrease in affinity.[9]

  • C5-Substituent: A para-substituted phenyl ring at the C5 position is crucial for high affinity. Halogen substitutions, particularly chlorine or iodine, at the para position of this phenyl ring enhance potency.[9]

  • C3-Carboxamide Moiety: The carboxamide at the C3 position plays a vital role in receptor interaction. A piperidinyl group, as seen in Rimonabant, is highly favorable for both potency and selectivity for the CB1 receptor.[9]

Caption: Key SAR features for CB1 receptor antagonists.

Comparative Experimental Data for CB1 Antagonists:

The following table summarizes the binding affinities (Ki) of representative pyrazole-5-carboxamide derivatives for the CB1 receptor, illustrating the impact of substitutions at the C5-phenyl ring.

CompoundC5-SubstituentCB1 Ki (nM)
1 p-Chlorophenyl (Rimonabant)12.5
2 Phenyl138
3 p-Bromophenyl9.8
4 p-Iodophenyl7.5
5 o-Chlorophenyl245

Data synthesized from Lan et al., 1999.[6]

This data clearly demonstrates that a para-halogen on the C5-phenyl ring is beneficial for CB1 affinity, with the iodo-substituted analog exhibiting the highest potency. Substitution at the ortho position is detrimental to activity.

Case Study 2: Succinate Dehydrogenase (SDH) Inhibitors

In the agrochemical field, pyrazole-5-carboxamides have been extensively developed as potent fungicides that target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[10] Unlike the GPCR-targeted CB1 antagonists, the SAR for SDH inhibitors is driven by interactions within a well-defined enzyme active site.

Key SAR Insights for SDH Inhibition:

For this class of compounds, the amide portion of the molecule plays a more dominant role in determining potency and spectrum of activity.

  • N-Substituted Amide: The nature of the substituent on the amide nitrogen is a primary determinant of antifungal activity. Often, a substituted phenyl or heterocyclic ring is required.

  • Pyrazole Substituents: While the amide portion is critical, substituents on the pyrazole ring, particularly at the N1 and C3 positions, can modulate the overall efficacy and physicochemical properties of the molecule.

Comparative Experimental Data for SDH Inhibitors:

The table below presents the in vitro antifungal activity (EC50) of a series of pyrazole-5-carboxamide derivatives against Valsa mali, a pathogenic fungus.

CompoundN-Amide SubstituentEC50 (mg/L) against Valsa mali
G22 2-(4-chlorophenyl)-2-methoxyethyl0.48
G28 2-(4-bromophenyl)-2-methoxyethyl0.86
G34 2-(3,4-dichlorophenyl)-2-methoxyethyl0.57
Boscalid (Commercial Fungicide) 2-chloro-4'-chlorobiphenyl-2-yl2.80

Data from Wang et al., 2023.[10]

These results highlight the significant impact of the N-amide substituent on antifungal potency, with several analogs demonstrating superior activity to the commercial standard, Boscalid.

Case Study 3: Kinase Inhibitors

The pyrazole-5-carboxamide scaffold has also proven to be a valuable template for the design of inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[11][12] The SAR for kinase inhibition is highly target-specific, but some general principles can be observed.

Key SAR Insights for Kinase Inhibition:
  • Amide as a Hinge-Binder: The carboxamide moiety can act as a hydrogen bond donor and/or acceptor, often forming key interactions with the hinge region of the kinase ATP-binding site.

  • N1 and C3/C4 Substituents: Substituents on the pyrazole ring project into different pockets of the ATP-binding site, and their nature (e.g., size, polarity, hydrogen bonding potential) dictates the potency and selectivity of the inhibitor.

Comparative Experimental Data for Kinase Inhibitors:

The following table shows the inhibitory activity (IC50) of a series of pyrazole-5-carboxamide derivatives against various cancer cell lines, which is often correlated with the inhibition of specific kinases driving cancer cell proliferation.

CompoundCell LineIC50 (µM)
17 HepG-2 (Liver Cancer)0.71
18 BT474 (Breast Cancer)1.39
21 HCT116 (Colon Cancer)0.39
21 Aurora-A kinase0.16
24 CDK20.025

Data synthesized from multiple sources.[2][12]

The data illustrates that modifications to the pyrazole-5-carboxamide scaffold can yield potent inhibitors of different kinases and cancer cell lines. For instance, compound 21 shows potent inhibition of both the HCT116 cell line and Aurora-A kinase, suggesting a potential mechanism of action.[12]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of pyrazole-5-carboxamides are provided below.

General Synthetic Protocol for a Pyrazole-5-Carboxylic Acid

This protocol describes the synthesis of a pyrazole-5-carboxylic acid, a key intermediate for the preparation of pyrazole-5-carboxamides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydrazine derivative (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of β-Ketoester: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature and reduce the solvent volume under reduced pressure. The crude pyrazole-5-carboxylate may precipitate and can be collected by filtration.

  • Hydrolysis: Dissolve the crude pyrazole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M). Heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling the reaction mixture, acidify it with a strong acid (e.g., 2 M HCl) to a pH of approximately 2-3. A precipitate of the carboxylic acid should form. Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.[4]

CB1 Receptor Binding Assay Protocol

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.

  • Membrane Preparation: Prepare a membrane homogenate from a tissue or cell line known to express the CB1 receptor (e.g., rat forebrain).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • CB1 receptor-expressing membranes (typically 10-20 µg of protein per well).

    • Increasing concentrations of the test compound or a known non-labeled ligand for determining non-specific binding (e.g., WIN 55,212-2).

  • Incubation: Pre-incubate the plate for 20 minutes at 37 °C.

  • Radioligand Addition: Add a constant concentration of a high-affinity CB1 radioligand (e.g., [3H]CP55,940) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at 37 °C.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[13][14]

Caption: Workflow for a CB1 receptor binding assay.

Conclusion

The pyrazole-5-carboxamide scaffold represents a highly successful and adaptable framework in modern medicinal chemistry. The comparative analysis of its SAR across different biological targets reveals that while the core structure provides a solid foundation, the specific substitutions at the N1, C3, and C5 positions are the primary drivers of potency and selectivity. For CB1 antagonists, a triad of specific bulky lipophilic groups is paramount. In contrast, for SDH inhibitors, the N-amide substituent plays a more decisive role. For kinase inhibitors, the interplay of substituents with the specific topology of the ATP-binding pocket is key. A thorough understanding of these nuanced SAR principles is essential for the rational design of novel pyrazole-5-carboxamide-based therapeutics with improved efficacy and safety profiles.

References

  • Jadhav, S. D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4988. [Link]

  • Trif, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10795. [Link]

  • Patel, K., et al. (2025). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Journal of Emerging Technologies and Innovative Research, 12(10). [Link]

  • Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • Gkeka, P. T., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2016). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. Medicinal Chemistry Research, 25, 1239-1247. [Link]

  • Han, S. H., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 80, 235-246. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 43-54). Humana Press, New York, NY. [Link]

  • Pamplona, F. A., & Takahashi, R. N. (2006). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Recent Patents on CNS Drug Discovery, 1(1), 65-77. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4967. [Link]

  • Pertwee, R. G. (2001). Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. Prostaglandins & other Lipid Mediators, 66(2-3), 95-107. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wang, H., et al. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(45), 16486-16497. [Link]

  • Morales, P., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific reports, 11(1), 1-14. [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications, 23(6), 457-462. [Link]

  • Mrvcová, L., et al. (2002). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Folia microbiologica, 47(1), 23-28. [Link]

  • Sharma, S., & Kumar, V. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of medicinal chemistry, 45(7), 1447-1459. [Link]

  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(4), 3344-3354. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769-776. [Link]

  • Thomas, B. F., et al. (2005). Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(...). Bioorganic & medicinal chemistry, 13(20), 5800-5810. [Link]

  • INDIGO Biosciences. (n.d.). Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1). [Link]

  • Kumar, A., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc.. [Link]

  • Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & medicinal chemistry letters, 21(16), 4913-4918. [Link]

  • Li, Y., et al. (2019). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Molecules, 24(22), 4068. [Link]

  • Huang, L. S., & Sun, G. (2019). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical biochemistry, 584, 113391. [Link]

  • BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). [Link]

  • Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS letters, 350(2-3), 240-244. [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • ResearchGate. (n.d.). SAS maps for CB1 pyrazole antagonists with different structural representations. [Link]

  • Ibsen, M. S., et al. (2017). CB1 cannabinoid receptor signaling and biased signaling. Vitamins and hormones, 103, 103-145. [Link]

  • Neuromuscular Home Page. (2015). SUCCINIC DEHYDROGENASE PROTOCOL. [Link]

  • Nagasawa, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of 1-ethylpyrazole-3-carboxamide Compounds as Novel Hypoxia-Inducible Factor (HIF). Bioorganic & medicinal chemistry, 23(8), 1778-1791. [Link]

Sources

A Comparative Guide to the Antimicrobial Effects of Thiophene-Pyrazoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, thiophene-pyrazole hybrids have emerged as a promising class of molecules with potent and broad-spectrum antimicrobial activities.[3][4] This guide provides an in-depth validation and comparison of the antimicrobial effects of thiophene-pyrazoles, drawing upon experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.

The Chemical Rationale: Why Thiophene-Pyrazoles?

The fusion of thiophene and pyrazole rings into a single molecular entity is a strategic design choice rooted in the well-documented pharmacological properties of each individual heterocycle. Thiophene derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6] Similarly, the pyrazole nucleus is a core component in numerous FDA-approved drugs and is recognized for its diverse therapeutic applications, including antibacterial and antifungal actions.[7][8][9] The combination of these two pharmacophores can lead to hybrid molecules with enhanced biological activities and therapeutic potential.[4]

The synthesis of these compounds typically involves multi-step reactions. For instance, pyrazole-thiophene-based amide derivatives can be synthesized by reacting 5-bromothiophene carboxylic acid with substituted or unsubstituted pyrazoles.[10] Another common approach involves the reaction of a thiophene-containing pyrazolyl aldehyde with other reagents to create a variety of derivatives.[3]

Comparative Antimicrobial Activity: A Data-Driven Analysis

The true measure of an antimicrobial agent's potential lies in its in-vitro activity against a panel of clinically relevant pathogens. The antimicrobial efficacy of thiophene-pyrazoles has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Below is a summary of reported MIC values for various thiophene-pyrazole and related derivatives against selected microorganisms.

Compound TypeMicroorganismMIC (µg/mL)Reference
Thiophene-Benzothiazole Derivative (13)Staphylococcus aureus3.125[11]
Thiophene-Benzothiazole Derivative (13)Streptococcus pyogenes-[11]
Pyrazole-Thiazole Hybrids (10)Staphylococcus aureus1.9 - 3.9[1]
Pyrazole-Thiazole Hybrids (10)Klebsiella planticola-[1]
Thiophene Derivatives (4, 5, 8)Colistin-Resistant Acinetobacter baumannii16 - 32 (MIC50)[12]
Thiophene Derivatives (4, 5, 8)Colistin-Resistant Escherichia coli8 - 32 (MIC50)[12]
Spiro-indoline-oxadiazole (17)Clostridium difficile2 - 4[13][14]
Pyrazolo[1,5-a]pyrimidine (21b)Aspergillus fumigatus6.25[11]
Pyrazolo[1,5-a]pyrimidine (21b)Fusarium oxysporum6.25[11]

Analysis of Antimicrobial Spectrum:

The data indicates that thiophene-pyrazole derivatives exhibit a broad range of activities. Notably, certain thiophene derivatives show promising activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[12] Furthermore, some newly synthesized compounds have demonstrated promising antibacterial activity against Salmonella typhi and Staphylococcus aureus, while showing weaker activity against Bacillus subtilis and E. coli.[3] The structure-activity relationship (SAR) is crucial, with the presence of electron-withdrawing groups like nitro and halogens on the phenyl ring significantly influencing antimicrobial activity.[4]

Unraveling the Mechanism of Action

Understanding how these molecules exert their antimicrobial effect is paramount for their development as therapeutic agents. While the exact mechanisms for all thiophene-pyrazole derivatives are not fully elucidated, several studies have provided valuable insights into their potential modes of action.

  • Cell Wall Disruption: Some pyrazole derivatives have been shown to disrupt the bacterial cell wall, a mechanism that is particularly effective given the essential role of the cell wall in bacterial survival.[1][15] The differences in cell wall structure between Gram-positive and Gram-negative bacteria can lead to variations in susceptibility to these compounds.[15]

  • Enzyme Inhibition: Molecular docking studies have suggested that some pyrazole derivatives may target bacterial topoisomerase II and topoisomerase IV.[1] These enzymes are crucial for DNA replication, making them excellent targets for antibacterial agents.

  • Membrane Permeabilization: Certain thiophene derivatives have been found to increase the permeability of the bacterial membrane, leading to leakage of cellular contents and cell death.[12]

  • Targeting Virulence Factors: A strategic approach in combating multidrug-resistant bacteria is to target their virulence factors. Pyrazole derivatives have the potential to inhibit outer membrane proteins (OMPs) and quorum sensing systems, which are vital for bacterial adhesion, immune evasion, and biofilm formation.[16]

Below is a conceptual diagram illustrating a potential mechanism of action for thiophene-pyrazole derivatives against a bacterial cell.

MechanismOfAction cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm ThiophenePyrazole Thiophene-Pyrazole Derivative CellWall Cell Wall ThiophenePyrazole->CellWall Disruption CellMembrane Cell Membrane ThiophenePyrazole->CellMembrane Increased Permeability Topoisomerase Topoisomerase II/IV ThiophenePyrazole->Topoisomerase Inhibition DNA DNA Topoisomerase->DNA Replication Ribosomes Ribosomes BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Inoculum (0.5 McFarland) C 3. Inoculate Microtiter Plate A->C Standardized Inoculum B 2. Serial Dilution of Thiophene-Pyrazole B->C Compound Dilutions D 4. Incubate (35°C, 16-20h) C->D E 5. Read Results (Visual Inspection) D->E F 6. Determine MIC E->F

Sources

A Comparative Analysis for Researchers: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid versus Celecoxib in the Context of COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a comparative overview of the well-established COX-2 inhibitor, celecoxib, and a structurally related pyrazole derivative, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. While celecoxib's clinical efficacy is well-documented, the latter compound represents a class of molecules with theoretical potential for selective COX-2 inhibition. This document will delve into the structural rationale for this potential, outline key experimental protocols for a direct comparison, and present a framework for evaluating their relative activities.

Introduction to the Compounds

Celecoxib , a diaryl-substituted pyrazole, is a clinically approved NSAID that exhibits selectivity for the COX-2 isozyme over COX-1.[1] This selectivity is attributed to its molecular structure, which allows it to bind to a secondary pocket in the COX-2 enzyme that is not present in COX-1.[2] Its therapeutic effects stem from the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[1]

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core linked to a thiophene ring. While specific biological activity data for this exact molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry. Pyrazole derivatives are a well-established class of COX-2 inhibitors, and the thiophene moiety is present in numerous biologically active compounds.[3][4] This compound is recognized as a key intermediate in the synthesis of potential NSAIDs and COX-2 inhibitors, suggesting its scaffold is amenable to the design of selective anti-inflammatory agents.[5]

Structural and Mechanistic Comparison

The rationale for investigating 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid as a potential COX-2 inhibitor lies in its structural similarity to known "coxibs." The diaryl substitution on a central heterocyclic ring is a common feature of many selective COX-2 inhibitors.[2] In celecoxib, one of the aryl rings bears a sulfonamide group, which is crucial for its interaction with the secondary pocket of the COX-2 enzyme.

While 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid lacks the sulfonamide group of celecoxib, the presence of the thiophene ring and the carboxylic acid moiety could potentially confer a degree of COX-2 selectivity. The thiophene ring can engage in hydrophobic interactions within the enzyme's active site, and the carboxylic acid group may form hydrogen bonds with key amino acid residues. Structure-activity relationship (SAR) studies on related pyrazole derivatives have demonstrated that modifications to the substituents on the pyrazole core can significantly impact both potency and selectivity for COX-2.[6][7]

cluster_celecoxib Celecoxib cluster_test_compound 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid celecoxib_img celecoxib_img test_compound_img test_compound_img

Figure 1: Chemical Structures of Celecoxib and 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.

In Vitro Activity Comparison: A Hypothetical Framework

To empirically compare the COX-2 inhibitory activity of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid and celecoxib, a fluorometric in vitro COX-2 inhibitor screening assay would be a standard approach.[8] The following table presents a hypothetical comparison based on known data for celecoxib and expected outcomes for a novel pyrazole derivative.

ParameterCelecoxib1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
COX-2 IC50 ~40 nM[9]To be determined
COX-1 IC50 ~15 µM[10]To be determined
Selectivity Index (COX-1 IC50 / COX-2 IC50) ~375To be determined

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro COX-2 inhibitory activity of a test compound.[8][11][12]

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test compound (1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of the test compound and celecoxib in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • Human recombinant COX-2 enzyme

  • Inhibitor Addition: Add the diluted test compound, celecoxib, or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

start Start reagent_prep Prepare Reagent Mix (Buffer, Probe, COX-2) start->reagent_prep add_inhibitor Add Inhibitor/ Vehicle Control reagent_prep->add_inhibitor incubate Incubate (37°C, 10 min) add_inhibitor->incubate add_substrate Add Arachidonic Acid incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 535 nm, Em: 587 nm) add_substrate->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the in vitro fluorometric COX-2 inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to assess the anti-inflammatory activity of new chemical entities.[13][14][15][16][17]

Objective: To evaluate the ability of the test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compound (1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid)

  • Celecoxib (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (vehicle control, positive control, and test compound groups) and fast them overnight before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, celecoxib, or the test compound orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Conclusion

While celecoxib serves as a benchmark for selective COX-2 inhibition, the exploration of novel chemical scaffolds is essential for the development of next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles. 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, based on its structural features, presents a compelling case for further investigation. The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison of its in vitro and in vivo activities against celecoxib. The resulting data would be invaluable in determining its potential as a lead compound in the pursuit of novel NSAIDs.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [URL: https://brieflands.com/articles/jjbs-10115.html]
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [URL: https://www.inotivco.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak399]
  • 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic-acid-869901-15-5.html]
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-for-the-inhibition-of-COX-1-and-COX-2-in-the-human-whole-blood-assay_tbl2_12534570]
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01352]
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. BENTHAM SCIENCE PUBLISHERS. [URL: https://www.benthanscience.com/abstract/2021012501]
  • COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547). Abcam. [URL: https://www.abcam.com/products/assay-kits/cox2-inhibitor-screening-kit-fluorometric-ab283401.html]
  • COX Inhibitors. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK556041/]
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/316681026_Structure-activity_relationships_for_the_synthesis_of_selective_cyclooxygenase_2_inhibitors_an_overview_2009-2016]
  • Celecoxib - Selective COX-2 Inhibitor for Inflammation. APExBIO. [URL: https://www.apexbt.com/celecoxib.html]
  • COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. [URL: https://bpsbioscience.com/products/cox2-inhibitor-screening-assay-kit-82210]
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3808]
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/235773176_1-Methyl-3-propyl-1H-pyrazole-5-carboxylic_acid]
  • Carrageenan induced Paw Edema Model. Creative Biolabs. [URL: https://www.creative-biolabs.com/pre-made-animal-model/carrageenan-induced-paw-edema-model.htm]
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [URL: https://www.assaygenie.com/cox-2-inhibitor-screening-kit-fluorometric]
  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31336214/]
  • COX-2 Selective Inhibitors. Selleckchem.com. [URL: https://www.selleckchem.com/cox-2-selective-inhibitors.html]
  • COX-2 Inhibitor Screening Kit. Creative BioMart. [URL: https://www.creativebiomart.net/assay-kit/cox-2-inhibitor-screening-kit-item-4652.htm]
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [URL: https://jocpr.com/vol7-iss4-2015/JCPR-2015-7-4-972-978.pdf]
  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Request PDF - ResearchGate. [URL: https://www.researchgate.
  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [URL: https://bio-protocol.org/exchange/posts/23118]
  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29155420/]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the appetite suppressant Rimonabant. The ring's unique electronic properties and its ability to participate in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. Consequently, the efficient and controlled synthesis of substituted pyrazoles is a topic of continuous and significant interest.

This guide will comparatively analyze four principal strategies for constructing the pyrazole ring:

  • The Knorr Pyrazole Synthesis (from 1,3-Dicarbonyl Compounds)

  • Synthesis from α,β-Unsaturated Carbonyls

  • 1,3-Dipolar Cycloaddition

  • Multicomponent Reactions (MCRs)

We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each, providing a comprehensive framework for methodological selection.

The Classical Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] It remains one of the most straightforward and widely used methods for pyrazole synthesis due to the ready availability of starting materials and generally high yields.[3]

Mechanism and Causality

The reaction proceeds via an acid-catalyzed mechanism.[2][4] The process begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone or enamine intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group, which after a final dehydration step, yields the stable aromatic pyrazole ring.[4][5]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1_CO R1-C(=O) CH2 -CH2- Hydrazone Hydrazone/ Enamine Intermediate R1_CO->Hydrazone Condensation (-H2O) R3_CO R3-C(=O) Hydrazine + R'-NH-NH2 Hydrazine->Hydrazone Condensation (-H2O) Cyclized Cyclized Hemiaminal Hydrazone->Cyclized Intramolecular Cyclization Pyrazole Pyrazole Cyclized->Pyrazole Dehydration (-H2O)

Caption: General workflow of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

A significant challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5][6] This lack of control can complicate purification and reduce the yield of the desired isomer.

Expert Insight: The regioselectivity is highly dependent on reaction conditions such as pH, solvent, and temperature.[7] For instance, the use of highly polar, hydrogen-bond-donating fluorinated alcohols like hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity in certain cases.[8] This is attributed to the selective formation of a hemiketal at the more electrophilic carbonyl group (e.g., a trifluoromethyl ketone), directing the initial attack of the hydrazine to the other carbonyl.[8]

Experimental Protocol: Knorr-type Synthesis of a Pyrazolone

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a pyrazolone, which is a variation of the Knorr reaction using a β-ketoester.[3]

Reactants:

  • Ethyl acetoacetate (β-ketoester)

  • Phenylhydrazine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.). Note: The reaction can be exothermic.

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be used to accelerate the reaction.[3]

  • Heating: Heat the mixture to reflux (typically 80-120 °C) with stirring. Reaction times can vary from 1 to 4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If an oily product forms, adding a small amount of a non-polar solvent like diethyl ether and scratching with a glass rod can promote precipitation.[9]

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

The α,β-Unsaturated Carbonyl Route

This method utilizes α,β-unsaturated aldehydes or ketones (often chalcones) as the three-carbon building block, which react with hydrazines to form pyrazolines. These intermediates are then oxidized to the corresponding aromatic pyrazoles. This route is particularly valuable for synthesizing 3,5-diarylpyrazoles.[10]

Mechanism and Causality

The synthesis is a two-step process:

  • Cyclocondensation: The reaction begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a 5-membered pyrazoline ring after dehydration.

  • Aromatization: The resulting pyrazoline is not aromatic. Aromatization requires an oxidation step to remove two hydrogen atoms and form the stable pyrazole ring. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient.

Chalcone_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Chalcone α,β-Unsaturated Ketone (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Michael Addition & Cyclocondensation Hydrazine + Hydrazine Hydrazine->Pyrazoline Michael Addition & Cyclocondensation Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation (-2H)

Caption: Workflow for pyrazole synthesis from chalcones.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone

This protocol describes a one-pot synthesis of 3,5-diphenyl-1H-pyrazole from (E)-1,3-diphenylprop-2-en-1-one (chalcone) and hydrazine, first forming the pyrazoline which is then oxidized.[11][12]

Reactants:

  • Chalcone ((E)-1,3-diphenylprop-2-en-1-one)

  • Hydrazine hydrate

  • Acetic acid (serves as both solvent and catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the chalcone (1 equiv.), hydrazine hydrate (a 5-fold excess is often used), and glacial acetic acid.[11]

  • Heating: Attach a reflux condenser and heat the mixture at reflux for approximately 4 hours.[12]

  • Monitoring: Monitor the formation of the pyrazoline intermediate and its subsequent oxidation to the pyrazole by TLC.

  • Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. The pyrazole product will precipitate out of the aqueous solution.

  • Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water to remove excess acetic acid and hydrazine salts, and then dry. The product can be purified by recrystallization from methanol or ethanol to yield the final 3,5-diphenyl-1H-pyrazole.[11] A yield of 68% has been reported for the intermediate pyrazoline using this method.[11]

The Modern Approach: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocycles, including pyrazoles.[13] The reaction involves a concerted [3+2] cycloaddition between a 1,3-dipole and a dipolarophile.[14] For pyrazole synthesis, the typical partners are a nitrile imine (the 1,3-dipole) and an alkyne (the dipolarophile).[14]

Mechanism and Causality

Nitrile imines are reactive intermediates and are typically generated in situ. A common method is the base-induced dehydrohalogenation of a hydrazonoyl halide. The generated nitrile imine then immediately undergoes a pericyclic reaction with an alkyne. The concerted nature of this cycloaddition provides excellent control over regioselectivity, which is a major advantage over the classical condensation methods.[1][13]

Dipolar_Cycloaddition cluster_reactants Precursors cluster_intermediates Mechanism cluster_product Product Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine In situ generation Base + Base Base->Nitrile_Imine In situ generation Alkyne Alkyne (Dipolarophile) Pyrazole Pyrazole Alkyne->Pyrazole [3+2] Cycloaddition Nitrile_Imine->Pyrazole [3+2] Cycloaddition

Caption: 1,3-Dipolar cycloaddition route to pyrazoles.

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes the regioselective synthesis of a tetrasubstituted pyrazole from a hydrazonoyl chloride and an alkyne surrogate (a bromoalkene, which eliminates HBr after cyclization).[1]

Reactants:

  • Hydrazonoyl chloride (1 equiv.)

  • Alkene/Alkyne (dipolarophile, 1 equiv.)

  • Triethylamine (base, ~1.1 equiv.)

Procedure:

  • Reaction Setup: Dissolve the hydrazonoyl chloride and the dipolarophile (e.g., α-bromocinnamaldehyde) in a dry solvent such as chloroform or dichloromethane in a suitable flask.[1]

  • Base Addition: Slowly add triethylamine to the solution at room temperature. The base will dehydrohalogenate the hydrazonoyl chloride to generate the reactive nitrile imine in situ.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 7-10 hours.[1]

  • Monitoring: Follow the disappearance of the starting materials by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The residue will contain the pyrazole product and triethylamine hydrochloride salt.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes-ethyl acetate) to afford the pure pyrazole. Reported yields for this method are in the range of 70-86%.[1]

The Efficiency Champion: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials.[15] These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of compounds for drug discovery.

Strategy and Causality

Numerous MCRs for pyrazole synthesis have been developed. A common strategy involves a one-pot reaction of an aldehyde, a ketone, and a hydrazine.[15] The reaction often proceeds through a series of tandem steps, for example:

  • Aldol or Knoevenagel condensation to form an α,β-unsaturated intermediate.

  • Michael addition of the hydrazine.

  • Intramolecular cyclization and dehydration to form a pyrazoline.

  • In-situ oxidation to the final pyrazole.

The elegance of this approach lies in generating the key intermediates directly in the reaction flask, avoiding lengthy isolation and purification steps.

Experimental Protocol: Three-Component Synthesis of a Pyrazole Derivative

This protocol describes a two-step, one-pot synthesis of a 1,3,5-trisubstituted pyrazole via a three-component reaction under microwave irradiation, followed by aromatization.[15]

Reactants:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A ketone (e.g., acetophenone)

  • A hydrazine (e.g., phenylhydrazine)

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the aldehyde (1 equiv.), ketone (1 equiv.), and hydrazine (1 equiv.).

  • Microwave Irradiation: Subject the mixture to microwave irradiation. This rapidly promotes the condensation and cyclization to form the pyrazoline intermediate.

  • Aromatization: After the initial reaction, the pyrazoline can be aromatized to the pyrazole by simple heating, often in the same pot.[15] In some protocols, an oxidizing agent is added at this stage.

  • Isolation and Purification: After cooling, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Head-to-Head Performance Comparison

The optimal synthetic route depends heavily on the specific target molecule, available starting materials, and desired scale. The following table provides a comparative summary of the key performance indicators for each methodology.

FeatureKnorr Synthesisα,β-Unsaturated Carbonyl Route1,3-Dipolar CycloadditionMulticomponent Reactions (MCRs)
Starting Materials 1,3-Dicarbonyls, Hydrazinesα,β-Unsaturated Carbonyls, HydrazinesHydrazonoyl Halides, AlkynesAldehydes, Ketones, Hydrazines, etc.
Typical Yields Good to Excellent (70-95%)[16]Moderate to Good (60-85%)Good to Excellent (70-86%)[1]Moderate to Excellent (Varies widely)
Regioselectivity Often poor with unsymmetrical substrates[5][6]Generally goodExcellent, highly controlled[1]Substrate and mechanism dependent
Key Advantage Readily available starting materials; simple procedureAccess to 3,5-diarylpyrazoles; utilizes chalconesHigh regioselectivity; good for complex targetsHigh efficiency and atom economy; ideal for libraries
Key Limitation Regioselectivity issues; potential for side reactionsRequires an additional oxidation stepRequires synthesis of precursors (e.g., hydrazonoyl halides)Optimization can be complex; scope may be limited
Reaction Conditions Often requires heating; acid/base catalysisHeating for cyclization and oxidationOften mild (room temp.); requires baseVaries (e.g., microwave, catalysts)

Conclusion and Future Outlook

The synthesis of pyrazoles is a well-developed field with a diverse toolkit available to the modern researcher.

  • The Knorr Synthesis remains a reliable and high-yielding classical method, especially when regioselectivity is not a concern or can be controlled.

  • The synthesis from α,β-unsaturated carbonyls is an excellent method for preparing specific structures like 3,5-diarylpyrazoles, leveraging the vast chemistry of chalcones.

  • 1,3-Dipolar Cycloadditions represent a more modern and highly regioselective approach, ideal for constructing complex, polysubstituted pyrazoles that are challenging to access via classical methods.

  • Multicomponent Reactions offer the highest degree of efficiency and are exceptionally suited for combinatorial chemistry and the rapid generation of diverse pyrazole libraries from simple starting materials.

The choice of method should be a strategic one, balancing the trade-offs between starting material availability, desired regiochemical outcome, operational simplicity, and overall efficiency. As the demand for novel pyrazole-containing compounds in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic routes will remain a key focus of chemical research.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved January 25, 2026, from [Link]

  • Yadav, G., & Antony, T. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A
  • Karrouchi, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 25, 2026, from [Link]

  • Padwa, A., et al. (2010).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 25, 2026, from [Link]

  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved January 25, 2026, from [Link]

  • Fokin, V. V., et al. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2018(20-21), 2574-2578.
  • Al-Mulla, A. (2023).
  • Academy of Sciences Malaysia. (2021). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Sains Malaysiana, 50(9), 2603-2612.
  • El-Gazzar, A. A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(20), 7726–7731.
  • El-Borai, M. A., et al. (2023).
  • Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmacognosy Journal, 14(2), 246-254.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Zhang, Z., et al. (2013). ONE-POT SYNTHESIS OF 3,5-DIPHENYL-1H-PYRAZOLES FROM CHALCONES AND HYDRAZINE UNDER MECHANOCHEMICAL BALL MILLING. HETEROCYCLES, 88(1), 575-584.
  • The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • Longdom Publishing. (2023).
  • Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2226-2232.

Sources

Bridging the Gap: A Comparative Guide to the Cross-Validation of Computational and Experimental Data for Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, valued for its wide-ranging pharmacological activities.[1][2] The predictive power of computational chemistry offers a tantalizing promise to accelerate the development of novel pyrazole-based therapeutics and materials.[3] However, the true potential of in silico methods is only realized when rigorously validated against the bedrock of experimental data. This guide provides an in-depth technical framework for the cross-validation of computational and experimental data for pyrazole derivatives, designed for researchers, scientists, and drug development professionals. Our focus will be on the synergistic application of experimental techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, with computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies.

The Symbiotic Relationship Between Calculation and Experiment

The core principle of cross-validation lies in a feedback loop where experimental data grounds theoretical models, and in turn, computational insights guide and refine experimental design. For pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, this synergy is paramount.[4][5] Their structural nuances and potential for tautomerism present challenges that necessitate a multi-faceted approach.[6] A robust cross-validation strategy not only confirms the accuracy of computational predictions but also deepens our understanding of the underlying chemical principles governing the behavior of these molecules.

Key Experimental Techniques for Pyrazole Characterization

The empirical characterization of pyrazoles relies on a suite of well-established analytical techniques. Each provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For pyrazoles, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for providing insights into the electronic environment of the heterocyclic ring and its substituents.[7][8]

X-Ray Crystallography

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.[1][9] This "gold standard" experimental data is invaluable for benchmarking the accuracy of computational geometry optimizations.[6][10]

Foundational Computational Methods for Pyrazole Analysis

Computational chemistry offers a diverse toolkit for probing the properties of pyrazoles at the molecular level.

Density Functional Theory (DFT)

DFT has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost.[3] It is widely used to predict a range of properties for pyrazole derivatives, including optimized molecular geometries, vibrational frequencies (IR spectra), and, crucially for cross-validation, NMR chemical shifts.[11][12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity.[13][14] For pyrazole-based drug candidates, QSAR can predict the therapeutic potential of novel derivatives, guiding synthetic efforts towards more potent and selective compounds.[15][16][17]

A Framework for Cross-Validation: A Step-by-Step Approach

The following workflow illustrates a systematic approach to the cross-validation of computational and experimental data for a novel pyrazole derivative.

Cross-Validation Workflow Cross-Validation Workflow for Pyrazoles cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_validation Cross-Validation synthesis Synthesis of Pyrazole Derivative nmr ¹H & ¹³C NMR Spectroscopy synthesis->nmr Characterization xray X-Ray Crystallography synthesis->xray Crystal Growth compare_qsar Validate QSAR with Experimental Activity synthesis->compare_qsar Biological Assay compare_nmr Correlate Experimental & Calculated Shifts nmr->compare_nmr compare_geom Compare Bond Lengths & Angles xray->compare_geom dft DFT Geometry Optimization nmr_calc NMR Chemical Shift Calculation dft->nmr_calc Optimized Geometry dft->compare_geom nmr_calc->compare_nmr qsar QSAR Model Development qsar->compare_qsar compare_geom->xray compare_geom->dft compare_nmr->nmr compare_nmr->nmr_calc compare_qsar->qsar Refine Model

Caption: A workflow diagram illustrating the key stages of cross-validating computational and experimental data for pyrazoles.

Data Presentation: A Comparative Analysis

A crucial aspect of cross-validation is the direct comparison of quantitative data. Tables provide a clear and concise format for this purpose.

Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Pyrazole Derivative

ProtonExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
H-37.857.920.07
H-46.526.48-0.04
H-58.108.150.05
N-H13.2 (broad)12.9-0.30

Note: Discrepancies between experimental and calculated shifts can often be attributed to factors such as solvent effects and tautomerization, which may not be perfectly modeled computationally.[6]

Table 2: Comparison of Selected Bond Lengths (Å) from X-ray Crystallography and DFT Optimization

BondExperimental (Å)Calculated (Å)% Difference
N1-N21.3451.3500.37%
N2-C31.3281.3350.53%
C3-C41.4011.395-0.43%
C4-C51.3751.3800.36%
C5-N11.3521.3580.44%

Note: A small percentage difference between experimental and calculated bond lengths indicates a high level of accuracy for the chosen DFT functional and basis set.

Experimental and Computational Protocols

To ensure reproducibility and rigor, detailed methodologies are essential.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using standard acquisition parameters.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Calibrate the chemical shifts to the residual solvent peak. Integrate the signals to determine proton ratios and analyze coupling patterns to elucidate the structure.[8]

Computational Protocol: DFT-Based NMR Chemical Shift Calculation
  • Geometry Optimization: Perform a full geometry optimization of the pyrazole derivative using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[18]

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • NMR Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method with the same DFT functional and basis set to calculate the isotropic shielding constants.[19][20]

  • Chemical Shift Prediction: Convert the calculated shielding constants to chemical shifts by referencing them against the shielding constant of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Visualizing the Interplay of Data

Diagrams can effectively communicate the logical relationships in the cross-validation process.

Data Interplay Interplay of Experimental and Computational Data cluster_exp Experimental Data cluster_comp Computational Models NMR_exp NMR Spectra NMR_calc Calculated NMR Shifts NMR_exp->NMR_calc Validation & Refinement Xray_exp Crystal Structure DFT_geom Optimized Geometry Xray_exp->DFT_geom Benchmarking Activity_exp Biological Activity QSAR_model QSAR Predictions Activity_exp->QSAR_model Training & Prediction

Caption: A diagram illustrating the bidirectional validation and refinement between experimental data and computational models.

Conclusion: A Unified Approach to Pyrazole Research

The cross-validation of computational and experimental data is not merely a confirmatory exercise; it is an integrated research strategy that elevates the quality and impact of scientific inquiry. For pyrazole derivatives, this unified approach is indispensable for navigating their chemical complexity and unlocking their full therapeutic and technological potential. By embracing the principles of rigorous comparison, detailed protocolling, and clear data visualization, researchers can build more robust and predictive models, ultimately accelerating the journey from molecular design to real-world application. The insights gained from this synergistic process are greater than the sum of their individual parts, paving the way for the next generation of pyrazole-based innovations.[9][21]

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023-07-14). MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). PMC - NIH. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025-12-12). ResearchGate. [Link]

  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022-11-07). PubMed. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. [Link]

  • DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences. (2025-10-10). [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. ResearchGate. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

  • Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. (2024-03-25). ResearchGate. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025-08-06). ResearchGate. [Link]

  • An NMR experimental and theoretical study of pyrazagalloles, the gallium analogues of pyrazaboles. Canadian Science Publishing. [Link]

  • NMR Crystallography of Campho[2,3-c]pyrazole (Z′ = 6): Combining High-Resolution 1H-13C Solid-State MAS NMR Spectroscopy and GIPAW Chemical-Shift Calculations | The Journal of Physical Chemistry A. [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2017-09-29). MDPI. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06). [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed. [Link]

  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024-10-14). ResearchGate. [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022-01-23). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018-01-23). MDPI. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH. [Link]

  • Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022-06-07). PubMed. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025-10-13). PMC - PubMed Central. [Link]

Sources

A Researcher's Guide to Deciphering Metalloprotease Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the pursuit of specificity is paramount. For researchers targeting metalloproteases—a vast family of enzymes crucial in both physiological and pathological processes—understanding the selectivity profile of an inhibitor is not just an academic exercise; it is the cornerstone of developing safe and effective therapeutics. This guide provides an in-depth comparison of methodologies to determine the selectivity of metalloprotease inhibitors, supported by experimental data and protocols, to empower researchers in making informed decisions.

The Criticality of Selectivity in Targeting Metalloproteases

Metalloproteases are a diverse class of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism.[1][2] They are integral to a myriad of biological functions, from tissue remodeling and wound healing to cell signaling and migration.[3] However, their dysregulation is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders.[4][5]

Early therapeutic strategies often employed broad-spectrum metalloprotease inhibitors. However, many of these failed in clinical trials due to significant side effects, a consequence of their lack of selectivity.[5][6] This underscored a crucial lesson: inhibiting off-target metalloproteases can disrupt essential physiological processes. Therefore, the development of highly selective inhibitors that target only the disease-relevant metalloprotease is a primary objective in modern drug development.[6][7]

Major Metalloprotease Families: A Brief Overview

To appreciate inhibitor selectivity, one must first understand the landscape of metalloproteases. They are broadly classified into families based on their structure and substrate specificity.[3][8] Two of the most extensively studied families in the context of drug discovery are:

  • Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is primarily involved in the degradation of extracellular matrix (ECM) components.[3] Their activity is crucial for tissue remodeling, but their overexpression is linked to tumor invasion and metastasis.[5] MMPs are subdivided into collagenases, gelatinases, stromelysins, and matrilysins, among others.[3][8]

  • A Disintegrin and Metalloproteinases (ADAMs): These are membrane-anchored proteins with both proteolytic and cell adhesion functionalities.[9] They are known for their role in "shedding" the ectodomains of various cell surface proteins, a process vital for cell signaling. Dysregulated ADAM activity is implicated in inflammation and cancer.[10]

The high degree of structural similarity, particularly within the active sites of metalloproteases from the same family, presents a significant challenge in designing selective inhibitors.[10][11]

Experimental Workflow for Determining Inhibitor Selectivity

A robust and widely adopted method for assessing inhibitor selectivity is the fluorescence-based enzymatic assay. This approach offers high sensitivity, is amenable to high-throughput screening, and provides quantitative data on inhibitor potency.[11][12]

Key Principle: Fluorescence Resonance Energy Transfer (FRET)

Many commercial and in-house assays utilize FRET-based substrates. These are short peptides containing a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorophore's signal. When a metalloprotease cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[13] The rate of this increase is proportional to the enzyme's activity.

Visualizing the Experimental Workflow

G cluster_prep Assay Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., Tris, CaCl2, ZnCl2) P2 Prepare Enzyme Stock Solutions (e.g., MMP-1, MMP-2, ADAM10) P3 Prepare FRET Substrate Stock Solution P4 Prepare Inhibitor Stock Solutions (Serial Dilutions) A3 Add Test Inhibitor dilutions to wells P4->A3 A1 Add Assay Buffer to wells A2 Add specific Metalloprotease to wells A1->A2 A2->A3 A4 Pre-incubate Enzyme and Inhibitor A3->A4 A5 Initiate reaction by adding FRET Substrate A4->A5 D1 Measure Fluorescence kinetically (Ex/Em specific to fluorophore) A5->D1 D2 Plot Fluorescence vs. Time to determine initial velocity (V₀) D1->D2 D3 Plot % Inhibition vs. Inhibitor Concentration D2->D3 D4 Calculate IC50 values using non-linear regression D3->D4

Caption: Workflow for determining metalloprotease inhibitor selectivity.

Step-by-Step Experimental Protocol

This protocol outlines a typical procedure for determining the IC50 value of an inhibitor against a panel of metalloproteases. The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50% and is a key metric for potency.[14]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for metalloprotease activity (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). The presence of Ca²⁺ and Zn²⁺ is often crucial for enzyme stability and activity.

    • Enzyme Solutions: Reconstitute recombinant human metalloproteases (e.g., MMP-1, MMP-2, MMP-9, ADAM10, ADAM17) in assay buffer to a working concentration. The final enzyme concentration should result in a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare a stock solution of the FRET peptide substrate. The optimal substrate may vary between different metalloproteases. Some "universal" substrates are cleaved by multiple MMPs.

    • Inhibitor Solutions: Perform serial dilutions of the test inhibitor in assay buffer. A broad concentration range is necessary to generate a complete dose-response curve.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the specific metalloprotease to the appropriate wells. Include a "no enzyme" control to measure background fluorescence.

    • Add the serially diluted inhibitor to the wells. Include a "no inhibitor" control to determine 100% enzyme activity.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 490/525 nm).

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Interpreting the Selectivity Profile: A Comparative Analysis

The true measure of selectivity comes from comparing the inhibitor's potency against the target enzyme versus a panel of related metalloproteases.

Visualizing a Selectivity Profile

cluster_inhibitor Test Inhibitor cluster_enzymes Metalloprotease Panel cluster_results Selectivity Profile Inhibitor Inhibitor X MMP1 MMP-1 (Target) Inhibitor->MMP1 High Potency MMP2 MMP-2 Inhibitor->MMP2 Moderate Potency MMP9 MMP-9 Inhibitor->MMP9 Low Potency ADAM10 ADAM10 Inhibitor->ADAM10 Negligible Potency ADAM17 ADAM17 Inhibitor->ADAM17 Negligible Potency IC50_MMP1 IC50 = 10 nM MMP1->IC50_MMP1 IC50_MMP2 IC50 = 500 nM MMP2->IC50_MMP2 IC50_MMP9 IC50 = 1,200 nM MMP9->IC50_MMP9 IC50_ADAM10 IC50_ADAM10 ADAM10->IC50_ADAM10 IC50_ADAM17 IC50_ADAM17 ADAM17->IC50_ADAM17

Caption: Conceptual diagram of a metalloprotease inhibitor selectivity profile.

Quantitative Comparison of Inhibitor Selectivity

The following table presents hypothetical data for three different inhibitors against a panel of five metalloproteases. This illustrates how a selectivity profile is constructed and interpreted.

InhibitorMMP-1 (IC50, nM)MMP-2 (IC50, nM)MMP-9 (IC50, nM)ADAM10 (IC50, nM)ADAM17 (IC50, nM)Selectivity Profile
Inhibitor A 15>10,000>10,000>10,000>10,000Highly selective for MMP-1
Inhibitor B 50752005,0008,000Pan-MMP inhibitor with weak ADAM inhibition
Marimastat 5432006Broad-spectrum inhibitor

Interpretation of the Data:

  • Inhibitor A demonstrates a highly desirable selectivity profile. It is potent against the target, MMP-1, with an IC50 of 15 nM, but shows negligible activity against other tested metalloproteases. This high degree of selectivity (greater than 600-fold against the other enzymes) suggests a lower likelihood of off-target side effects.

  • Inhibitor B shows good potency against MMP-1, but also inhibits MMP-2 and MMP-9 at similar concentrations. This suggests it is a "pan-MMP inhibitor." While potentially useful in certain contexts, its lack of selectivity within the MMP family could lead to unwanted effects.

  • Marimastat , a well-characterized broad-spectrum inhibitor, demonstrates potent inhibition across both MMPs and ADAM17.[5][15] This profile is characteristic of early-generation inhibitors and highlights the challenges that led to their clinical failures.[5]

Conclusion: A Foundation for Rational Drug Design

The systematic evaluation of an inhibitor's selectivity profile is a non-negotiable step in the development of metalloprotease-targeted therapeutics. By employing robust and quantitative methods like fluorescence-based enzymatic assays, researchers can gain a clear understanding of a compound's potency and specificity. This data is not only crucial for lead optimization and candidate selection but also provides invaluable insights into the structure-activity relationships that govern selectivity. Ultimately, a well-defined selectivity profile is the foundation upon which safer and more effective drugs are built.

References

  • Vertex AI Search. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody.
  • Abcam. MMP Activity Assay Kit (Fluorometric - Green) (ab112146).
  • PMC - NIH. A Profiling Platform for the Identification of Selective Metalloprotease Inhibitors.
  • Wikipedia. Metalloproteinase.
  • PMC - NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • PMC - NIH. In Search of Selectivity in Inhibition of ADAM10.
  • KIET. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.
  • PMC - NIH. Structure and Function of Human Matrix Metalloproteinases.
  • NIH. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation.
  • ResearchGate. Assays of matrix metalloproteinases (MMPs) activities: A review.
  • NIH. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes.
  • BPS Bioscience. MMP11 Fluorogenic Assay Kit.
  • MDPI. Novel Approaches for Targeting Metalloproteinases.
  • Creative Diagnostics. Metalloproteases and Regulators.
  • ResearchGate. Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?.
  • MDPI. Analysis of the Conditions That Affect the Selective Processing of Endogenous Notch1 by ADAM10 and ADAM17.
  • R&D Systems. Human Active MMP-1 Fluorescent Assay.
  • Patsnap Synapse. What MMP1 inhibitors are in clinical trials currently?.
  • AAT Bioquest. Amplite™ Universal Fluorimetric MMP Activity Assay Kit Red Fluorescence.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • Dove Medical Press. Matrix metalloproteinases – an overview.
  • NIH. Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity.
  • Journal of the American Chemical Society. MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery.
  • PMC - PubMed Central. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases.
  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • BioAssay Systems. EnzyFluo™ MMP-1 Inhibitor Assay Kit.
  • PMC - NIH. Mechanism-Based Profiling of MMPs.
  • MDPI. A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos.
  • ResearchGate. Inhibitors of ADAM10 and prodomains 17. Small molecule inhibitors and....
  • ResearchGate. List of 24 MMPs classified into 6 sub-families according to their....

Sources

The Subtle Power of a Phenyl Ring Versus the "Magic" of a Methyl Group: A Comparative Efficacy Guide for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of substituents on a heterocyclic scaffold is a cornerstone of medicinal chemistry. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in numerous clinically approved drugs, valued for its diverse biological activities ranging from anti-inflammatory to anticancer.[1][2][3] The efficacy of pyrazole-based compounds is profoundly influenced by the nature of the substituents at various positions on the ring. This guide provides an in-depth technical comparison of the efficacy of methyl- versus phenyl-substituted pyrazoles, drawing on experimental data to elucidate the causal relationships between these seemingly simple substitutions and their potent biological outcomes.

The Physicochemical Dichotomy: Methyl vs. Phenyl Substituents

The choice between a methyl (-CH3) and a phenyl (-C6H5) group introduces significant alterations to the physicochemical profile of a parent pyrazole molecule. These differences in size, lipophilicity, and electronic properties are fundamental to their differential interactions with biological targets.

PropertyMethyl Group (-CH3)Phenyl Group (-C6H5)Impact on Molecular Properties
Size & Steric Hindrance Small, sterically non-demandingBulky, significant steric hindranceThe larger phenyl group can influence the molecule's conformation and may lead to more selective binding by fitting into specific hydrophobic pockets, but can also cause steric clashes that reduce affinity. The small size of the methyl group allows for fine-tuning of binding without significant steric penalties.[4]
Lipophilicity (Hydrophobicity) Moderately lipophilicHighly lipophilicIncreased lipophilicity from a phenyl group can enhance membrane permeability and access to intracellular targets, but may also increase non-specific binding and reduce aqueous solubility. The methyl group provides a modest increase in lipophilicity.[5]
Electronic Effects Weakly electron-donating (inductive effect)Can be electron-donating or -withdrawing (resonance and inductive effects), depending on other substituents on the phenyl ring.The phenyl ring's aromatic system can engage in π-π stacking and other non-covalent interactions with protein residues, which are unavailable to the methyl group. The electronic nature of the substituent can influence the acidity/basicity of the pyrazole core and its hydrogen bonding capacity.[6]
Conformational Flexibility Allows for relatively free rotation.Rotation can be restricted, influencing the overall conformation of the molecule.The conformational restriction imposed by a phenyl group can pre-organize the molecule into a bioactive conformation, leading to higher affinity. Conversely, the methyl group's rotational freedom may be entropically penalized upon binding.[7]

Comparative Efficacy in Action: Experimental Evidence

To illustrate the practical implications of these physicochemical differences, we will examine the comparative efficacy of methyl- and phenyl-substituted pyrazoles in two key therapeutic areas: anti-inflammatory and anticancer applications.

Anti-inflammatory Activity: The Case of COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a critical goal to minimize gastrointestinal side effects.

A study on substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives revealed that further substitutions on the phenyl ring at the 2-position significantly influenced COX-2 inhibitory activity. While a direct comparison with a methyl group at the same position is not provided in this specific study, the structure-activity relationship (SAR) data from various studies allow for a logical comparison. For instance, the presence of a phenyl ring at the N1 position of the pyrazole is a common feature in many potent COX-2 inhibitors, including the commercial drug Celecoxib. This phenyl group often occupies a hydrophobic pocket in the active site of the enzyme.

In one study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. While not a direct methyl vs. phenyl comparison on the same carbon, the study highlights that a meta-methyl substitution on a pyrimidine ring attached to the pyrazole core was crucial for gastroprotective activity.[8] This exemplifies the "magic methyl" effect, where the addition of a methyl group in a specific position can lead to a profound and sometimes unexpected enhancement of a desirable property.[5][7][9]

Hypothetical Efficacy Comparison:

Based on general principles of medicinal chemistry and SAR of COX-2 inhibitors, we can postulate the following:

  • Phenyl-substituted pyrazole: The phenyl group can form favorable hydrophobic and π-π stacking interactions within the COX-2 active site, potentially leading to high potency. However, its bulkiness might require a specific orientation for optimal binding.

  • Methyl-substituted pyrazole: A methyl group in a strategic position can enhance binding affinity through hydrophobic interactions and by displacing water molecules from a binding pocket, a phenomenon often associated with the "magic methyl" effect.[5][7] It can also improve metabolic stability.[9]

Anticancer Activity: Targeting Cancer Cell Proliferation

Pyrazole derivatives have demonstrated significant potential as anticancer agents, often by inhibiting protein kinases involved in cell proliferation and survival.[1][3]

In a study of pyrazole-based compounds, the introduction of a methyl group on a pyrazole carboxamide led to potent antiproliferative activity (IC50 = 0.26 μM) through the inhibition of mitogen-activated protein kinase (MEK).[8] Molecular docking studies suggested that the 1,3-diphenyl-1H-pyrazole core engaged in significant hydrophobic interactions within the ATP-binding pocket of MEK.[8] This highlights that both phenyl and methyl groups can contribute to anticancer efficacy through hydrophobic interactions.

Another study on pyrazole-chalcone hybrids showed that the nature of the substituent on a phenyl ring attached to the pyrazole core significantly impacted cytotoxic activity against various cancer cell lines.[10] For example, compounds with a 4-methylphenyl group showed potent activity against certain cancer cell lines.

Quantitative Comparison of Anticancer Activity:

The following table synthesizes data from various studies to provide a comparative overview. It is important to note that these compounds were not all tested in the same study, and thus the comparison is illustrative of general trends.

Compound TypeTarget/Cell LineReported IC50/ActivityReference
Pyrazole with ortho-fluorine and methyl groupsMEK InhibitionIC50 = 91 nM[8]
1,3-Diphenyl -1H-pyrazole derivativeMEK Inhibition (via docking)Significant hydrophobic interactions[8]
Pyrazole-chalcone with 4-methyl phenylHNO-97 cell lineHigh cytotoxic activity[10]
Pyrazole-chalcone with unsubstituted phenyl HNO-97 cell lineModerate cytotoxic activity[10]

These data suggest that both methyl and phenyl substitutions can lead to potent anticancer activity. The choice of substituent and its position must be carefully optimized for a specific biological target.

Experimental Protocols: A Guide to Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential.

Synthesis of Substituted Pyrazoles: A General Protocol

The synthesis of methyl- and phenyl-substituted pyrazoles often involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[1]

Step-by-Step Synthesis of a 1-Phenyl-3-methyl-5-pyrazolone Derivative:

  • Reaction Setup: In a round-bottom flask, combine a β-ketoester (e.g., ethyl acetoacetate) and phenylhydrazine in a suitable solvent like ethanol.

  • Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolone derivative.

A similar procedure can be followed using methylhydrazine to synthesize the corresponding 1-methyl-pyrazole derivative.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and published methods.[11][12][13][14][15]

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, heme cofactor, arachidonic acid (substrate), and the test compounds (dissolved in DMSO).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Add the test compounds at various concentrations to the inhibitor wells and a vehicle control (DMSO) to the control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methyl- and phenyl-substituted pyrazole compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism: The Role of Molecular Interactions

Molecular docking studies can provide valuable insights into the binding modes of methyl- and phenyl-substituted pyrazoles with their target proteins, helping to explain their differential efficacy.[2][19][20][21]

cluster_0 Protein Active Site cluster_1 Binding Interactions cluster_2 Ligand (Pyrazole Derivative) Hydrophobic Pocket Hydrophobic Pocket Amino Acid Residues Amino Acid Residues π-π Stacking π-π Stacking π-π Stacking->Amino Acid Residues Hydrophobic Interactions Hydrophobic Interactions Hydrophobic Interactions->Hydrophobic Pocket Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Amino Acid Residues Phenyl-Substituted Pyrazole Phenyl-Substituted Pyrazole Phenyl-Substituted Pyrazole->π-π Stacking Aromatic Ring Phenyl-Substituted Pyrazole->Hydrophobic Interactions Phenyl Group Pyrazole Core Pyrazole Core Methyl-Substituted Pyrazole Methyl-Substituted Pyrazole Methyl-Substituted Pyrazole->Hydrophobic Interactions Methyl Group Pyrazole Core->Hydrogen Bonding N-H

Caption: Binding interactions of substituted pyrazoles.

The diagram above illustrates how both phenyl and methyl groups primarily engage in hydrophobic interactions. However, the phenyl group has the unique ability to participate in π-π stacking with aromatic amino acid residues in the active site. The pyrazole core itself can act as a hydrogen bond donor or acceptor.

Conclusion and Future Perspectives

The choice between a methyl and a phenyl substituent on a pyrazole scaffold is not trivial and has profound implications for the biological efficacy of the resulting compound. The phenyl group, with its bulk and aromaticity, can provide strong hydrophobic and π-π stacking interactions, often leading to high potency. In contrast, the smaller methyl group offers a more subtle approach to modulating activity, with the potential for a "magic methyl" effect that can dramatically improve potency, selectivity, or pharmacokinetic properties.

The decision of which substituent to employ is context-dependent and should be guided by the specific therapeutic target and desired pharmacological profile. This guide has provided a framework for understanding the fundamental differences between these two common substituents and has outlined the experimental approaches necessary to validate their efficacy. As our understanding of molecular interactions continues to grow, so too will our ability to rationally design the next generation of highly effective pyrazole-based therapeutics.

References

  • Barreiro, E.J., Kümmerle, A.E., & Fraga, C.A.M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 639748. [Link]

  • Dube, P., et al. (2014). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. Chemical Biology & Drug Design, 84(5), 557-567. [Link]

  • Saha, R., et al. (2006). Methyl and phenyl substitution effects on the proton affinities of hydrides of first and second row elements and substituent effects on the proton affinities of ring carbons in benzene: a DFT study. The Journal of Physical Chemistry A, 110(13), 4509-4515. [Link]

  • Leung, C. S., et al. (2012). Magic methyl effects on protein−ligand binding. Journal of Medicinal Chemistry, 55(9), 4489-4500. [Link]

  • Naim, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 26(11), 3183. [Link]

  • Parikh, A. K., et al. (2021). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 11(15), 8745-8763. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Karrouchi, K., et al. (2021). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon, 7(11), e08341. [Link]

  • Ali, S. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 847-860. [Link]

  • Yang, Y.-F. (2014). Magic Methyl Effect in Medicinal Chemistry. [Link]

  • Saha, R., et al. (2006). Methyl and Phenyl Substitution Effects on the Proton Affinities of Hydrides of First and Second Row Elements and Substituent Effects on the Proton Affinities of Ring Carbons in Benzene: A DFT Study. The Journal of Physical Chemistry A, 110(13), 4509-4515. [Link]

  • Gomaa, A. M., et al. (2021). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 26(16), 4930. [Link]

  • Hassan, A. S., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(18), 5585. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 11(1), 1-16. [Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215-5246. [Link]

  • Yamasaki, T., et al. (2022). Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. Organic & Biomolecular Chemistry, 20(40), 7919-7925. [Link]

  • Sandhya, P. V., et al. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Asian Journal of Pharmacy and Pharmacology, 7(5), 204-211. [Link]

  • Reddit. (2023). Why phenyl shift is preferred over methyl shift during formation of carbocation ?[Link]

  • Naim, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8439-8453. [Link]

  • Shah, P., Sharma, B., & Sharma, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. [Link]

  • Liu, H., et al. (2009). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 49(4), 1045-1051. [Link]

  • Leitch, J. A., & Dixon, D. J. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(6), 3753-3773. [Link]

Sources

Validating Mitochondrial Respiration Inhibition: A Comparative Guide to Mechanisms and Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding and validating the inhibition of mitochondrial respiration is a critical aspect of toxicology, drug discovery, and fundamental biological research. This guide provides an in-depth comparison of common inhibitors targeting the electron transport chain (ETC) and a critical evaluation of the experimental methods used to validate their mechanisms of action. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.

The Central Role of the Electron Transport Chain

The mitochondrial electron transport chain (ETC) is a series of four protein complexes (Complex I-IV) and two mobile electron carriers (Coenzyme Q and Cytochrome c) embedded in the inner mitochondrial membrane. This system orchestrates the transfer of electrons from donors (NADH and FADH₂) to the final electron acceptor, oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient known as the mitochondrial membrane potential (ΔΨm). The energy stored in this gradient is harnessed by ATP synthase (Complex V) to produce the bulk of the cell's ATP.

Disruption of this intricate process by chemical inhibitors can have profound effects on cellular metabolism, viability, and function. Therefore, accurately validating the specific mechanism of mitochondrial inhibition is paramount.

A Comparative Analysis of Electron Transport Chain Inhibitors

Different inhibitors target specific complexes of the ETC, providing valuable tools to dissect mitochondrial function. The choice of inhibitor is dictated by the specific research question.

InhibitorTarget ComplexMechanism of ActionKey Experimental Outcomes
Rotenone Complex I (NADH:ubiquinone oxidoreductase)Binds to the coenzyme Q binding site, preventing the transfer of electrons from NADH.[1][2]Decreased oxygen consumption with Complex I-linked substrates (e.g., pyruvate, glutamate); no effect with Complex II-linked substrates (e.g., succinate).
Antimycin A Complex III (Cytochrome bc1 complex)Binds to the Qi site, blocking the transfer of electrons from coenzyme Q to cytochrome c.[2][3]Inhibition of both Complex I and Complex II-driven respiration; increased production of reactive oxygen species (ROS).
Myxothiazol Complex III (Cytochrome bc1 complex)Binds to the Qo site, preventing the reduction of cytochrome c.[4]Similar to Antimycin A, it inhibits both Complex I and II-driven respiration.
Cyanide, Carbon Monoxide, Sodium Azide Complex IV (Cytochrome c oxidase)Bind to the heme iron in cytochrome a3, preventing the final transfer of electrons to oxygen.[2]Complete and rapid cessation of oxygen consumption.
Oligomycin ATP Synthase (Complex V)Inhibits the F₀ subunit, blocking the flow of protons through the complex and thus inhibiting ATP synthesis.[2][3]Decreased oxygen consumption linked to ATP production; mitochondrial membrane potential may increase.

Experimental Workflows for Validating Inhibition

A multi-faceted approach is essential for robustly validating the mechanism of mitochondrial respiration inhibition. This typically involves a combination of functional assays that measure different aspects of mitochondrial activity.

Workflow for Assessing Mitochondrial Respiration

G cluster_0 Sample Preparation cluster_1 Respiration Measurement cluster_2 Substrate & Inhibitor Titration cluster_3 Data Analysis & Interpretation prep Isolate Mitochondria, Permeabilize Cells, or Use Intact Cells respirometry High-Resolution Respirometry (e.g., Oroboros) or Extracellular Flux Analysis (e.g., Seahorse) prep->respirometry substrates Add Complex I or Complex II Substrates respirometry->substrates inhibitor Introduce Test Inhibitor substrates->inhibitor known_inhibitors Sequential Addition of Known ETC Inhibitors inhibitor->known_inhibitors analysis Analyze Oxygen Consumption Rates (OCR) known_inhibitors->analysis conclusion Determine Target of Inhibition analysis->conclusion

Caption: A generalized workflow for validating mitochondrial respiration inhibition using respirometry.

In-Depth Methodologies and Comparative Analysis

High-Resolution Respirometry (HRR)

High-resolution respirometry, often performed using instruments like the Oroboros Oxygraph-2k, is a powerful technique for measuring oxygen consumption in isolated mitochondria, permeabilized cells, or even small tissue biopsies.[5][6][7] Its primary advantage lies in the precise control over substrate and inhibitor additions, allowing for a detailed dissection of the ETC.

Protocol Outline: Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol for Isolated Mitochondria

  • Chamber Calibration: Calibrate the oxygen sensors in the respirometer according to the manufacturer's instructions.

  • Mitochondria Loading: Add a known amount of isolated mitochondria to the respiration medium in the chamber.

  • Complex I-linked Respiration: Add Complex I substrates (e.g., pyruvate, glutamate, and malate) to measure basal respiration.

  • ADP Stimulation: Add a saturating concentration of ADP to measure oxidative phosphorylation (OXPHOS) capacity.

  • Introduction of Test Inhibitor: Add the inhibitor of interest and monitor the change in oxygen consumption rate (OCR).

  • Succinate Addition: Add the Complex II substrate, succinate, to bypass Complex I and assess the inhibitor's effect on the downstream ETC.

  • Uncoupling: Add a chemical uncoupler like FCCP to measure the maximal capacity of the ETC.

  • Inhibition of Downstream Complexes: Sequentially add known inhibitors like Antimycin A (Complex III) and then ascorbate/TMPD (to assess Complex IV activity independently) followed by cyanide (Complex IV) to confirm the specificity of the test inhibitor.

Data Interpretation:

  • A specific Complex I inhibitor will decrease OCR after the addition of Complex I substrates but will have no effect when succinate is the primary substrate.

  • A Complex III inhibitor will block respiration regardless of whether Complex I or Complex II substrates are used.

  • A Complex IV inhibitor will abolish all oxygen consumption.

Advantages of HRR:

  • High sensitivity, requiring a small number of biological samples.[5]

  • Allows for detailed substrate-uncoupler-inhibitor titration protocols.[5]

  • Feasible for a variety of sample types, including permeabilized tissues.[8][9]

Limitations of HRR:

  • Not suitable for high-throughput screening.[5]

  • Requires continuous operator presence and is time-consuming.[5]

Extracellular Flux Analysis

Extracellular flux analyzers, such as the Agilent Seahorse XF platform, measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of intact cells in a multi-well plate format.[10] This allows for real-time, live-cell analysis of mitochondrial function and glycolysis. The Seahorse XF Cell Mito Stress Test is a widely used assay for this purpose.[10][11]

Protocol Outline: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Plate cells in a Seahorse XF microplate and allow them to adhere. For non-adherent cells like PBMCs, the plate can be coated with an adhesive compound like poly-L-lysine.[12]

  • Cartridge Hydration and Calibration: Prepare the sensor cartridge according to the manufacturer's protocol.

  • Assay Execution: The instrument measures basal OCR and then sequentially injects:

    • Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.

    • FCCP: An uncoupler to induce maximal respiration.

    • Rotenone and Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Validating a Test Inhibitor: The test compound can be injected before or during the Mito Stress Test to observe its effect on basal, ATP-linked, and maximal respiration.

Advantages of Extracellular Flux Analysis:

  • High-throughput capability.[12]

  • Real-time analysis of live cells.[10]

  • Simultaneous measurement of OCR and ECAR provides a more complete picture of cellular metabolism.

Limitations of Extracellular Flux Analysis:

  • Higher cost of the instrument and consumables compared to HRR.[5]

  • Less flexibility in complex substrate-inhibitor titration protocols compared to HRR.

Spectrophotometric Enzyme Assays

These assays measure the activity of individual ETC complexes in isolated mitochondria or cell lysates.[13] They are valuable for pinpointing the specific complex targeted by an inhibitor.

AssayPrinciple
Complex I Activity Assay Measures the decrease in NADH absorbance at 340 nm as it is oxidized by the complex.[14][15]
Complex II Activity Assay Measures the reduction of an artificial electron acceptor, such as DCPIP, which changes color upon reduction.
Complex III Activity Assay Measures the reduction of cytochrome c at 550 nm.
Complex IV Activity Assay Measures the oxidation of reduced cytochrome c at 550 nm.[16]

Protocol Outline: General Spectrophotometric Assay

  • Sample Preparation: Isolate mitochondria or prepare cell lysates.

  • Reaction Mixture: Prepare a reaction buffer containing the necessary substrates and electron acceptors/donors for the specific complex.

  • Baseline Measurement: Measure the baseline absorbance in the absence of the inhibitor.

  • Inhibitor Addition: Add the test inhibitor and measure the change in absorbance over time.

  • Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance.

Advantages of Spectrophotometric Assays:

  • Directly measures the activity of individual complexes.[13]

  • Can be adapted for a standard plate reader for moderate throughput.

Limitations of Spectrophotometric Assays:

  • Does not measure respiration in the context of the intact mitochondrial system.

  • Can be prone to artifacts if sample preparation is not optimal.

Fluorescence-Based Assays

These assays utilize fluorescent probes to measure key parameters of mitochondrial health that are affected by ETC inhibition.

Mitochondrial Membrane Potential (ΔΨm) Assays

  • JC-1: This ratiometric dye accumulates in healthy mitochondria, forming red fluorescent aggregates.[17][18] In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a common consequence of ETC inhibition.[18]

  • Tetramethylrhodamine, Ethyl Ester (TMRE) and Tetramethylrhodamine, Methyl Ester (TMRM): These are non-ratiometric dyes that accumulate in polarized mitochondria. A decrease in fluorescence intensity indicates depolarization.

Reactive Oxygen Species (ROS) Production Assays

Inhibition of the ETC, particularly at Complexes I and III, can lead to increased production of superoxide and other ROS.[19] Probes like MitoSOX™ Red are specifically targeted to the mitochondria and fluoresce upon oxidation by superoxide.

Workflow for Validating Inhibition using Fluorescence

G cluster_0 Cell Culture & Treatment cluster_1 Fluorescent Staining cluster_2 Signal Detection & Analysis cluster_3 Interpretation culture Culture cells to desired confluency treat Treat with test inhibitor for a defined period culture->treat stain Incubate with fluorescent probe (e.g., JC-1, MitoSOX) treat->stain detection Fluorescence Microscopy, Flow Cytometry, or Plate Reader stain->detection analysis Quantify changes in fluorescence intensity or ratio detection->analysis interpret Correlate fluorescence changes with mitochondrial dysfunction analysis->interpret

Caption: A workflow for assessing mitochondrial dysfunction using fluorescence-based assays.

Conclusion: A Self-Validating, Multi-Parametric Approach

References

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. PMC. Available at: [Link]

  • Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry. PubMed. Available at: [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available at: [Link]

  • High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. PMC. Available at: [Link]

  • Biochemical analyses of the electron transport chain complexes by spectrophotometry. PubMed. Available at: [Link]

  • What are Electron transport chain complex proteins inhibitors and how do they work?. Synapse. Available at: [Link]

  • Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo. PMC. Available at: [Link]

  • Biochemistry, Electron Transport Chain. NCBI Bookshelf. Available at: [Link]

  • High-Resolution Respirometry (HRR). Respiratory Research Center. Available at: [Link]

  • Seahorse XF Mito Stress Test Kits. Agilent. Available at: [Link]

  • Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts. PubMed. Available at: [Link]

  • A comparative study of mitochondrial respiration in circulating blood cells and skeletal muscle fibers in women. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Electron transport chain (ETC). Medicine LibreTexts. Available at: [Link]

  • Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity. NIH. Available at: [Link]

  • Inhibition of mitochondrial respiration elevates oxygen concentration but leaves regulation of hypoxia-inducible factor (HIF) intact. Blood. Available at: [Link]

  • Anyone else run into problem with measuring the enzymatic activity of respiratory complex IV?. ResearchGate. Available at: [Link]

  • High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. JoVE. Available at: [Link]

  • Inhibition of mitochondrial respiration, a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism. PubMed. Available at: [Link]

  • High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle. PLOS One. Available at: [Link]

  • Mitochondrial Respiration of Platelets: Comparison of Isolation Methods. MDPI. Available at: [Link]

  • Mitochondrial Respiration Inhibitor Antifungal Drug Research Service. Creative Biolabs. Available at: [Link]

  • Agilent Seahorse XF Mito Tox Assay Kit Video. YouTube. Available at: [Link]

  • Inhibitors of Electron Transport Chain. YouTube. Available at: [Link]

  • Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration. PLOS One. Available at: [Link]

  • High-resolution respirometry for evaluation of mitochondrial function on brain and heart homogenates in a rat model of cardiac arrest and cardiopulmonary resuscitation. PubMed. Available at: [Link]

  • Mitochondrial respiration atlas reveals differential changes in mitochondrial function across sex and age. eLife. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed operational and logistical plan for the proper disposal of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The procedural framework herein is built upon established principles of chemical safety and hazardous waste management, primarily guided by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a conservative and scientifically sound approach has been adopted by extrapolating data from closely related pyrazole and thiophene derivatives.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. The causality is simple: proper classification dictates every subsequent handling, segregation, and disposal decision. Based on the known toxicology of analogous compounds, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid must be presumed hazardous.

Analogous compounds consistently exhibit a clear hazard profile. For instance, similar pyrazole-carboxylic acid derivatives are classified as causing skin and serious eye irritation, being harmful if swallowed, and potentially causing respiratory irritation[1][2][3][4]. Therefore, all waste streams containing this compound—including unadulterated product, contaminated labware, and used personal protective equipment (PPE)—must be categorized and managed as hazardous chemical waste[5].

Hazard ClassificationGHS CodeDescriptionSource Analogy
Acute Toxicity, OralH302Harmful if swallowed[1][2][3][4]
Skin IrritationH315Causes skin irritation[1][2][3][4]
Eye IrritationH319Causes serious eye irritation[1][2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][3][4]

This self-validating system of using data from structurally similar molecules ensures a high margin of safety. The onus is on the waste generator to make a hazardous waste determination, and this conservative assessment fulfills that requirement under RCRA (40 CFR § 262.11)[6].

Part 2: Personnel Safety and Engineering Controls

Before handling the compound or its waste, implementing appropriate safety measures is non-negotiable.

  • Engineering Controls : All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure, a key risk identified for this class of chemicals[1][2][7]. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area[1][7].

  • Personal Protective Equipment (PPE) : A multi-barrier approach is essential. The required PPE includes:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[1].

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact[1].

    • Body Protection : A standard laboratory coat must be worn and kept fully buttoned. For tasks with a higher risk of splash, a chemically resistant apron is recommended.

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is required.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for managing waste generated from 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.

Workflow for Waste Handling and Disposal

G cluster_lab Laboratory Operations cluster_ehs Institutional Waste Management gen Waste Generation (Pure compound, solutions, contaminated items) seg Step 1: Segregation (Keep separate from incompatible wastes) gen->seg Immediate Action cont Step 2: Containerization (Use sealed, compatible, and durable containers) seg->cont labeling Step 3: Labeling (Affix 'Hazardous Waste' label with full details) cont->labeling saa Step 4: Accumulation (Store in Satellite Accumulation Area) labeling->saa Max. 55 Gallons pickup Step 5: EHS Collection (Scheduled pickup by trained EHS personnel) saa->pickup Regular Schedule final Step 6: Final Disposal (Transport to a licensed TSDF) pickup->final G cluster_streams Waste Stream Classification start Material for Disposal is_contaminated Is it contaminated with 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid? start->is_contaminated non_haz Non-Hazardous Waste (Follow standard lab procedures) is_contaminated->non_haz No what_form What is the physical form? is_contaminated->what_form Yes solid_waste Solid Chemical Waste (e.g., unused powder, contaminated weigh boats) end_proc Proceed to Containerization, Labeling, and Accumulation solid_waste->end_proc liquid_waste Liquid Chemical Waste (e.g., solutions, reaction mixtures) liquid_waste->end_proc ppe_waste Contaminated PPE Waste (e.g., gloves, bench liners) ppe_waste->end_proc what_form->solid_waste Solid Material what_form->liquid_waste Liquid/Solution what_form->ppe_waste PPE/Labware

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.